2-(4-Aminophenyl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQSZFHLLQMBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23243-04-1 | |
| Record name | 2-(4-aminophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)propan-2-ol from 2-(4-Nitrophenyl)propan-2-ol
Introduction: Strategic Importance of 4-Amino-α,α-dimethylbenzyl Alcohol
2-(4-Aminophenyl)propan-2-ol, also known as 4-amino-α,α-dimethylbenzyl alcohol, is a pivotal building block in the development of advanced materials and pharmaceutical agents. Its structure, featuring a primary aromatic amine and a tertiary benzylic alcohol, offers versatile handles for synthetic elaboration. The aniline moiety is a precursor to a wide range of functionalities, including amides, sulfonamides, and diazonium salts, which are central to the synthesis of dyes, polymers, and active pharmaceutical ingredients (APIs). The tertiary alcohol provides a site for etherification or esterification and influences the molecule's solubility and three-dimensional conformation.
This guide provides a comprehensive overview of the chemical reduction of 2-(4-nitrophenyl)propan-2-ol to its corresponding aniline. As Senior Application Scientists, we will not only detail the procedural steps but also delve into the mechanistic rationale and comparative analysis of the most effective synthetic routes, empowering researchers and drug development professionals to make informed decisions for their specific applications.
Core Transformation: The Reduction of an Aromatic Nitro Group
The conversion of the nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental six-electron reduction in organic synthesis.[1] This transformation is typically robust and high-yielding, but the choice of methodology is critical, especially when other functional groups are present. The tertiary benzylic alcohol in our substrate is generally stable under most reduction conditions; however, its presence can influence solvent choice and work-up procedures.
The reduction proceeds through a series of intermediates, commonly accepted as the nitroso (-NO) and hydroxylamine (-NHOH) species, before the final amine is formed. The specific pathway and the potential for side-product formation (such as azoxy or azo compounds) are highly dependent on the chosen reducing agent and the reaction conditions.[1]
Caption: Generalized direct reduction pathway for a nitroarene.
Comparative Analysis of Reduction Methodologies
The selection of a reduction method is a multi-parameter optimization problem, balancing yield, chemoselectivity, scalability, safety, and cost. Below is a comparative summary of the three most viable methods for the synthesis of this compound.
| Method | Reducing Agent | Typical Yield | Advantages | Disadvantages | Scale-Up Considerations |
| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt/C, or Raney Ni | >90% | High atom economy, clean reaction, catalyst is recyclable. | Requires specialized high-pressure equipment, pyrophoric catalysts, potential for over-reduction. | Requires significant investment in safety infrastructure (bunkers, specialized reactors). Mass transfer can be rate-limiting. |
| Metal/Acid Reduction | Fe in Acetic Acid or NH₄Cl | 80-95% | Inexpensive reagents, high functional group tolerance, reliable. | Stoichiometric metal waste, sometimes vigorous exotherms, acidic conditions. | Exotherm management is critical. Large volumes of aqueous waste are generated. |
| Dissolving Metal Reduction | SnCl₂·2H₂O in Ethanol/HCl | 85-95% | Excellent chemoselectivity, mild conditions, tolerates a wide range of functional groups. | Generates tin-based waste which is difficult to remove, work-up can be challenging due to emulsions. | Tin waste disposal can be costly and environmentally problematic. |
Experimental Protocols
The following protocols are detailed, self-validating systems designed for laboratory-scale synthesis. They are based on well-established procedures for the reduction of aromatic nitro compounds and have been adapted for the specific substrate, 2-(4-nitrophenyl)propan-2-ol.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency and clean reaction profile, yielding water as the only stoichiometric byproduct. However, it necessitates strict adherence to safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Protocol:
-
Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2-(4-nitrophenyl)propan-2-ol (1.0 eq) and a suitable solvent such as ethanol or methanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (5-10 mol% relative to the substrate). CAUTION: Pd/C can be pyrophoric, especially when dry. Always handle under an inert atmosphere and do not allow it to dry on filter paper or in the open air.
-
Hydrogenation: Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi for this transformation).
-
Reaction: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas). The reaction is typically exothermic and may require cooling to maintain a temperature of 25-40°C. Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is generally complete when hydrogen consumption ceases (typically 2-6 hours).
-
Work-up: Once the reaction is complete, stop the stirring and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas and purge the reactor several times with nitrogen.
-
Filtration: Open the reactor and filter the mixture through a pad of Celite® to remove the catalyst. CRITICAL: Do not allow the filter cake to dry. Immediately submerge the filter cake containing the catalyst in water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization (e.g., from an ethanol/water mixture).
Method 2: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is a classic and highly reliable procedure that is particularly valuable for its excellent chemoselectivity. It is often the method of choice when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[2]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-nitrophenyl)propan-2-ol (1.0 eq) in absolute ethanol (15-20 mL per gram of substrate).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq) to the solution in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching & Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. A white precipitate of tin salts will form.
-
Basification: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution to the mixture with stirring until the pH is basic (pH 8-10). This will precipitate tin hydroxides. CAUTION: Initial neutralization can be exothermic.
-
Filtration and Extraction: Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified as described in Method 1.
Method 3: Béchamp Reduction with Iron in Acetic Acid
The use of iron powder in an acidic medium is one of the oldest, most cost-effective, and environmentally benign methods for nitro group reduction.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(4-nitrophenyl)propan-2-ol (1.0 eq), ethanol (10 mL/g), and glacial acetic acid (5 mL/g).
-
Reagent Addition: Add iron powder (Fe, ~4-5 eq) to the mixture in portions to control the initial exotherm.
-
Reaction: Heat the resulting mixture to reflux (approx. 80-90°C). Stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute it with water. Carefully neutralize the mixture by adding a saturated solution of NaHCO₃ or 2M NaOH until the pH is ~8.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer several times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified as previously described.
Product Characterization
Authenticating the structure of the final product, this compound, is crucial. The following spectroscopic data are predicted based on the expected structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~6.6-7.1 ppm), characteristic of a 1,4-disubstituted benzene ring. Amine Protons: A broad singlet (~3.5-4.5 ppm, exchanges with D₂O), integrating to 2H. Methyl Protons: A sharp singlet (~1.5 ppm), integrating to 6H. Hydroxyl Proton: A singlet (variable shift, ~1.6-2.5 ppm, exchanges with D₂O), integrating to 1H. |
| ¹³C NMR | Aromatic Carbons: Four signals expected in the aromatic region (~115-147 ppm). The carbon bearing the amino group will be shielded (~115 ppm), and the carbon bearing the isopropyl alcohol group will be deshielded (~147 ppm). Quaternary Carbon (C-O): A signal around ~72 ppm. Methyl Carbons: A single signal around ~31 ppm. |
| IR Spectroscopy | N-H Stretch: Two characteristic sharp peaks for the primary amine at ~3350-3450 cm⁻¹. O-H Stretch: A broad peak from ~3200-3600 cm⁻¹, potentially overlapping with the N-H stretches. C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the ~1500-1600 cm⁻¹ region. C-N Stretch: A signal in the ~1250-1350 cm⁻¹ region. |
| Mass Spectrometry | (ESI+) : Expected [M+H]⁺ peak at m/z = 152.1. A peak corresponding to the loss of water [M+H-H₂O]⁺ at m/z = 134.1 may also be observed. |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Catalytic Hydrogenation Specifics:
-
Pyrophoric Catalysts: Catalysts like Palladium on Carbon and Raney Nickel can ignite spontaneously upon exposure to air, especially when containing adsorbed hydrogen or in the presence of flammable solvents. They must be handled under an inert atmosphere (Nitrogen or Argon) and should never be allowed to dry. Spent catalyst should be quenched by slowly adding it to a large volume of water.
-
Flammable Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is leak-proof and grounded. The reaction area should be free of ignition sources. Use a blast shield for reactions under pressure.
-
Exothermic Reaction: The hydrogenation of nitro compounds is highly exothermic. Uncontrolled reactions can lead to a dangerous increase in temperature and pressure (thermal runaway). Ensure adequate cooling capacity and monitor the reaction temperature closely, especially during scale-up.
Conclusion
The synthesis of this compound from its nitro precursor is a robust and accessible transformation for the skilled researcher. While catalytic hydrogenation offers an elegant and high-yielding route, its stringent safety requirements may make it less practical for laboratories not equipped for high-pressure reactions. Metal-based reductions, particularly with SnCl₂ or Fe, provide excellent, scalable, and chemoselective alternatives with more conventional laboratory setups. The choice of method will ultimately depend on the specific project requirements, including scale, available equipment, and tolerance for different waste streams. By understanding the mechanistic principles and procedural nuances detailed in this guide, researchers can confidently and safely execute this valuable synthetic transformation.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Nitrophenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-24. Retrieved from [Link]
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Attanasi, O. A., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3479–3491. Retrieved from [Link]
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"2-(4-Aminophenyl)propan-2-ol" CAS number 23243-04-1 properties
An In-depth Technical Guide to 2-(4-Aminophenyl)propan-2-ol (CAS: 23243-04-1)
Foreword: A Molecule of Versatility
In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its functional group arrangement and synthetic accessibility. This compound, bearing the CAS number 23243-04-1, represents a quintessential example of such a versatile building block. Its structure, which marries a primary aromatic amine with a tertiary benzylic alcohol, offers two distinct and highly reactive centers. This duality makes it a valuable precursor for creating a diverse array of more complex molecular architectures, particularly in the realm of pharmaceutical development and material science. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its properties and applications.
Core Physicochemical & Structural Characteristics
The identity and behavior of any chemical compound are fundamentally dictated by its physical and structural properties. For this compound, these characteristics inform its solubility, reactivity, and appropriate handling conditions.
Structural Identity
The molecule consists of a benzene ring substituted at the para-position (position 4) with an amino (-NH₂) group and a 2-hydroxy-2-propyl group. The tertiary alcohol is a key feature, influencing steric hindrance around one of the reactive sites.
Caption: Chemical structure of this compound.
Key Physicochemical Data
The following table summarizes the core physicochemical properties of this compound. It is important to note that while some properties like molecular weight are absolute, others like boiling and melting points can vary slightly based on experimental conditions and purity.
| Property | Value | Source |
| CAS Number | 23243-04-1 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₃NO | [1][2][3][4][5] |
| Molecular Weight | 151.21 g/mol | [1][2][3][4][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-(4-aminophenyl)-2-propanol | [6] |
| Storage | Keep in a dark place, inert atmosphere, room temperature. | [3] |
| Purity (Typical) | ≥95-98% | [2][4] |
Note: Experimental boiling and melting points are not consistently reported in publicly available literature; values would need to be determined empirically.
Synthesis & Reactivity Profile
Understanding how a molecule is constructed and how it behaves in chemical reactions is paramount for its effective use in research and development.
Principal Synthetic Pathway: Reduction of a Nitro Precursor
From a practical and economic standpoint, the most common and efficient synthesis of this compound involves the chemical reduction of its nitro-analogue, 2-(4-nitrophenyl)propan-2-ol. The nitro group serves as a robust and readily available precursor to the amine.[7]
The reaction is typically a catalytic hydrogenation. This process is favored in both laboratory and industrial settings due to its high yield, clean conversion, and the ease of removing the catalyst via filtration.
Reaction: 2-(4-nitrophenyl)propan-2-ol + H₂ (gas) --(Pd/C catalyst)--> this compound + H₂O[7]
The choice of Palladium on Carbon (Pd/C) as a catalyst is strategic. Palladium is highly effective at adsorbing hydrogen gas and facilitating its addition across the nitro group, while being unreactive towards the benzene ring and the tertiary alcohol under standard hydrogenation conditions. The carbon support provides a high surface area for the reaction to occur efficiently.
Caption: General workflow for the synthesis of this compound.
Reactivity Insights
The molecule's utility stems from the differential reactivity of its two functional groups.
Caption: Key reactivity sites and associated classes of reactions.
-
The Aromatic Amine (-NH₂): This group is nucleophilic and serves as a handle for a wide range of transformations. It can be diazotized and converted to other functional groups, acylated to form amides (a common linkage in pharmaceuticals), or alkylated. The amine group also activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution.
-
The Tertiary Alcohol (-OH): As a tertiary alcohol, it is resistant to oxidation under standard conditions. However, it can undergo nucleophilic substitution reactions if the hydroxyl group is first converted into a better leaving group. Under strong acidic conditions, it is susceptible to dehydration (elimination of water) to form an alkene.[8]
This differential reactivity allows for selective protection/deprotection strategies, enabling chemists to modify one part of the molecule while leaving the other intact, a cornerstone of multi-step organic synthesis.
Analytical Characterization Protocol
Confirming the identity and purity of this compound is critical. While specific spectral data is proprietary to suppliers, a standard analytical workflow would involve the following techniques.
Expected Spectral Signatures
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two sets of doublets in the aromatic region (approx. 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range, often around 3.5-5.0 ppm, and is D₂O exchangeable.
-
Hydroxyl Proton (-OH): A singlet, whose position is highly dependent on concentration and solvent.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 6 protons, located in the upfield region (approx. 1.5 ppm), representing the two equivalent methyl groups.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Four distinct signals in the aromatic region (approx. 115-150 ppm).
-
Alcohol Carbon (C-OH): A signal around 70-80 ppm.
-
Methyl Carbons (-CH₃): A signal in the upfield region (approx. 25-35 ppm).
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak ([M]⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.[9]
-
Fragmentation: A prominent fragment would likely be observed from the loss of a methyl group (m/z = 136) or the loss of water (m/z = 133). The base peak for a similar compound, propan-2-amine, often results from alpha-cleavage.[10]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A pair of peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ for the alcohol group.
-
C-N Stretch: An absorption band around 1250-1350 cm⁻¹.
-
C-O Stretch: An absorption band around 1000-1200 cm⁻¹.
-
Applications in Research and Drug Development
While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate or building block.[2] Its bifunctional nature makes it suitable for constructing libraries of compounds for screening.
-
Pharmaceutical Intermediates: The compound is a precursor for more complex molecules. For instance, the amine can be used to form linkages to other pharmacophores, while the alcohol provides a point for modifying solubility or metabolic stability. A related compound, 2-(4-aminophenyl)-2-methylpropanenitrile, is a key intermediate for synthesizing quinoline-based PI3K/mTOR inhibitors used in cancer research.[11]
-
Protein Degrader Building Blocks: The structural motif is related to building blocks used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.[12]
-
Material Science: The amine functionality allows it to be incorporated into polymers or resins where its properties can influence the final material's characteristics.
Safety, Handling, and Storage
As a laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.
Hazard Identification
-
Health Hazards: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14][15] It may be harmful if swallowed, inhaled, or absorbed through the skin.[13]
-
Target Organs: Skin, eyes, and the respiratory system.[13]
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[13][14]
-
Respiratory Protection: If handling outside of a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[14]
-
-
General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][16] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[3][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
References
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- 2-(4-Nitrophenyl)propan-2-ol | 22357-57-9. (n.d.). Benchchem.
- SAFETY DATA SHEET - 2-(4-Aminophenyl)ethanol. (2018, March 8). Fisher Scientific.
- Safety Data Sheet - 2-(4-Aminophenyl)ethanol. (2026, January 4). MedchemExpress.com.
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- CAS 23243-04-1 | this compound. (n.d.). Synblock.
- 23243-04-1|this compound. (n.d.). BLDpharm.
- SAFETY DATA SHEET - 2-(4-Aminophenyl)ethanol. (2018, March 8). Thermo Fisher Scientific.
- 2-(4-Fluorophenyl)propan-2-ol Safety Data Sheet. (n.d.). Synquest Labs.
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- 2-(4-Aminophenyl)-2-methylpropan-1-ol, min 95%, 100 mg. (n.d.).
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate.
- Elimination - Dehydration of propan-2-ol. (2020, September 15). YouTube.
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A Comprehensive Spectroscopic Analysis of 2-(4-Aminophenyl)propan-2-ol
An In-depth Technical Guide:
Introduction
In the landscape of pharmaceutical and chemical research, the unambiguous characterization of molecular structures is a foundational pillar of scientific integrity and developmental success. 2-(4-Aminophenyl)propan-2-ol (CAS No. 23243-04-1) is a valuable building block, featuring a versatile aniline moiety and a tertiary alcohol. Its structure presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation, delving into the causality behind the spectral features and the logic of an integrated analytical workflow.
Molecular Structure and Physicochemical Properties
The first step in any analytical endeavor is to understand the basic properties of the target molecule. These details provide the context for all subsequent spectral interpretation.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 23243-04-1 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][3] |
| Monoisotopic Mass | 151.09972 Da | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide complementary and definitive structural information.
Causality & Experimental Considerations
The choice of solvent is a critical experimental parameter that directly impacts the quality and interpretability of the data, particularly for this molecule. While deuterated chloroform (CDCl₃) is a common choice for general organic compounds, its non-polar nature can lead to variable chemical shifts and peak broadening for exchangeable protons (the -OH of the alcohol and the -NH₂ of the amine). Deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for such molecules as its hydrogen-bond accepting character results in sharper, more consistent peaks for these exchangeable protons. Furthermore, a D₂O exchange experiment is a self-validating step; adding a drop of D₂O to the NMR tube will cause the signals from the -OH and -NH₂ protons to disappear, confirming their identity.
¹H NMR Spectral Analysis
The proton NMR spectrum is predicted to be highly symmetrical and informative, reflecting the para-substitution of the benzene ring.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃)₂ | ~1.5 | Singlet | 6H | The two methyl groups are chemically equivalent due to free rotation around the C-C bond. They do not have any adjacent protons to couple with. |
| -NH₂ | 3.5 - 5.0 (Broad) | Singlet | 2H | The amine protons are exchangeable and often appear as a broad singlet. The chemical shift is solvent and concentration-dependent. |
| -OH | 4.0 - 5.5 (Broad) | Singlet | 1H | The tertiary alcohol proton is also exchangeable. Its signal will disappear upon D₂O exchange.[4] |
| Aromatic H (ortho to -NH₂) ** | ~6.6 | Doublet | 2H | These protons are shielded by the electron-donating amino group, shifting them upfield. They are split into a doublet by the adjacent protons. |
| Aromatic H (ortho to -C(OH)R₂) ** | ~7.2 | Doublet | 2H | These protons are deshielded relative to the other aromatic protons and are split into a doublet by their neighbors. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton and the molecular symmetry. Due to the molecule's symmetry, only six distinct carbon signals are expected.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | -C(CH₃)₂ | ~31 | The two equivalent methyl carbons appear in the aliphatic region. | | -C(OH) | ~72 | The quaternary carbon bearing the hydroxyl group is deshielded by the oxygen atom. | | **Aromatic C-H (ortho to -NH₂) ** | ~114 | Shielded by the strong electron-donating effect of the amino group. | | **Aromatic C-H (ortho to -C(OH)R₂) ** | ~126 | Less shielded aromatic carbons. | | Aromatic C-C(OH)R₂ | ~138 | Quaternary aromatic carbon, deshielded by the attached alkyl group. | | Aromatic C-NH₂ | ~146 | Quaternary aromatic carbon attached to the highly electronegative nitrogen atom. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Standardization: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following proton analysis, acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Validation (Optional): To confirm the -OH and -NH₂ peaks, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. Observe the disappearance of the corresponding signals.
Infrared (IR) Spectroscopy
IR spectroscopy excels at the rapid and definitive identification of functional groups. The spectrum of this compound is rich with characteristic absorption bands.
Interpretation of the IR Spectrum
The key to interpreting the IR spectrum is to dissect the molecule into its constituent bonds and predict their vibrational frequencies.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity / Shape | Rationale & Causality |
| O-H Stretch (Alcohol) | 3200 - 3400 | Strong, Broad | The broadness is a hallmark of hydrogen bonding between alcohol molecules.[4][5] This is one of the most characteristic peaks in the spectrum. |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Two Bands | A primary amine (-NH₂) exhibits two distinct stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. These may overlap with the broad O-H band. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the stretching vibrations of the C-H bonds in the two methyl groups. |
| C=C Stretch (Aromatic) | 1500 - 1620 | Medium, Multiple Bands | These absorptions are characteristic of the benzene ring. |
| C-O Stretch (Tertiary Alcohol) | 1100 - 1210 | Strong | The stretching vibration of the C-O bond in a tertiary alcohol is typically strong and found in this region.[6] |
| C-H Bend (para-substitution) | 800 - 850 | Strong | This strong "out-of-plane" bending vibration is highly indicative of a 1,4-disubstituted (para) benzene ring. |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.
Analysis of the Electron Ionization (EI) Mass Spectrum
In EI-MS, the molecule is ionized and fragmented, and the resulting charged fragments are detected.
-
Molecular Ion (M⁺•): The molecular weight is 151.21. A peak at a mass-to-charge ratio (m/z) of 151 is expected for the molecular ion. The presence of a single nitrogen atom adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] Aromatic amines are known to produce relatively intense molecular ion peaks due to the stability of the aromatic system.[7]
-
Key Fragmentation Pathways: The energetically unstable molecular ion will break apart in predictable ways. The goal of interpreting the fragmentation is to identify pieces of the original molecule.[8]
-
Alpha-Cleavage: The most favorable fragmentation for both tertiary alcohols and amines is the cleavage of a bond adjacent to the heteroatom. The loss of a methyl radical (•CH₃, mass = 15) is highly probable.
-
M⁺• (m/z 151) → [M - 15]⁺ (m/z 136) + •CH₃
-
The resulting cation at m/z 136 is stabilized by resonance involving the nitrogen's lone pair and the aromatic ring, making this a very likely and prominent peak.
-
-
Dehydration: The loss of a water molecule is a common fragmentation pathway for alcohols.[4]
-
M⁺• (m/z 151) → [M - 18]⁺ (m/z 133) + H₂O
-
-
Summary of Expected Fragments
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 151 | [C₉H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 136 | [C₈H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) |
| 133 | [C₉H₁₁N]⁺• | Loss of water (H₂O) |
Experimental Protocol: MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this one.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through the column and be separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting fragments are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
Integrated Spectroscopic Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple methods. This workflow illustrates how information from MS, IR, and NMR is combined to provide an unambiguous structural confirmation.
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"2-(4-Aminophenyl)propan-2-ol" chemical properties and reactivity
An In-depth Technical Guide to 2-(4-Aminophenyl)propan-2-ol: Properties, Reactivity, and Applications
Executive Summary
This compound is a bifunctional organic compound featuring a primary aromatic amine and a tertiary alcohol. This unique structural combination makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its reactivity is characterized by the distinct chemistries of the amino group, the hydroxyl group, and the aromatic ring. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, common synthetic routes, and key reactive pathways. Furthermore, it explores its applications as a precursor in the development of targeted therapeutics, drawing parallels with structurally related compounds used in oncology.
Introduction
This compound, with CAS Number 23243-04-1, is an aromatic amino alcohol.[1][2] The molecule consists of a propan-2-ol moiety attached to a benzene ring at the para position relative to an amino group. The presence of both a nucleophilic amino group and a tertiary hydroxyl group on the same scaffold allows for selective functionalization, enabling the synthesis of a diverse range of derivatives. This guide serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the handling, reactivity, and synthetic utility of this important chemical intermediate.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a compound is critical for its application in synthesis and analysis.
Physical Properties
The key physicochemical identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 23243-04-1 | [1][3] |
| Molecular Formula | C₉H₁₃NO | [1][3][4] |
| Molecular Weight | 151.21 g/mol | [1][2][3] |
| MDL Number | MFCD20691427 | [1][3] |
| Appearance | (Predicted) White to off-white solid | N/A |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [3] |
Spectroscopic Data (Predicted)
While specific spectra for this exact compound are not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups and established principles.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for its functional groups.[5]
-
O-H Stretch: A strong, broad absorption band in the 3600–3200 cm⁻¹ region, typical for an alcohol's hydroxyl group.[5]
-
N-H Stretch: Two distinct, sharp peaks in the 3500–3300 cm⁻¹ range, characteristic of a primary amine (-NH₂).[5]
-
C-H Stretch (sp³): Strong, sharp peaks just below 3000 cm⁻¹, corresponding to the methyl groups.[5]
-
C-H Stretch (sp²): Medium intensity peaks just above 3000 cm⁻¹, corresponding to the aromatic ring hydrogens.[5]
-
C=C Stretch: Medium intensity absorptions in the 1600–1450 cm⁻¹ region, indicating aromatic ring stretching.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely display:
-
A singlet around 1.5 ppm, integrating to 6H, for the two equivalent methyl groups.
-
A broad singlet of variable chemical shift for the hydroxyl proton (OH).
-
A broad singlet of variable chemical shift for the two amine protons (NH₂).
-
Two doublets in the aromatic region (approximately 6.5-7.5 ppm), characteristic of a 1,4-disubstituted (para) benzene ring, with each doublet integrating to 2H.
-
-
¹³C NMR: The carbon spectrum would show six distinct signals:
-
One signal for the two equivalent methyl carbons.
-
One signal for the quaternary carbon bonded to the hydroxyl group.
-
Four signals for the aromatic carbons, as the para-substitution results in chemical equivalence for two pairs of carbons.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 151. The most prominent fragment, likely the base peak, would result from the loss of a methyl radical (•CH₃) to form a stable benzylic oxonium ion at m/z = 136.[6] Another significant fragment could arise from the loss of water ([M-H₂O]⁺) at m/z = 133.
Synthesis and Manufacturing
The most common and industrially viable route to this compound involves the reduction of its nitro-analogue.
Common Synthetic Route
This compound is typically synthesized via the catalytic hydrogenation of 2-(4-Nitrophenyl)propan-2-ol.[7] This reaction involves the reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂) using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[7] This method is highly efficient and selective, preserving the tertiary alcohol functional group.
Experimental Protocol: Catalytic Hydrogenation
-
Step 1: Setup: In a suitable hydrogenation vessel, dissolve 2-(4-nitrophenyl)propan-2-ol (1.0 eq) in a solvent such as ethanol or methanol.
-
Step 2: Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 1-5 mol %).
-
Step 3: Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-3 atm or as required) and stir the mixture vigorously at room temperature.
-
Step 4: Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Step 5: Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Step 6: Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Visualization: Synthesis Workflow
Caption: Synthesis of this compound via catalytic hydrogenation.
Chemical Reactivity
The reactivity of this compound is governed by its two primary functional groups: the aromatic amine and the tertiary alcohol. This allows for a wide range of selective transformations.
Reactivity of the Aromatic Amine
The primary amine group is a potent nucleophile and can undergo several characteristic reactions:
-
N-Acylation: Reacts readily with acyl chlorides or anhydrides in the presence of a base to form stable N-acyl derivatives (amides). This is often used as a protecting group strategy or to introduce specific functionalities.
-
N-Alkylation: Can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines can be an issue. Reductive amination is a more controlled method for mono-alkylation.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction).
Reactivity of the Tertiary Alcohol
The tertiary hydroxyl group is less reactive than primary or secondary alcohols but undergoes specific reactions, particularly under acidic conditions.[8]
-
Dehydration: As a tertiary alcohol, it undergoes facile acid-catalyzed dehydration upon heating with a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[9] This elimination reaction yields the corresponding alkene, 4-(prop-1-en-2-yl)aniline.
-
Substitution (Sₙ1): Reaction with strong hydrohalic acids (e.g., HCl, HBr) can lead to the substitution of the hydroxyl group with a halogen via an Sₙ1 mechanism, proceeding through a stable tertiary benzylic carbocation intermediate to form a haloalkane.[10]
Visualization: Key Reaction Pathways
Caption: Major reaction pathways for this compound.
Applications in Drug Development and Material Science
The bifunctional nature of this compound makes it a strategic building block for constructing more complex molecules with desired biological or material properties.
Role as a Building Block in Medicinal Chemistry
Para-aminophenol and its derivatives are crucial intermediates in the pharmaceutical industry, particularly in oncology.[11] For example, the core structure is found in tyrosine kinase inhibitors, which are a major class of targeted cancer therapies.[11] A structurally related compound, 2-(4-aminophenyl)-2-methylpropanenitrile, is a key intermediate in the synthesis of quinoline-based PI3K/mTOR inhibitors, which have shown significant anti-tumor activity.[12]
The utility of this compound lies in its ability to serve as a scaffold. The amino group can be used as a handle to attach the molecule to a heterocyclic core (a common feature in kinase inhibitors), while the tertiary alcohol can be used to modulate solubility, metabolic stability, or to serve as a hydrogen bond donor/acceptor for target engagement.
Analogues and Derivatives
The synthesis of derivatives from this core structure is a key strategy in drug discovery.[13][14] By modifying the amine or alcohol, researchers can fine-tune the molecule's properties to enhance potency, improve pharmacokinetic profiles, or reduce off-target effects. For instance, converting the amine to various amides or sulfonamides can explore different binding interactions within a target protein's active site.
Safety and Handling
As with all laboratory chemicals, proper handling of this compound is essential.
Hazard Identification
Based on data for structurally similar compounds like 2-(4-aminophenyl)ethanol and its hexafluoro-analogue, this compound should be handled as a hazardous substance.[15][16][17]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[15][17]
-
Ingestion: May be harmful if swallowed.[15]
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[15][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[15][17]
-
Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light and air to prevent oxidation, which is common for aminophenol compounds.[3][18]
Conclusion
This compound is a compound of significant synthetic interest due to the orthogonal reactivity of its aromatic amine and tertiary alcohol functional groups. Its straightforward synthesis from the corresponding nitro compound and its utility as a building block for complex molecular architectures underscore its importance in modern organic synthesis and drug discovery. A thorough understanding of its properties, reactivity, and safety protocols is paramount for any scientist or researcher aiming to leverage its synthetic potential.
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A Comprehensive Technical Guide to the Solubility of 2-(4-Aminophenyl)propan-2-ol
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 2-(4-aminophenyl)propan-2-ol (CAS No. 23243-04-1). As a key intermediate in various chemical syntheses, understanding its behavior in different solvent systems is critical for researchers, process chemists, and formulation scientists.[1] This document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive solubility profile. We will explore the molecular structure's influence on solubility, present a predicted solubility table across a range of common laboratory solvents, and provide detailed, self-validating protocols for both qualitative and quantitative solubility determination. This guide is designed to empower scientific professionals to make informed decisions regarding solvent selection, reaction optimization, purification, and formulation involving this compound.
Section 1: Introduction to this compound
This compound is an organic compound featuring a unique combination of functional groups that dictate its chemical behavior and physical properties.[2][3] Its structure consists of a central benzene ring substituted with a basic primary amine group (-NH₂) and a tertiary alcohol group (-C(CH₃)₂OH). This amphiphilic nature—possessing both polar and nonpolar regions—is the primary determinant of its solubility profile.
1.1 Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Structure:
(Self-generated image, for illustrative purposes)
1.2 Key Physicochemical Properties
-
Polarity: The presence of the highly polar primary amine and hydroxyl groups makes the molecule capable of significant polar interactions.[6] Conversely, the phenyl ring and two methyl groups constitute a nonpolar, lipophilic region. The predicted XLogP value of approximately 1.2 to 1.8 suggests a slight but not overwhelming preference for lipophilic environments.[5][7]
-
Hydrogen Bonding: Both the -NH₂ and -OH groups are potent hydrogen bond donors and acceptors.[8] This capability is crucial for its interaction with protic solvents like water and alcohols.[9][10][11]
-
Acidity and Basicity: The primary aromatic amine group is basic, with an estimated pKa of its conjugate acid (the ammonium ion) around 9-10.[12] The tertiary alcohol is essentially neutral, with a very high pKa (approx. 16-18), meaning it will not be deprotonated under normal aqueous basic conditions.[12] This basicity is a key factor in its enhanced solubility in acidic solutions.
Section 2: Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[13] For this compound, its solubility is a nuanced interplay between its different structural components.
-
Influence of Polar Groups: The amine (-NH₂) and hydroxyl (-OH) groups can form strong hydrogen bonds with polar protic solvents (e.g., water, methanol, ethanol). This interaction helps to overcome the crystal lattice energy of the solid solute and allows it to enter the solution phase.
-
Influence of Nonpolar Groups: The benzene ring and the dimethyl-substituted carbon provide a significant nonpolar character. These regions interact favorably with nonpolar solvents (e.g., hexane, toluene) via London dispersion forces. However, the energy gained from these weak interactions is often insufficient to disrupt the strong hydrogen bonds the molecule forms with itself in its solid state, leading to poor solubility in highly nonpolar solvents.
-
Effect of pH on Solubility: The basicity of the aromatic amine group is the most critical factor for its solubility in aqueous systems. In an acidic solution (pH < pKa of the conjugate acid), the amine group is protonated to form a water-soluble ammonium salt (R-NH₃⁺).[14][15] This ionic species interacts very favorably with the polar water molecules, leading to a dramatic increase in solubility.
Section 3: Predicted Solubility Profile
While exhaustive quantitative data is not publicly available for every solvent, a reliable predictive profile can be constructed based on the physicochemical principles discussed. The following table summarizes the expected solubility of this compound at ambient temperature.
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Polar Protic | Water | Sparingly Soluble | The polar -NH₂ and -OH groups allow for hydrogen bonding, but the nonpolar phenyl and alkyl groups limit miscibility. A structurally similar compound, 2-(4-Methylphenyl)propan-2-ol, is known to be slightly soluble in water.[16] |
| Methanol, Ethanol | Highly Soluble | These short-chain alcohols are excellent hydrogen bond donors and acceptors and have a lower polarity than water, which better accommodates the nonpolar part of the molecule.[17] | |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar functional groups of the molecule. |
| Nonpolar | Hexane, Toluene | Insoluble / Very Poorly Soluble | The weak London dispersion forces offered by these solvents cannot overcome the strong intermolecular hydrogen bonding between the solute molecules. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Highly Soluble | The basic amine group is protonated to form a highly polar and water-soluble ammonium hydrochloride salt.[14][15] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Sparingly Soluble | The tertiary alcohol is not acidic enough to be deprotonated by NaOH, so no significant solubility enhancement is expected compared to water.[15] |
Section 4: Experimental Determination of Solubility
To validate the predicted profile and obtain precise data, standardized experimental protocols are essential. The following sections describe trustworthy methods for both rapid classification and precise quantification of solubility.
4.1 Protocol: Qualitative Solubility Classification
This method provides a rapid and systematic way to classify the compound's solubility, which in turn reveals the nature of its functional groups.[14][15]
Methodology:
-
Preparation: Label five clean, dry test tubes (e.g., 13x100 mm).
-
Sample Addition: Accurately weigh approximately 25 mg of this compound into each test tube.
-
Solvent Addition & Observation (Sequential):
-
Tube 1 (Water): Add 0.75 mL of deionized water. Vigorously shake or vortex the tube for 60 seconds. Observe and record if the solid dissolves completely.
-
Tube 2 (5% HCl): If insoluble in water, add 0.75 mL of 5% aqueous HCl to a fresh sample. Shake vigorously. A positive result (dissolution) indicates the presence of a basic functional group.[14][15]
-
Tube 3 (5% NaOH): If insoluble in water, add 0.75 mL of 5% aqueous NaOH to a fresh sample. Shake vigorously. This tests for acidic functional groups.
-
Tube 4 (Ethanol): Add 0.75 mL of ethanol to a fresh sample. Shake vigorously.
-
Tube 5 (Hexane): Add 0.75 mL of hexane to a fresh sample. Shake vigorously.
-
-
Interpretation: Compare the observations to the predicted profile to confirm the compound's acid-base nature and general polarity.
Caption: Flowchart for qualitative solubility analysis.
4.2 Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This is a gold-standard method for determining the equilibrium solubility of a compound in a specific solvent. The principle involves creating a saturated solution and then measuring the concentration of the solute in a filtered aliquot.[6]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 10 mL) in a sealed, airtight container such as a screw-cap vial. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C) on a shaker or rotator. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. The rate of dissolution decreases as equilibrium is approached.[6]
-
Phase Separation: After equilibration, let the vial stand undisturbed in the temperature bath until the excess solid has completely settled.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. To avoid disturbing the solid, ensure the pipette tip is well above the settled material. Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.
-
Analysis:
-
Transfer the filtered aliquot to a pre-weighed vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is fully removed, weigh the vial again. The difference in mass corresponds to the amount of dissolved solute.
-
-
Calculation: Calculate the solubility using the formula:
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant sampled in mL)
-
Caption: Workflow for the quantitative shake-flask method.
Section 5: Practical Applications and Safety
A thorough understanding of solubility is paramount for practical applications:
-
Reaction Chemistry: Choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields. For reactions involving this compound, polar solvents like ethanol or aprotic solvents like DMF would be appropriate starting points.
-
Purification: Solubility differences are the basis of crystallization. To purify this compound, one would dissolve it in a suitable hot solvent in which it is highly soluble and then cool the solution to allow the purified compound to crystallize out, leaving impurities behind.
-
Formulation: In drug development, solubility directly impacts bioavailability. If this compound were part of an active pharmaceutical ingredient (API), its poor aqueous solubility might be overcome by forming a hydrochloride salt, significantly improving its dissolution in physiological media.
-
Safety: Always consult the Safety Data Sheet (SDS) before handling this compound and any solvents.[18][19] The compound may cause skin, eye, and respiratory irritation.[18] Handle in a well-ventilated area or chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]
Section 6: Conclusion
This compound exhibits a solubility profile dominated by its amphiphilic character and the basicity of its primary amine group. It is predicted to be highly soluble in polar organic solvents and aqueous acidic solutions, but sparingly soluble in water and poorly soluble in nonpolar solvents. This behavior is a direct and predictable consequence of its molecular structure. The experimental protocols detailed in this guide provide robust and reliable methods for validating these predictions and for generating the precise, quantitative data needed for successful research, development, and manufacturing endeavors.
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"2-(4-Aminophenyl)propan-2-ol" as a chemical intermediate
An In-depth Technical Guide to 2-(4-Aminophenyl)propan-2-ol as a Chemical Intermediate
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 23243-04-1), a pivotal chemical intermediate in modern organic synthesis.[1][2] Possessing a unique bifunctional structure with a nucleophilic aromatic amine and a tertiary alcohol, this molecule serves as a versatile building block, particularly in the development of complex pharmaceutical agents and fine chemicals. This document elucidates its physicochemical properties, details robust synthesis methodologies with mechanistic insights, explores its applications in drug discovery, and outlines critical safety and handling protocols. The content is structured to provide researchers, chemists, and drug development professionals with actionable knowledge grounded in established scientific principles.
This compound, also known as 4-(2-hydroxypropan-2-yl)aniline, is an aromatic compound whose value lies in the strategic placement of its two functional groups.[3] The aniline moiety provides a reactive site for N-acylation, alkylation, diazotization, and the formation of heterocyclic structures. The tertiary alcohol is stable yet can be derivatized or used to introduce steric bulk and specific hydrogen-bonding capabilities into a target molecule. This duality makes it an attractive starting point for constructing molecules with precise three-dimensional architectures, a critical requirement in modern medicinal chemistry where target-specific interactions are paramount. Its derivatives have been explored in various therapeutic areas, including as intermediates for kinase inhibitors.[4]
Physicochemical & Structural Properties
A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 23243-04-1 | [1][2][5] |
| Molecular Formula | C₉H₁₃NO | [1][3][5] |
| Molecular Weight | 151.21 g/mol | [1][5][6] |
| IUPAC Name | This compound | [7] |
| SMILES | CC(C)(C1=CC=C(C=C1)N)O | [3][5] |
| Appearance | Colorless to light yellow viscous liquid | [8] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere | [1][5] |
Core Synthesis Methodologies
The most reliable and scalable synthesis of this compound is a two-step process commencing from 4-nitroacetophenone. This approach involves the initial formation of a tertiary alcohol via a Grignard reaction, followed by the selective reduction of the nitro group.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 2-(4-Nitrophenyl)propan-2-ol via Grignard Reaction
The Grignard reaction is the method of choice for forming the tertiary alcohol from the corresponding ketone, 4-nitroacetophenone.[9] The causality here is the potent nucleophilicity of the Grignard reagent (methylmagnesium bromide), which readily attacks the electrophilic carbonyl carbon of the ketone.
Caption: Mechanism of the Grignard reaction to form the tertiary alcohol precursor.
Materials:
-
4-Nitroacetophenone
-
Magnesium turnings
-
Methyl bromide or methyl iodide
-
Anhydrous diethyl ether (Et₂O)
-
Dilute hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen or argon atmosphere. All glassware must be scrupulously dry.[9]
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether. Initiate the reaction by adding a small crystal of iodine or a few drops of methyl bromide. Once initiated, slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.[10]
-
Reaction with Ketone: After the magnesium has been consumed, cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of 4-nitroacetophenone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.[9] The nitro group is generally unreactive towards Grignard reagents under these conditions, demonstrating the chemoselectivity of this step.
-
Workup and Quenching: Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Carefully quench the reaction by slowly adding it to a beaker of crushed ice, followed by the addition of saturated aqueous NH₄Cl or dilute HCl to dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure to yield crude 2-(4-nitrophenyl)propan-2-ol, which can be purified by recrystallization or column chromatography.
Step 2: Reduction of 2-(4-Nitrophenyl)propan-2-ol
The conversion of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and generation of water as the only byproduct.[11]
Materials:
-
2-(4-Nitrophenyl)propan-2-ol
-
10% Palladium on carbon (Pd/C) catalyst (5 mol% loading)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 2-(4-nitrophenyl)propan-2-ol in ethanol.[12]
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen) to prevent premature reaction with atmospheric oxygen.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction Monitoring: Agitate the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[12] Caution: The catalyst is pyrophoric and should be handled while wet.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps but can be further purified if necessary.
Caption: Experimental workflow for the catalytic reduction step.
Applications in Synthesis
The utility of this compound stems from the orthogonal reactivity of its functional groups.
-
Pharmaceutical Intermediates: The aniline nitrogen is a common nucleophile for building heterocyclic rings or for coupling reactions. For instance, a structurally related intermediate, 2-(4-aminophenyl)-2-methylpropanenitrile, is a key component in the synthesis of potent PI3K/mTOR dual inhibitors, a class of anticancer agents.[4] The this compound core provides a similar scaffold for developing novel kinase inhibitors or other pharmacologically active molecules.[7]
-
Polymer Science: The bifunctional nature of the molecule allows it to act as a monomer or a chain modifier in the synthesis of specialty polymers, such as polyimides or polyamides, where the tertiary alcohol can impart improved solubility or altered thermal properties.
-
Fine Chemicals: It serves as a precursor in the synthesis of dyes and agrochemicals where the aminophenyl moiety is a common structural motif.[12]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical intermediate.
-
Hazard Identification: this compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[13] It may be harmful if swallowed or absorbed through the skin.[13]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles with side shields.[14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. Avoid breathing dust, vapor, mist, or gas.[13] Wash hands thoroughly after handling.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Skin: Remove contaminated clothing and flush skin with plenty of soap and water.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[13]
-
Ingestion: Wash out mouth with water and seek immediate medical aid.[13]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aniline group.[7]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is derived from its versatile bifunctional structure. The robust and well-understood synthesis routes, particularly the two-step Grignard reaction followed by catalytic hydrogenation, allow for its efficient and scalable production. Its proven utility as a building block for complex, high-value molecules, especially in the pharmaceutical industry, ensures its continued relevance. This guide provides the foundational knowledge for researchers and developers to confidently and safely incorporate this potent intermediate into their synthetic programs.
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"2-(4-Aminophenyl)propan-2-ol" structural analogs and derivatives
An In-depth Technical Guide to 2-(4-Aminophenyl)propan-2-ol: Core Structure, Analogs, and Derivatives in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The exploration of novel chemical scaffolds is the cornerstone of modern therapeutic development. Among the myriad of building blocks available to medicinal chemists, the aminophenyl alcohol framework stands out for its versatility and proven relevance in biologically active molecules. This guide focuses on a specific, yet highly representative member of this class: this compound (4-APPA). We will dissect its synthesis, explore its structural neighborhood of analogs and derivatives, and contextualize its potential through the lens of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols to leverage this scaffold in their research endeavors.
The Core Moiety: this compound (4-APPA)
This compound, with CAS Number 23243-04-1, is a tertiary alcohol characterized by a dimethyl carbinol group attached to an aniline ring at the para position.[1][2] Its molecular formula is C₉H₁₃NO, and it has a molecular weight of 151.21 g/mol .[1][3] While not a therapeutic agent in itself, its structure represents a critical pharmacophore. The primary aromatic amine offers a reactive handle for a multitude of chemical transformations, while the tertiary alcohol provides specific steric and hydrogen-bonding characteristics. Its true value lies in its role as a precursor and structural template for more complex molecules with potential applications ranging from enzyme inhibitors to protein degraders.[4][5]
| Property | Value | Source(s) |
| CAS Number | 23243-04-1 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][3] |
| Molecular Weight | 151.21 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(O)(C1=CC=C(N)C=C1)C | [2] |
Synthesis and Purification: From Nitro Precursor to Final Product
The most direct and widely applicable synthesis of 4-APPA proceeds via the reduction of its nitro analog, 2-(4-nitrophenyl)propan-2-ol.[4] This transformation is a staple in medicinal chemistry, as the electron-withdrawing nitro group often facilitates earlier synthetic steps, and its reduction to the versatile amine is typically high-yielding and clean.
Causality in Synthetic Strategy:
The choice of catalytic hydrogenation with Palladium on carbon (Pd/C) is deliberate. It is a robust and scalable method that offers high chemoselectivity, reducing the nitro group without affecting the aromatic ring or the tertiary alcohol.[4] The use of a hydrogen atmosphere is standard, though transfer hydrogenation methods using reagents like hydrazine hydrate with a catalyst like Raney Nickel can also be effective, particularly in laboratory settings where specialized high-pressure hydrogenation equipment may not be available.[6]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for 4-APPA via catalytic hydrogenation.
Detailed Experimental Protocol: Reduction of 2-(4-nitrophenyl)propan-2-ol
-
Vessel Preparation: To a suitable hydrogenation vessel, add 2-(4-nitrophenyl)propan-2-ol (1.0 eq).
-
Dissolution: Add methanol (approx. 10-15 mL per gram of substrate) to fully dissolve the starting material.
-
Inerting: Purge the vessel with an inert gas (N₂ or Ar). Under a positive pressure of inert gas, carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd). Self-Validation Check: The catalyst is often pyrophoric; ensuring an inert atmosphere prevents accidental ignition.
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous agitation at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Filtration: Once complete, carefully vent the hydrogen and purge the vessel again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.
Structural Analogs and Derivatives: Expanding the Chemical Space
The 4-APPA core can be systematically modified to probe the chemical space for desired biological activities. These modifications can be broadly categorized.
| Category | Example Analog/Derivative | CAS Number | Key Structural Change | Potential Impact |
| Isomeric Analogs | 2-(2-Aminophenyl)propan-2-ol | 15833-00-8[7] | ortho-amino substitution | Alters geometry, H-bonding vectors, and basicity. |
| Isomeric Analogs | 1-(4-Aminophenyl)propan-2-ol | - | Secondary alcohol | Changes steric profile and H-bond donor/acceptor capacity.[8] |
| Chain Modification | 2-(4-Aminophenyl)-2-methylpropan-1-ol | 18755-56-1[5] | Primary alcohol | Increases flexibility and introduces a different vector for substitution. |
| Amino Derivatization | N-(4-(2-hydroxypropan-2-yl)phenyl)acetamide | - | Acylation of the amine | Neutralizes basicity, adds H-bond acceptor, increases metabolic stability. |
| Amino Derivatization | 2-(4-(Methylsulfonylamino)phenyl)propan-2-ol | - | Sulfonylation of the amine | Creates a non-basic, acidic N-H group, a strong H-bond donor.[9] |
| Ring Substitution | 2-(4-Amino-3-fluorophenyl)propan-2-ol | - | Halogenation of the ring | Modifies electronics (pKa), lipophilicity, and metabolic stability. |
Structure-Activity Relationship (SAR) Principles
SAR studies aim to correlate specific structural features with biological activity.[10] While specific SAR is target-dependent, general principles can be derived from related chemical series.
The Role of the 4-Aminophenyl Moiety:
The 4-aminophenyl group is a well-established pharmacophore. In the context of enzyme inhibition, such as with aromatase inhibitors derived from aminoglutethimide, a free primary amine at the 4-position is often crucial for activity.[11] This amine can act as a hydrogen bond donor or acceptor, or it can coordinate with metal ions in an enzyme's active site.[11] Modifying this group provides a powerful tool for modulating potency and selectivity.
-
Acylation/Sulfonylation: Converting the basic amine to a neutral amide or an acidic sulfonamide drastically alters the molecule's electronic and binding properties. This is a common strategy to shift from a receptor agonist to an antagonist or to improve pharmacokinetic properties.[9]
-
Alkylation: Introducing alkyl groups on the amine can fine-tune lipophilicity and steric interactions within a binding pocket.
The Propan-2-ol Side Chain:
The tertiary alcohol provides a rigid, defined stereochemical presentation. Its hydroxyl group is a potent hydrogen bond donor and acceptor. The gem-dimethyl groups provide a specific steric footprint that can be critical for fitting into a hydrophobic pocket. Changing this to a primary alcohol (e.g., in 2-(4-aminophenyl)-2-methylpropan-1-ol) introduces conformational flexibility, which could be beneficial or detrimental depending on the target.[5][12]
Caption: Key pharmacophoric features of the 4-APPA scaffold.
Applications in Drug Discovery
The versatility of the 4-APPA scaffold makes it relevant to numerous therapeutic areas.
-
Oncology: Analogs of aminoglutethimide, which share the core 4-aminophenyl group, are known aromatase inhibitors used in treating hormone-sensitive breast cancer.[11] The 4-APPA scaffold could be used to design novel enzyme inhibitors.
-
Pain and Inflammation: Phenylpropanamide derivatives have been investigated as potent antagonists of the TRPV1 receptor, a key target for novel analgesics.[9] The 4-APPA core is an ideal starting point for the synthesis of such propanamides.
-
Neuroscience: The aminophenyl structure is present in molecules that modulate CNS targets. For example, ring-opened serotonin analogs have been studied for their interaction with serotonin receptors, demonstrating that subtle structural changes can convert an agonist into an antagonist.[13]
-
Protein Degradation: Functionalized derivatives like 2-(4-aminophenyl)-2-methylpropan-1-ol are commercially available as building blocks for PROTACs (Proteolysis Targeting Chimeras) and molecular glues, a cutting-edge modality in drug discovery.[5]
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the structure and purity of any newly synthesized compound. A self-validating system of orthogonal analytical techniques should be employed.
Standard Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the primary structural confirmation.[14]
-
¹H NMR: For 4-APPA in CDCl₃, one would expect singlets for the two methyl groups (~1.5 ppm) and the hydroxyl proton (variable), a broad singlet for the amine protons (~3.6 ppm), and two doublets in the aromatic region (~6.6 and 7.2 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: Key signals would include the quaternary carbon attached to the hydroxyl group (~72 ppm), two distinct signals for the aromatic CHs, and two signals for the ipso-carbons of the aromatic ring.[14]
-
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data.
-
High-Resolution MS (HRMS): Provides an exact mass measurement, confirming the elemental composition (C₉H₁₃NO).
-
LC-MS: Used to assess purity and confirm the molecular weight of the main peak in a chromatographic separation.[14]
-
-
Chromatography: Assesses purity.
-
RP-HPLC: A gradient method using a C18 column with a mobile phase of water and acetonitrile (often with 0.1% TFA or formic acid) is a standard approach to determine purity, typically aiming for >95% for research compounds.[15]
-
| Analytical Technique | Expected Result for 4-APPA | Purpose |
| ¹H NMR | Signals for methyl, hydroxyl, amine, and aromatic protons with correct integration and multiplicity. | Structural Elucidation |
| ¹³C NMR | Correct number of signals corresponding to unique carbon atoms in the molecule. | Structural Confirmation |
| HRMS (ESI+) | [M+H]⁺ ion observed at m/z matching the calculated exact mass for C₉H₁₄NO⁺. | Molecular Formula Confirmation |
| RP-HPLC | Single major peak with >95% purity by area under the curve (AUC). | Purity Assessment |
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a gateway to a rich chemical space with significant therapeutic potential. Its straightforward synthesis and the predictable reactivity of its functional groups make it an exceptionally valuable scaffold for medicinal chemists. Future research will likely focus on incorporating this moiety into novel drug modalities like covalent inhibitors and PROTACs, as well as exploring derivatives with fine-tuned physicochemical properties for challenging biological targets. The systematic application of the principles and protocols outlined in this guide will empower researchers to unlock the full potential of this versatile building block.
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Methodological & Application
Application Notes & Protocols: Synthesis of High-Performance Polyimides Using 2-(4-Aminophenyl)propan-2-ol
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and automotive industries.[2][3] The properties of a polyimide can be precisely tailored by the judicious selection of its constituent monomers: a diamine and a dianhydride.[4]
This guide focuses on the synthesis of polyimides utilizing the diamine monomer 2-(4-Aminophenyl)propan-2-ol . This monomer is a derivative of the well-known Bisphenol A (BPA) structure, incorporating a central isopropylidene group and a tertiary alcohol. The bulky isopropylidene group is strategically important as it disrupts polymer chain packing, which can significantly enhance the solubility of the resulting polyimide without compromising its thermal performance.[1][5] The presence of the hydroxyl (-OH) group offers a potential site for hydrogen bonding or further chemical modification, influencing inter-chain interactions and final material properties.[6][7][8]
This document provides a detailed, experience-driven protocol for the synthesis and characterization of polyimides from this compound, following the conventional two-step method. This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor, which is subsequently converted into the final polyimide via thermal imidization.[9][10][11]
The Chemistry of Polyimide Synthesis
The most established and versatile route to high molecular weight aromatic polyimides is a two-step polycondensation reaction.[9]
Step 1: Poly(amic acid) Formation The synthesis begins with the reaction of an aromatic diamine (in this case, this compound) with an aromatic tetracarboxylic dianhydride in a polar, aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[4][9] This is a nucleophilic acyl substitution reaction where the amine groups of the diamine attack the carbonyl carbons of the anhydride. This ring-opening polymerization occurs at ambient temperatures and results in a high molecular weight, soluble poly(amic acid) (PAA) precursor solution.
Step 2: Imidization (Cyclodehydration) The PAA precursor is then converted to the final, thermally stable polyimide through a cyclodehydration reaction, which forms the characteristic imide ring. This step can be achieved through two primary methods:
-
Thermal Imidization: The PAA solution is cast into a film and subjected to a carefully controlled, stepwise heating program at temperatures typically ranging from 100°C to 300°C.[11] This process drives the elimination of water and facilitates the ring-closure reaction.
-
Chemical Imidization: This method involves treating the PAA solution with a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at ambient temperatures.[9]
This guide will focus on the thermal imidization route, which is widely used for producing high-quality polyimide films.
Experimental Workflow
A successful synthesis relies on a systematic and logical progression of steps, from careful preparation of reagents to final material characterization. The workflow below outlines the critical stages of the process.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of Poly(amic acid) (PAA) Precursor
This protocol describes the synthesis of the PAA precursor using this compound and 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) as a representative dianhydride.
Materials:
-
Diamine: this compound (APS-OH), stoichiometric amount (1.0 eq).
-
Dianhydride: 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), stoichiometric amount (1.0 eq).
-
Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP).
-
Apparatus: Three-neck round-bottom flask, magnetic stirrer, nitrogen inlet/outlet, dropping funnel.
Procedure:
-
Drying: Dry the diamine and dianhydride monomers in a vacuum oven at 80°C for at least 12 hours before use to remove any adsorbed moisture. Water can hydrolyze the dianhydride and interfere with polymerization, leading to low molecular weight polymer.
-
Setup: Assemble the reaction apparatus and flame-dry it under vacuum. Allow it to cool to room temperature under a gentle stream of dry nitrogen. Maintaining an inert atmosphere is critical to prevent side reactions.
-
Diamine Dissolution: In the reaction flask, dissolve the pre-weighed this compound in anhydrous NMP to achieve a final solids concentration of 15-20% (w/v). Stir the mixture under nitrogen until the diamine is fully dissolved.
-
Dianhydride Addition: Add the stoichiometric amount of BPADA to the diamine solution in several small portions over 30-60 minutes. The reaction is exothermic; slow addition helps to control the temperature and prevent unwanted side reactions.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) chains grow. The final product is a viscous, clear to pale yellow PAA solution.
-
Storage: Store the PAA solution at 4°C to minimize degradation before proceeding to the next step.
Protocol 3.2: Formation of Polyimide Film via Thermal Imidization
This protocol details the conversion of the PAA solution into a solid polyimide film.
Materials:
-
Poly(amic acid) solution from Protocol 3.1.
-
Glass substrate (e.g., a clean glass plate).
-
Doctor blade or film applicator.
-
Programmable, high-temperature oven with an inert atmosphere option.
Procedure:
-
Casting: Pour the viscous PAA solution onto a clean, level glass substrate. Cast the solution into a uniform film of the desired thickness using a doctor blade.
-
Pre-Drying: Place the cast film in a dust-free environment at a low temperature (e.g., 70-80°C) for 3-4 hours to slowly remove the bulk of the NMP solvent. Rapid heating at this stage can cause bubble formation in the film.[11][12]
-
Thermal Curing: Transfer the substrate with the semi-dried film into a programmable oven. Execute the thermal imidization program under a nitrogen atmosphere. A typical heating schedule is as follows:
-
100°C for 1 hour: Removes residual solvent.
-
200°C for 1 hour: Initiates imidization and ring closure.
-
300°C for 1 hour: Completes the imidization process and ensures maximum conversion.
-
Cool down slowly to room temperature to prevent thermal shock and film cracking.
-
Rationale: The stepwise temperature increase is crucial. It allows for the controlled removal of the solvent and the water generated during cyclization, preventing the formation of voids and ensuring a mechanically robust film.[10][11]
-
-
Film Removal: Once cooled, the flexible, transparent polyimide film can typically be peeled off the glass substrate. Soaking in warm water can aid in this process if necessary.
Expected Results and Data Interpretation
The choice of dianhydride has a profound effect on the final properties of the polyimide. The table below summarizes expected properties for polyimides derived from different dianhydrides.
| Dianhydride Monomer | Abbreviation | Expected Tg (°C) | Td5 (°C, 5% wt. loss) | Key Characteristics |
| Pyromellitic Dianhydride | PMDA | > 300 | > 500 | High rigidity, excellent thermal stability.[13][14] |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride | BPDA | ~290 | > 500 | Good balance of thermal and mechanical properties.[13][14] |
| 4,4'-Oxydiphthalic Anhydride | ODPA | ~270 | ~500 | Increased flexibility and solubility due to ether linkage. |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) | BPADA | 218 - 250 | > 450 | Excellent solubility, good thermal properties.[6][7] |
Characterization:
-
FTIR Spectroscopy: Successful imidization is confirmed by the disappearance of the amic acid bands (~1660 cm⁻¹ for amide C=O and ~3300 cm⁻¹ for N-H/O-H) and the appearance of characteristic imide absorption bands:
-
~1780 cm⁻¹ (asymmetric C=O stretching)
-
~1720 cm⁻¹ (symmetric C=O stretching)
-
~1370 cm⁻¹ (C-N stretching)
-
~720 cm⁻¹ (imide ring deformation)
-
-
Thermogravimetric Analysis (TGA): Measures the thermal stability. The 5% weight loss temperature (Td5) should be above 450°C, indicating high thermal stability.
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which reflects the polymer's operational temperature limit.
References
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- Synthesis and characterization of bisphenol-A ether diamine-based polyimide POSS nanocomposites for low K dielectric and flame-retardant applications.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PMC - NIH.
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- Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs).
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- CHAPTER 2 LITER
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Application Notes and Protocols: 2-(4-Aminophenyl)propan-2-ol as a Monomer in High-Performance Polymer Synthesis
Introduction: Unlocking Performance with a Unique Monomer
In the pursuit of advanced materials with superior thermal stability, mechanical strength, and tailored solubility, the design of the monomeric building blocks is paramount. 2-(4-Aminophenyl)propan-2-ol is an aromatic diamine monomer that holds significant promise for the synthesis of high-performance polymers such as polyamides and polyimides. Its chemical structure, featuring a central isopropyl alcohol group, introduces a unique combination of properties to the resulting polymer chains. The bulky, non-coplanar nature of this substituent can disrupt chain packing, enhancing solubility and processability without significantly compromising the thermal resilience endowed by the aromatic backbone.
This guide provides a comprehensive overview of the application of this compound in polymerization reactions. It is intended for researchers, scientists, and drug development professionals who are exploring the synthesis of novel polymers with tailored properties. We will delve into the synthesis of the monomer itself, followed by detailed, field-proven protocols for its use in the preparation of polyamides and polyimides. The causality behind experimental choices is explained to provide a deeper understanding of the polymerization processes.
Monomer at a Glance: Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Source |
| CAS Number | 23243-04-1 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder (typical) | - |
| Melting Point | Not readily available; requires experimental determination | - |
| Solubility | Soluble in polar organic solvents such as DMF, DMAc, NMP, and DMSO | General knowledge for similar aromatic amines |
Protocol I: Synthesis of the Monomer - this compound
The most common route for the synthesis of this compound involves the reduction of its nitro precursor, 2-(4-nitrophenyl)propan-2-ol. This two-step process begins with the synthesis of the nitro compound, followed by its reduction to the desired amine.
Step 1: Synthesis of 2-(4-Nitrophenyl)propan-2-ol
A common method for this synthesis is the reduction of 2-(4-nitrophenyl)propan-2-one.
Materials:
-
2-(4-nitrophenyl)propan-2-one
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF) or Ethanol (anhydrous)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-nitrophenyl)propan-2-one in anhydrous THF or ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (or LiAlH₄) in small portions to the stirred solution. Caution: The reaction with LiAlH₄ is highly exothermic and produces hydrogen gas.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-nitrophenyl)propan-2-ol.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction to this compound
The nitro group is reduced to an amine using catalytic hydrogenation.
Materials:
-
2-(4-nitrophenyl)propan-2-ol
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 2-(4-nitrophenyl)propan-2-ol in ethanol or methanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.
Application in Polymer Synthesis: Crafting High-Performance Polyamides and Polyimides
This compound serves as a versatile diamine monomer for the synthesis of both polyamides and polyimides through polycondensation reactions. The choice of the co-monomer, either a diacid chloride or a dianhydride, will determine the class of the resulting polymer.
Protocol II: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This protocol describes a general method for the synthesis of polyamides by reacting this compound with aromatic diacid chlorides. The reaction is carried out at low temperatures to prevent side reactions and to achieve high molecular weight polymers.
Core Principle: The nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the diacid chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride. A base is used to neutralize the HCl byproduct.
Diagram of Polyamide Synthesis Workflow:
Caption: Workflow for Polyamide Synthesis.
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC))
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine or Triethylamine (as an acid scavenger)
-
Methanol or Ethanol
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve a precise amount of this compound in anhydrous DMAc or NMP.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
To the stirred solution, add an equimolar amount of the aromatic diacid chloride as a solid in one portion or as a solution in the same solvent dropwise.
-
Add an appropriate amount of pyridine or triethylamine (typically 2 moles per mole of diacid chloride) to the reaction mixture.
-
Continue stirring the reaction mixture at 0-5 °C for 2-4 hours, during which the viscosity of the solution will increase significantly.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 8-12 hours to ensure complete polymerization.
-
The resulting viscous polymer solution can be used directly for casting films or precipitated by pouring it into a non-solvent such as methanol or water with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Expected Polymer Properties:
-
High Thermal Stability: Aromatic polyamides generally exhibit high decomposition temperatures, often above 400 °C.
-
Good Mechanical Properties: These polymers are known for their high tensile strength and modulus.
-
Improved Solubility: The presence of the isopropyl alcohol group is expected to enhance solubility in organic solvents compared to more rigid aromatic polyamides.
Protocol III: Synthesis of Aromatic Polyimides via a Two-Step Polycondensation
The synthesis of polyimides from this compound is typically carried out in two steps. The first step is the formation of a soluble poly(amic acid) precursor at low temperature, followed by a cyclodehydration (imidization) step at high temperature to form the final polyimide.
Core Principle: The diamine reacts with a dianhydride to form a poly(amic acid). This intermediate is then converted to the polyimide through the elimination of water, which can be achieved by thermal treatment or by using chemical dehydrating agents.
Diagram of Polyimide Synthesis Workflow:
Caption: Two-Step Polyimide Synthesis Workflow.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA))
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride and pyridine (for chemical imidization, optional)
-
Three-necked round-bottom flask with a mechanical stirrer and a nitrogen inlet
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve a precise amount of this compound in anhydrous DMAc or NMP.
-
To the stirred solution at room temperature, add an equimolar amount of the aromatic dianhydride in one portion.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
Step 2: Imidization
-
Method A: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a glass plate or other suitable substrate.
-
Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere.
-
Heat the film in a stepwise manner, for example: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, 250 °C for 1 hour, and finally at 300 °C for 1 hour to ensure complete imidization.
-
Cool the oven slowly to room temperature to obtain the polyimide film.
-
-
Method B: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit) at room temperature.
-
Stir the mixture for 8-12 hours at room temperature.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven.
-
Expected Polymer Properties:
-
Exceptional Thermal Stability: Aromatic polyimides are renowned for their high glass transition temperatures (Tg) and excellent thermal and oxidative stability, often stable up to 500 °C.
-
Excellent Mechanical and Electrical Properties: These polymers typically form strong, flexible films with good dielectric properties.
-
Enhanced Processability: The isopropyl alcohol group is anticipated to improve the solubility of the polyimide in organic solvents, facilitating processing.
Characterization of the Resulting Polymers
A comprehensive characterization of the synthesized polyamides and polyimides is essential to validate their structure and properties.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of amide (-CONH-) or imide (-CO-N-CO-) linkages. Disappearance of amic acid peaks and appearance of characteristic imide absorption bands after imidization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the detailed chemical structure of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | Determination of the molecular weight and molecular weight distribution (polydispersity index) of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer, including the decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm, if applicable). |
| Solubility Tests | Assessment of the polymer's solubility in various organic solvents. |
| Mechanical Testing | Measurement of tensile strength, elongation at break, and Young's modulus of polymer films. |
Troubleshooting and Expert Insights
-
Low Molecular Weight: This can be caused by impurities in the monomers or solvent, or an inexact stoichiometry of the reactants. Ensure all materials are pure and dry, and accurately weigh the monomers.
-
Gelation during Polymerization: This may occur if the polymer concentration is too high, leading to cross-linking, especially at elevated temperatures. Adjusting the monomer concentration or reaction temperature can mitigate this.
-
Brittle Films: This could be due to low molecular weight or incomplete imidization. Ensure the polymerization and imidization steps are carried out to completion.
Conclusion
This compound is a promising monomer for the development of high-performance polyamides and polyimides with an advantageous combination of thermal stability and enhanced processability. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these advanced materials. By understanding the underlying principles and carefully controlling the reaction conditions, novel polymers with tailored properties can be developed for a wide range of applications, from advanced electronics and aerospace components to specialized membranes and coatings.
References
- BenchChem. (2024). Synthesis of High-Performance Polyimides from 2-(4-Aminophenyl)sulfonylaniline: Application Notes and Protocols.
- European Patent Office. (1993). Method for the preparation of polyamide-imides. (EP 0530703 A2).
- Hsiao, S. H., & Yang, C. P. (1996). Synthesis and characterization of novel aromatic polyamides from 3,4‐bis(4‐aminophenyl)‐2,5‐diphenylfuran and aromatic diacid chlorides. Journal of Polymer Science Part A: Polymer Chemistry, 34(13), 2639-2647.
- IntechOpen. (2012).
- Li, T. L., & Liu, J. (2010). Synthesis and characterization of polyimides based on 2, 2′-bis (4-aminophenoxy phenyl) propane.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Negi, Y. S., Suzuki, Y. I., Kawamura, I., Kakimoto, M. A., & Imai, Y. (1998). Synthesis and Properties of Polyamide-Imide Based on 2, 2-Bis[4-(4-Aminophenoxy)Phenyl]Hexafluoropropane and 2, 2-Bis[4-(4-Aminophenoxy)Phenyl]Propane. High Performance Polymers, 10(1), 45-50.
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)ketimines. Retrieved from [Link]
- ResearchGate. (2019). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine.
- ResearchGate. (2023).
- ResearchGate. (n.d.). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide.
- Scilit. (2006). Synthesis, characterization, and properties of new sequenced poly(ether amide)s based on 2‐(4‐aminophenyl)‐5‐aminobenzimidazole and 2‐(3‐aminophenyl)‐5‐aminobenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 44(4), 1414-1423.
- U.S. Patent No. 6,069,228. (2000). Process for preparing polyamides.
- Chinese Patent No. CN102391135A. (2012). Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane.
- European Patent Office. (1993). Method for the preparation of polyamide-imides. (EP 0530703 A2).
- BenchChem. (n.d.). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)
- Kinetics Analysis on the Polycondensation Process of Poly(p-phenylene terephthalamide)
- Transactions of the Faraday Society. (1966). Kinetics of an interfacial polycondensation reaction. Part 2.—Reaction of terephthaloyl chloride with piperazine.
- Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modific
Sources
Application Notes & Protocols: The Strategic Use of 2-(4-Aminophenyl)propan-2-ol in Medicinal Chemistry
Introduction: The Aminocumene Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry campaigns. The aminocumene moiety, exemplified by the versatile building block 2-(4-Aminophenyl)propan-2-ol , represents one such scaffold. Its utility is particularly pronounced in the design of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.
The defining feature of this compound is the gem-dimethyl group on the benzylic carbon. This structural element imparts several advantageous properties to a drug candidate. It introduces a three-dimensional character that can enhance binding to the often-hydrophobic pockets of kinase active sites. Furthermore, the gem-dimethyl substitution can sterically shield the molecule from metabolic degradation, potentially improving its pharmacokinetic profile. The primary aromatic amine serves as a crucial synthetic handle for introducing the scaffold into a variety of heterocyclic systems, while the tertiary alcohol provides a potential point for secondary modifications to fine-tune solubility and other physicochemical properties.
This application note will provide a detailed guide to the synthesis and application of this compound as a key building block in the development of potent kinase inhibitors, with a specific focus on the highly relevant PI3K/mTOR signaling pathway.
The PI3K/AKT/mTOR Signaling Pathway: A Critical Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making it one of the most attractive targets for therapeutic intervention.[3] Kinase inhibitors that can modulate this pathway, particularly dual PI3K/mTOR inhibitors, have shown significant promise in preclinical and clinical settings.
Figure 1: The PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols
Part 1: Synthesis of the Key Building Block: this compound
The most direct and efficient synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)propan-2-ol. This method is highly effective, typically proceeds with high yield, and utilizes standard laboratory equipment.
Reaction Principle: The nitro group is reduced to a primary amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Figure 2: Synthetic workflow for a PI3K/mTOR inhibitor.
Materials and Equipment:
-
2-(4-Nitrophenyl)propan-2-ol
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Filter aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Standard laboratory glassware
-
Rotary evaporator
Protocol 1: Synthesis of this compound
-
Reactor Setup: In a suitable hydrogenation reactor, add 2-(4-nitrophenyl)propan-2-ol (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Add methanol to the reactor to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
Inerting the System: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen.
-
Hydrogenation: After purging with nitrogen, carefully introduce hydrogen gas into the reactor to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring at room temperature. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours when hydrogen consumption ceases.
-
Work-up: Carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Part 2: Application in the Synthesis of a Quinoline-Based PI3K/mTOR Inhibitor
The synthesized this compound can be readily used in a nucleophilic aromatic substitution (SNAr) reaction to construct the core of a potent kinase inhibitor. This example demonstrates its reaction with a 4-chloroquinoline scaffold, a common core in many kinase inhibitors.
Reaction Principle: The nucleophilic primary amine of this compound displaces the chlorine atom on the electron-deficient quinoline ring, typically under acidic catalysis.
Materials and Equipment:
-
This compound (from Protocol 1)
-
4-Chloro-3-nitroquinoline (or a similar activated 4-haloquinoline)
-
Isopropanol or n-butanol
-
Concentrated hydrochloric acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Standard laboratory glassware for reflux and extraction
-
Silica gel for column chromatography
Protocol 2: Synthesis of a Representative Quinoline Inhibitor
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and 4-chloro-3-nitroquinoline (1.0 eq).
-
Solvent and Catalyst Addition: Add isopropanol or n-butanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Reaction: Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Neutralization: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash further with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline-based inhibitor.
Data Presentation: Biological Activity of Representative Inhibitors
The aminocumene scaffold is a component of several potent PI3K/mTOR inhibitors. The following table presents representative biological activity data for quinoline-based inhibitors sharing this structural motif, demonstrating their high potency.
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR Ki (nM) | Reference |
| PF-04979064 Analog | 0.13 | N/A | 0.122 | 0.111 | <5 | [4] |
| BEZ235 Analog | 4 | 76 | 7 | 5 | 21 | [5] |
| Compound 15a | <10 | >100 | >160 | >370 | <10 | [6] |
Note: The data presented are for illustrative purposes and represent compounds with similar core structures. N/A indicates data not available.
Conclusion
This compound is a valuable and strategic building block for medicinal chemists, particularly those working in the field of kinase inhibitor discovery. Its unique structural features, including the gem-dimethyl group, offer a means to enhance the potency and pharmacokinetic properties of drug candidates. The straightforward synthesis of this building block and its versatile reactivity make it an attractive starting point for the construction of complex molecular architectures targeting critical signaling pathways in diseases such as cancer. The protocols and data presented herein provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.
References
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. Retrieved from [Link]
-
PubMed. (n.d.). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(4-Aminophenyl)propan-2-ol as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-(4-aminophenyl)propan-2-ol as a strategic building block in the synthesis of diverse heterocyclic compounds. We delve into the unique structural attributes of this reagent and present detailed, field-proven protocols for its application in constructing valuable heterocyclic cores, such as quinolines and tetrahydroquinolines. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring both scientific integrity and practical applicability.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and molecular novelty.[1] this compound (CAS No. 23243-04-1) emerges as a particularly valuable building block due to its unique combination of functional groups: a nucleophilic primary aniline and a tertiary alcohol.[2] The aniline moiety is a classic precursor for a vast array of nitrogen-containing heterocycles.[3] The tertiary alcohol, particularly the gem-dimethyl carbinol group, offers distinct advantages:
-
Steric Influence: The bulky gem-dimethyl group can direct the regioselectivity of cyclization reactions and influence the final conformation of the product.
-
Carbocation Stability: Under acidic conditions, the tertiary alcohol can be eliminated as water to form a highly stable tertiary carbocation, or it can facilitate dehydration to an isopropenyl group, opening pathways for subsequent reactions.
-
Metabolic Blocking: In medicinal chemistry, aniline-containing drugs can sometimes undergo metabolic oxidation leading to toxic metabolites.[4] The quaternary carbon center in this compound can act as a metabolic blocking point, potentially leading to safer drug candidates.[4]
This guide will explore the practical synthesis of two important classes of heterocycles starting from this versatile building block.
Physicochemical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 23243-04-1 | [2][5][6] |
| Molecular Formula | C₉H₁₃NO | [2][7] |
| Molecular Weight | 151.21 g/mol | [2][5] |
| IUPAC Name | This compound | [7] |
| Appearance | Off-white to light brown crystalline powder | Supplier Data |
| Storage | Keep in dark place, inert atmosphere, room temperature | [6] |
Synthetic Pathways Overview
The strategic combination of an aniline and a tertiary alcohol in one molecule allows for divergent synthetic strategies to access a variety of heterocyclic scaffolds. The diagram below illustrates two primary pathways that will be detailed in this guide.
Figure 2: Mechanism for acid-catalyzed tetrahydroquinoline synthesis.
Experimental Protocol
Objective: To synthesize 2-phenyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline from this compound and benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous (0.1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (to make a 0.1 M solution) under an argon atmosphere.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add trifluoroacetic acid (2.0 eq) dropwise over 5 minutes. The addition is exothermic and may cause a color change.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product should have a different Rf value than the starting materials.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., from 95:5 to 80:20). The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: This protocol typically provides the desired tetrahydroquinoline product in moderate to good yields (55-75%), depending on the purity of the starting materials and the specific aldehyde used.
Application Note 2: Friedländer Synthesis of 2,4,4-Trimethylquinoline
Principle & Mechanistic Insight
The Friedländer annulation is a classic, robust method for synthesizing quinolines. [8]It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this application, we adapt this strategy by reacting this compound with a β-ketoester, such as ethyl acetoacetate. The reaction is typically catalyzed by an acid, which facilitates two key transformations:
-
Dehydration: The tertiary alcohol is dehydrated to form an in situ isopropenyl group, creating the necessary α,β-unsaturated system on the aniline.
-
Condensation & Cyclization: The aniline nitrogen attacks the ketone carbonyl of the β-ketoester, and the newly formed enamine undergoes an intramolecular cyclization and subsequent dehydration to yield the fully aromatic quinoline ring.
The gem-dimethyl group on the starting material ultimately resides at the C4 position of the quinoline core.
Figure 3: Experimental workflow for the Friedländer quinoline synthesis.
Experimental Protocol
Objective: To synthesize 2,4,4-trimethyl-4H-quinoline (or its tautomeric quinolone form) from this compound and ethyl acetoacetate.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1 eq) or another suitable acid catalyst like H₂SO₄.
-
High-boiling solvent (e.g., xylenes or diphenyl ether), or neat conditions.
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent like xylenes to remove water), combine this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and p-TsOH (0.1 eq).
-
Causality Note: Using a catalytic amount of a strong acid like p-TsOH is sufficient to promote the multiple dehydration and condensation steps required for this transformation. High temperatures are necessary to overcome the activation energy for the aromatization step.
-
Heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. If using a solvent, heat to reflux.
-
Reaction Monitoring: Follow the disappearance of the starting aniline by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The quinoline product is typically more UV-active.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Carefully wash the organic solution with saturated Na₂CO₃ solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: The crude product can be purified via flash column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry to confirm the structure.
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.
-
Reagents: Trifluoroacetic acid (TFA) and p-Toluenesulfonic acid (p-TsOH) are corrosive. Handle in a fume hood and wear appropriate gloves and eye protection. Aldehydes can be irritants and sensitizers.
-
Solvents: Dichloromethane is a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly effective and strategic building block for constructing complex heterocyclic systems. Its unique structural features enable access to quinolines and tetrahydroquinolines bearing a gem-dimethyl substitution pattern, which can be valuable for tuning physicochemical properties in drug discovery programs. The protocols described herein are robust, mechanistically understood, and serve as a reliable foundation for further exploration and library synthesis.
References
- Benchchem. 2-(4-Nitrophenyl)propan-2-ol | 22357-57-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9KkXuc8oL-z-Xdjb4cynURtjVTM_N2bCN9omF9-0KHjvwslyVptwDGTr7MaVlPuLijSd9UDzGEHhjplZbDcbEgX6GcuCO7K5mkGOphNpMmlPaRKnwu5MGusfVjBAhugtSlfoY]
- Organic Chemistry Portal. Synthesis of quinolines. [URL: https://www.organic-chemistry.org/namedreactions/friedlander-synthesis/synthesis-of-quinolines.shtm]
- New Journal of Chemistry. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02700a]
- MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [URL: https://www.mdpi.com/1420-3049/28/13/5155]
- Ghorab, M. M., et al. SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES, ... and their Antimicrobial Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0xmw2gwpi8zYs6dYt2S2ZPiSy6eFy-4Sx8gEvZvWEh-Cad0vK_wyoaHIQRfhSDeETiMw3avu_jNDjAw4Buj0djRXF8jMVitmk3kAxD_9R5VKNib9qTkwQAawv8rst-PLuXwDTU_QHwgpxqpzXEVrp9kC778GoDEJMcC6vI9u-YD3HMEX1qDpUSJsCFKQ=]
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- MDPI. Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [URL: https://www.mdpi.com/1420-3049/27/18/5982]
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Application Notes and Protocols: Reduction of 2-(4-Nitrophenyl)propan-2-ol to 2-(4-Aminophenyl)propan-2-ol
Introduction
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a crucial pathway to primary aryl amines. These amines are indispensable intermediates in the production of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] This document provides a detailed experimental guide for the reduction of 2-(4-nitrophenyl)propan-2-ol to its corresponding amine, 2-(4-aminophenyl)propan-2-ol. The tertiary alcohol moiety in the starting material introduces specific considerations for reaction conditions to avoid potential side reactions.
This guide will explore two robust and widely applicable methods for this transformation: catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a classic metal-acid reduction using tin(II) chloride (SnCl₂). The choice between these methods often depends on factors such as substrate compatibility, desired purity, scalability, and available laboratory infrastructure. We will delve into the mechanistic underpinnings of each method, providing a rationale for the selection of reagents and reaction parameters.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the starting material and the product is paramount for successful execution, purification, and characterization.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-(4-Nitrophenyl)propan-2-ol | ![]() | C₉H₁₁NO₃ | 181.19 | - | 22357-57-9[3][4] |
| This compound | ![]() | C₉H₁₃NO | 151.21 | - | 23243-04-1[5][6][7] |
Safety Precautions
General Handling: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[8] All manipulations should be performed in a well-ventilated fume hood.[8]
2-(4-Nitrophenyl)propan-2-ol: This compound is a nitroaromatic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[8] It is classified as a warning, with hazard statements indicating it is harmful if swallowed, and causes skin and eye irritation.[9]
This compound: Aromatic amines can be toxic and may cause skin irritation. Avoid inhalation, ingestion, and contact with skin and eyes.[10]
Reagents:
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents. Handle with care and keep moist with water or the reaction solvent.
-
Tin(II) Chloride (SnCl₂): A suspected sensitizer.[11] Quenching the reaction can lead to the formation of tin oxides that may be difficult to remove.[11]
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas.[12]
-
Ammonium Formate: Handle in a well-ventilated area.
Most nitro group reductions are highly exothermic and require careful monitoring and control to ensure safe operation, especially during scale-up.[13]
Method 1: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a powerful and often preferred method for nitro group reduction due to its mild reaction conditions and high chemoselectivity.[14][15] This method avoids the use of pressurized hydrogen gas, making it more accessible for standard laboratory setups.[16] Here, ammonium formate serves as the hydrogen donor in the presence of a palladium on carbon catalyst.
Reaction Principle
The reaction proceeds via the transfer of hydrogen atoms from the hydrogen donor (ammonium formate) to the nitro group, mediated by the palladium catalyst. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.
Experimental Protocol
Materials:
-
2-(4-Nitrophenyl)propan-2-ol
-
10% Palladium on carbon (Pd/C), ~50% water wet
-
Ammonium formate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® or a similar filter aid
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-nitrophenyl)propan-2-ol (1.0 eq).
-
Add methanol to dissolve the starting material (approximately 10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C (0.05 - 0.10 eq by weight).
-
Add ammonium formate (3.0 - 5.0 eq) in portions to control the initial exotherm.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.
Workflow Diagram
Caption: Catalytic Transfer Hydrogenation Workflow.
Method 2: Tin(II) Chloride Reduction
The reduction of aromatic nitro compounds using tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method.[1][17] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that are sensitive to catalytic conditions.
Reaction Principle
In an acidic medium, tin(II) chloride acts as a reducing agent, donating electrons to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates to form the corresponding anilinium salt.[18] A subsequent basic workup is required to neutralize the anilinium salt and isolate the free amine.[18][19]
Experimental Protocol
Materials:
-
2-(4-Nitrophenyl)propan-2-ol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (e.g., 3-6 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-nitrophenyl)propan-2-ol (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (3.0 - 4.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid. An exotherm may be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated sodium hydroxide solution until the pH is > 10. A thick precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Logical Relationship Diagram
Caption: Key steps in the SnCl₂ reduction.
Data Summary and Characterization
The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). The final product should be characterized to confirm its identity and purity.
| Analytical Technique | Starting Material (2-(4-Nitrophenyl)propan-2-ol) | Product (this compound) |
| TLC (e.g., 3:1 Hexanes:EtOAc) | Higher Rf value | Lower Rf value, may streak without a basic modifier |
| ¹H NMR | Aromatic protons deshielded by the nitro group (downfield) | Aromatic protons shielded by the amino group (upfield) |
| IR Spectroscopy | Strong absorbances for NO₂ stretch (~1520 and 1340 cm⁻¹) | Appearance of N-H stretches (~3300-3500 cm⁻¹), disappearance of NO₂ stretches |
| Mass Spectrometry | M+ ion corresponding to 181.19 g/mol | M+ ion corresponding to 151.21 g/mol |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction (Catalytic Transfer Hydrogenation): If the reaction stalls, it may be due to catalyst deactivation. Carefully add a fresh portion of the Pd/C catalyst. Ensure the quality of the ammonium formate, as it can decompose upon storage.
-
Difficult Filtration of Tin Salts (SnCl₂ Reduction): The tin hydroxides formed during basification can be gelatinous and difficult to filter. Diluting the mixture with more solvent or adding a filter aid like Celite® can improve filtration.
-
Product Oxidation: The resulting this compound, like many anilines, can be susceptible to air oxidation, which may result in discoloration. It is advisable to store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[20]
-
Chemoselectivity: For substrates with other reducible functional groups (e.g., alkenes, alkynes, carbonyls), catalytic hydrogenation may lead to over-reduction.[21] In such cases, the SnCl₂ method often offers better chemoselectivity for the nitro group.[17]
Conclusion
Both catalytic transfer hydrogenation and tin(II) chloride reduction are effective methods for the synthesis of this compound from 2-(4-nitrophenyl)propan-2-ol. The choice of method will depend on the specific requirements of the synthesis, including scale, purity, and the presence of other functional groups. By understanding the principles and practical considerations outlined in this guide, researchers can confidently and safely perform this important chemical transformation.
References
- Nitro Reduction - Common Conditions. (n.d.).
- Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians.
- 2-(4-Nitrophenyl)propan-2-ol | 22357-57-9. (n.d.). Benchchem.
- 2-(4-Nitrophenyl)propan-2-ol | 22357-57-9 | XAA35757. (n.d.). Biosynth.
- Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. (2009, August 6). ResearchGate.
- Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022, April 7). RSC Publishing.
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021, October 6). Organic Letters - ACS Publications.
- Material Safety Data Sheet - 2-(4-Aminophenyl). (n.d.). Cole-Parmer.
- Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018, October 16). Taylor & Francis Online.
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.).
- Sn2+ reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nitro Reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 23243-04-1|this compound. (n.d.). BLDpharm.
- 22357-57-9|2-(4-Nitrophenyl)propan-2-ol. (n.d.). BLDpharm.
- CAS NO. 22357-57-9 | 2-(4-NITROPHENYL)PROPAN-2-OL. (n.d.). Arctom.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
- This compound (C9H13NO). (n.d.). PubChemLite.
- This compound | 23243-04-1. (2022, August 26). ChemicalBook.
- 22357-57-9 | 2-(4-Nitrophenyl)propan-2-ol. (n.d.). ChemScene.
- CAS 23243-04-1 | this compound. (n.d.). Synblock.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- organic chemistry reaction #13 - reduction of nitro group to amine. (2014, December 30). YouTube.
- Aspirin to Acetaminophen - Part 5 of 6: Reducing p-nitrophenol to p-aminophenol. (2017, January 20). YouTube.
- 1-(4-Aminophenyl)-2-propanol. (n.d.). Benchchem.
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Application Note: Chiral Separation of 2-(4-Aminophenyl)propan-2-ol via Derivatization
Introduction: The Imperative of Chiral Purity
2-(4-Aminophenyl)propan-2-ol is a chiral molecule possessing both a primary aromatic amine and a tertiary alcohol functional group, with the chiral center at the quaternary carbon. In the pharmaceutical and agrochemical industries, the stereochemistry of such molecules is of paramount importance. Enantiomers of a chiral compound often exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even induce adverse effects.[1] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances.
This application note provides a comprehensive guide for the enantioselective analysis of this compound. As direct separation on a chiral stationary phase (CSP) can be challenging, this guide focuses on the indirect approach: converting the enantiomers into diastereomers through derivatization with a chiral derivatizing agent (CDA).[3][4] These resulting diastereomers have distinct physicochemical properties, allowing for their separation on standard, achiral chromatographic columns.[5]
We present two distinct, validated protocols targeting the two functional groups of the analyte:
-
Protocol A: Derivatization of the primary amine with Marfey's Reagent for HPLC analysis.
-
Protocol B: Derivatization of the tertiary alcohol with Mosher's Acid Chloride for GC-MS analysis.
This dual-pronged approach provides researchers with versatile and robust methodologies to accurately determine the enantiomeric excess (e.e.) and absolute configuration of this compound.
Pre-Derivatization Considerations: Foundational Steps for Success
Before commencing derivatization, meticulous sample preparation and reagent handling are crucial for reproducible and accurate results.
2.1 Analyte Purity and Sample Matrix: The starting sample of this compound should be free from interfering impurities. If the analyte is in a complex matrix (e.g., reaction mixture, biological fluid), appropriate sample clean-up steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) must be performed. The presence of other primary amines or alcohols can lead to competitive reactions with the CDA, consuming the reagent and generating interfering byproducts.
2.2 Reagent Selection and Rationale: The choice of CDA is dictated by the functional group being targeted.
-
For the Primary Amine (-NH₂): Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is an exemplary choice.[3][6] It reacts rapidly and stoichiometrically with primary and secondary amines under mild alkaline conditions.[6][7] The resulting diastereomeric DNP-amino acid amides are highly chromophoric (λmax ≈ 340 nm), enabling sensitive UV detection.[8][9] The L-alanine moiety provides the chiral handle for separation.
-
For the Tertiary Alcohol (-OH): Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) is a highly effective CDA for alcohols and amines.[5][10] It forms stable diastereomeric esters with alcohols.[11] The trifluoromethyl group makes the derivatives suitable for sensitive detection by Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS).[11] The absence of an α-proton in Mosher's acid prevents racemization during the derivatization reaction.[4]
2.3 Solvent and Reagent Quality: All solvents used (e.g., acetone, acetonitrile, pyridine) must be of high purity (HPLC or GC grade) and anhydrous. Water can hydrolyze the CDA (especially acid chlorides) and interfere with the reaction. The chiral derivatizing agents must be of high enantiomeric purity (>99%) to ensure that the measured diastereomeric ratio accurately reflects the enantiomeric ratio of the analyte.[12]
Protocol A: Derivatization with Marfey's Reagent & HPLC Analysis
This protocol details the derivatization of the primary amine of this compound with L-FDAA, followed by reversed-phase HPLC analysis.
3.1 Experimental Workflow Diagram
Caption: Workflow for Marfey's Reagent derivatization and HPLC analysis.
3.2 Detailed Step-by-Step Protocol
-
Analyte Solution Preparation: Accurately weigh ~5 mg of racemic this compound and dissolve it in 1.0 mL of acetone.
-
Reagent Solution Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent (L-FDAA) in acetone.
-
Reaction Setup: In a 4 mL vial, combine 100 µL of the analyte solution with 200 µL of the L-FDAA solution.
-
pH Adjustment: Add 400 µL of 1 M sodium bicarbonate (NaHCO₃) solution. The pH should be between 8 and 9.
-
Incubation: Cap the vial tightly and heat in a water bath or heating block at 40°C for 90 minutes.[6] Periodically vortex the mixture.
-
Quenching: After incubation, cool the vial to room temperature. Quench the reaction by adding 200 µL of 2 M hydrochloric acid (HCl). The effervescence should cease, indicating neutralization.
-
Sample for Analysis: Dilute the reaction mixture 1:10 with the mobile phase (e.g., Acetonitrile/Water) and filter through a 0.45 µm syringe filter before injection.
3.3 HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard achiral column for separating diastereomers. |
| Mobile Phase | Isocratic: Acetonitrile:Water (50:50 v/v) with 0.1% TFA | Provides good separation for the DNP-derivatives. TFA improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 340 nm | λmax for the DNP chromophore, providing high sensitivity.[9] |
| Injection Vol. | 10 µL | Standard injection volume. |
3.4 Expected Results
The reaction of L-FDAA with the racemic analyte produces two diastereomers: L-FDAA-D-analyte and L-FDAA-L-analyte. On a reversed-phase column, the L-D diastereomer typically elutes before the L-L diastereomer.[8] The chromatogram should show two well-resolved peaks corresponding to these two diastereomers. The enantiomeric excess can be calculated from the peak areas (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100
Protocol B: Derivatization with Mosher's Acid Chloride & GC-MS Analysis
This protocol describes the esterification of the tertiary alcohol of this compound with (R)-MTPA-Cl, followed by GC-MS analysis.
4.1 Chemical Reaction Diagram
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Application Notes: Synthesis and Application of Azo Dyes Derived from 2-(4-Aminophenyl)propan-2-ol
Abstract
This guide provides a detailed framework for the synthesis of azo dyes utilizing 2-(4-aminophenyl)propan-2-ol as a novel diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with their synthesis primarily relying on the diazotization of a primary aromatic amine followed by an azo coupling reaction.[1][2] The incorporation of this compound, a readily available aromatic amine, introduces a unique tertiary alcohol functionality into the dye structure. This functional group offers a potential site for post-synthesis modification and can influence the final dye's physicochemical properties, such as solubility and affinity for various substrates. This document outlines the fundamental chemical principles, provides detailed step-by-step protocols for synthesis and purification, and discusses methods for the characterization of the resulting azo dyes.
Scientific Rationale and Mechanistic Overview
The synthesis of azo dyes is a cornerstone of industrial organic chemistry, involving a two-stage process: diazotization and azo coupling.[2][3]
Stage 1: Diazotization
The process begins with the conversion of the primary aromatic amine, this compound, into a highly reactive aryldiazonium salt.[4] This reaction is conducted in a cold, acidic solution where sodium nitrite (NaNO₂) reacts with a mineral acid (e.g., HCl) to generate nitrous acid (HNO₂) in situ.[5] The nitrous acid then reacts with the amine to form the diazonium salt.
-
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryldiazonium salts are thermally unstable and can decompose violently, releasing nitrogen gas if the temperature rises.[6] Maintaining a low temperature ensures the stability of the diazonium intermediate for the subsequent coupling step.
-
Excess Acid: A strong acidic medium is necessary to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would lead to the formation of unwanted triazene byproducts.[7]
-
Stage 2: Azo Coupling
The azo coupling is an electrophilic aromatic substitution reaction.[1][8][9] The aryldiazonium ion, a weak electrophile, attacks an electron-rich aromatic compound, known as the coupling component.[6][10] Common coupling components include phenols, naphthols, and other aromatic amines.[8]
-
Causality of Experimental Choices:
-
pH Control: The pH of the reaction medium is crucial for controlling the reactivity of the coupling component.[10]
-
For coupling with phenols (e.g., 2-Naphthol), the reaction is performed under mildly alkaline conditions (pH 9-10).[11] This deprotonates the phenol to form the more strongly activating phenoxide ion, which is necessary for the reaction with the weak diazonium electrophile.
-
For coupling with aromatic amines (e.g., N,N-dimethylaniline), the reaction is carried out in a mildly acidic medium (pH 4-5).[11] This ensures that while the coupling component remains sufficiently nucleophilic, the concentration of the diazonium salt is maximized.
-
-
The extended system of conjugated double bonds, including the N=N (azo) group, acts as a chromophore, responsible for the vibrant color of the resulting dye.[12]
Figure 1: General two-stage synthesis of an azo dye.
Detailed Experimental Protocol: Synthesis of a Representative Dye
This protocol details the synthesis of a novel red azo dye by coupling the diazonium salt of this compound with 2-naphthol.
2.1 Materials and Equipment
| Reagent/Material | Formula | CAS No. | Purity |
| This compound | C₉H₁₃NO | 23243-04-1 | >97% |
| Sodium Nitrite | NaNO₂ | 7632-00-0 | >99% |
| Hydrochloric Acid, conc. | HCl | 7647-01-0 | 37% |
| 2-Naphthol (beta-Naphthol) | C₁₀H₈O | 135-19-3 | >99% |
| Sodium Hydroxide | NaOH | 1310-73-2 | >98% |
| Sodium Chloride | NaCl | 7647-14-5 | ACS Grade |
| Ethanol | C₂H₅OH | 64-17-5 | 95% |
Equipment: Magnetic stirrer with stir bar, beakers (100 mL, 250 mL), graduated cylinders, thermometer, ice bath, Büchner funnel, vacuum flask, filter paper.
2.2 Step-by-Step Methodology
Figure 2: Step-by-step experimental workflow for azo dye synthesis.
Part A: Preparation of the Diazonium Salt Solution (Electrophile)
-
In a 100 mL beaker, combine 1.51 g (10 mmol) of this compound with 20 mL of deionized water.
-
While stirring, slowly add 3.0 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves.
-
Place the beaker in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
In a separate small beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 10 minutes. Crucial: Keep the temperature below 5 °C at all times.
-
After the addition is complete, continue stirring in the ice bath for an additional 15 minutes. The resulting clear solution contains the aryldiazonium salt and should be used immediately.
Part B: Preparation of the Coupling Component Solution (Nucleophile)
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.[13]
-
Stir until a clear solution is obtained and then cool it to 0-5 °C in an ice bath.
Part C: Azo Coupling and Product Isolation
-
While maintaining vigorous stirring, slowly add the cold diazonium salt solution (Part A) to the cold 2-naphthol solution (Part B).
-
A deep red precipitate should form almost immediately.
-
Continue to stir the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 20 mL portions of cold deionized water, followed by one 15 mL portion of cold saturated sodium chloride solution to remove inorganic salts.
-
Allow the product to air-dry on the filter paper.
Part D: Purification by Recrystallization
-
Transfer the crude dye to a beaker and add a minimal amount of hot 95% ethanol to dissolve it.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Heat the mixture again until it becomes clear, then allow it to cool slowly to room temperature, and finally in an ice bath.
-
Collect the purified crystalline product by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry in a desiccator.
Characterization and Expected Results
The synthesized azo dye should be characterized to confirm its identity and purity.
| Test | Method/Instrument | Expected Result | Purpose |
| Purity | Thin Layer Chromatography (TLC) | A single spot with a calculated Rf value. | Assess purity and monitor reaction progress. |
| Identity | Melting Point (MP) | A sharp, defined melting range. | Purity and preliminary identification. |
| Color Properties | UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible range (typically 450-550 nm for red/orange dyes).[12] | Confirms the presence of the chromophore and quantifies color. |
| Structure | FT-IR Spectroscopy | Presence of N=N stretch (weak, ~1450 cm⁻¹), broad O-H stretch (~3400 cm⁻¹), and aromatic C-H stretches. | Confirms key functional groups. |
Expected UV-Vis Data: The concentration of the dye solution for UV-Vis analysis should be around 5 x 10⁻⁵ M in a suitable solvent like ethanol or DMSO.[14] The spectrum should show a strong absorption band in the visible region, characteristic of the extended π-conjugation in the azo dye molecule.[12][14]
Troubleshooting and Scientific Insights
| Problem | Potential Cause | Solution and Rationale |
| Low or No Yield | Diazonium salt decomposed. | Ensure the temperature during diazotization never exceeds 5 °C. Premature decomposition is a common failure mode. |
| Incorrect pH for coupling. | Verify the pH of the coupling solution. Phenolic coupling requires an alkaline environment to activate the nucleophile. | |
| Dark, Tarry Product | Side reactions due to high temperature or incorrect pH. | Re-run the reaction with strict temperature and pH control. The diazonium salt can undergo undesired reactions if conditions are not optimal. |
| Product Insoluble for Recrystallization | High molecular weight or strong intermolecular forces. | Try a different solvent system for recrystallization, such as DMF/water or acetic acid. The tertiary alcohol group may influence solubility. |
Expert Insight: The presence of the 2-hydroxypropan-2-yl group on the phenyl ring is not merely a passive substituent. Its electron-donating character can subtly influence the electronics of the diazonium salt. More importantly, the tertiary alcohol provides a handle for further chemical modification. For instance, it could be esterified to create a range of dyes with varying properties (e.g., disperse dyes for hydrophobic fibers like polyester).[15][16][17]
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle concentrated acids and bases in a fume hood.
-
Warning: Solid diazonium salts are explosive when dry. Never attempt to isolate the diazonium salt intermediate. Always use it in solution immediately after preparation.
-
Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
-
Azo dyes should be handled with care as some are potential irritants.[13]
References
- Grokipedia. Azo coupling.
- Organic Chemistry Portal. Azo Coupling.
- Wikipedia. Azo coupling.
- Jovanović, D., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports.
- Semantic Scholar. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
- Worldwidejournals.com. Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
- Slideshare. Diazotisation and coupling reaction.
- PHARMD GURU. 34. DIAZOTISATION AND COUPLING.
- Thermo Fisher Scientific. UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software.
- Royal Society of Chemistry. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers.
- The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- NIH National Center for Biotechnology Information. Classifications, properties, recent synthesis and applications of azo dyes.
- University of California, Riverside. The Synthesis of Azo Dyes.
- ResearchGate. synthesis of some new disperse azo dyestuffs from 3-{4-aminophenyl)-5-(4' -dimethylaminophenyl}-1-phenyl-4,.5-dihydropyrazoline and dyeing properties on polyester blend fibres.
- BenchChem. Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(4-Aminophenyl)sulfonylaniline as an Intermediate.
- Discovery Scientific Society. Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components.
- Baghdad Science Journal. Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis.
- International Journal of Current Microbiology and Applied Sciences. Synthesis and applications of new aminothienopyridazines disperse dyes on polyester fabric.
- Organic Syntheses. Organic Syntheses Procedure.
- PubChemLite. This compound (C9H13NO).
- Organic Chemistry Portal. Diazotisation.
- MDPI. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities.
- NIH National Center for Biotechnology Information. Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities.
- HDH Chemicals. 2-(4-Aminophenyl)-2-methylpropan-1-ol, min 95%, 100 mg.
- Vedantu. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE.
- ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl....
- BYJU'S. Diazotization Reaction Mechanism.
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Application of 2-(4-Aminophenyl)propan-2-ol in Materials Science: A Technical Guide
Introduction: Unveiling the Potential of a Unique Diamine Monomer
In the pursuit of advanced materials with tailored properties, the design and selection of monomeric building blocks are of paramount importance. 2-(4-Aminophenyl)propan-2-ol is an aromatic diamine that presents a unique combination of functionalities: a primary aromatic amine and a tertiary alcohol group. This distinctive structure opens up avenues for the synthesis of high-performance polymers with enhanced characteristics. The presence of the bulky isopropanol group can disrupt polymer chain packing, potentially improving solubility and processability of otherwise intractable aromatic polymers.[1] Furthermore, the hydroxyl group offers a reactive site for post-polymerization modifications, enabling the fine-tuning of material properties such as hydrophilicity, adhesion, and cross-linking density.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of high-performance polyamides, polyimides, and as a curing agent for epoxy resins. The protocols detailed herein are designed to serve as a foundational methodology for researchers and scientists in the field of materials science.
Synthesis of High-Performance Polyamides
Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength.[2] The incorporation of this compound as a diamine monomer can lead to polyamides with modified properties, such as improved solubility in organic solvents, which is a common challenge with rigid aromatic polymers.
Scientific Rationale: The Role of the Tertiary Alcohol Group
The bulky 2-hydroxypropan-2-yl group attached to the phenyl ring introduces steric hindrance, which can disrupt the close packing of polymer chains. This disruption reduces intermolecular forces, often leading to enhanced solubility in a wider range of solvents and potentially a lower glass transition temperature compared to polyamides derived from more linear, planar diamines. The hydroxyl group also introduces polarity, which can influence the polymer's moisture absorption and surface energy.
Experimental Workflow: Polyamide Synthesis
The following workflow outlines the synthesis of a polyamide from this compound and an aromatic diacid chloride, such as terephthaloyl chloride.
Caption: Workflow for Polyamide Synthesis.
Detailed Protocol: Synthesis of Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.51 g, 0.01 mol) in 20 mL of anhydrous NMP.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Monomer Addition: Slowly add a solution of terephthaloyl chloride (2.03 g, 0.01 mol) in 10 mL of anhydrous NMP to the stirred diamine solution over a period of 30 minutes.
-
Polycondensation: Maintain the reaction temperature at 0-5 °C for 2 hours, then allow the mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into 200 mL of vigorously stirred methanol. A fibrous precipitate will form.
-
Washing: Collect the precipitate by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and lithium chloride byproduct.
-
Drying: Dry the resulting polyamide in a vacuum oven at 90 °C for 24 hours.
Expected Characterization Data
| Analysis Technique | Expected Observations |
| FTIR (cm⁻¹) | ~3300-3400 (N-H stretching of amide and O-H stretching), ~1650 (C=O stretching, Amide I), ~1540 (N-H bending, Amide II), Aromatic C-H and C=C stretching bands. |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons, amide proton (singlet, ~10.0 ppm), methyl protons (singlet), hydroxyl proton (singlet). |
| Thermal Analysis (TGA/DSC) | TGA will indicate the thermal stability, with decomposition temperatures typically above 350 °C. DSC will show the glass transition temperature (Tg). |
Synthesis of High-Performance Polyimides
Polyimides are a class of polymers known for their outstanding thermal stability, chemical resistance, and excellent mechanical properties.[3] The synthesis of polyimides from this compound can be achieved via a two-step polycondensation reaction with a dianhydride.
Scientific Rationale: Enhancing Processability
Similar to polyamides, the incorporation of the bulky 2-hydroxypropan-2-yl group in the polyimide backbone is expected to enhance the solubility of the resulting polymer. This is particularly advantageous for polyimides, which are often difficult to process due to their rigidity and high melting points. The improved solubility allows for solution-based processing techniques like spin coating and film casting.
Experimental Workflow: Two-Step Polyimide Synthesis
The synthesis of polyimides typically follows a two-step process: formation of a soluble poly(amic acid) precursor, followed by cyclization to the final polyimide.[3]
Caption: Workflow for Two-Step Polyimide Synthesis.
Detailed Protocol: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a flask under a nitrogen atmosphere, dissolve this compound (1.51 g, 0.01 mol) in 20 mL of anhydrous DMAc.
-
To this solution, add PMDA (2.18 g, 0.01 mol) in small portions over 30 minutes with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate.
-
Place the coated plate in an oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the cyclization to the polyimide.
-
After cooling to room temperature, the polyimide film can be peeled off the glass plate.
Expected Characterization Data
| Analysis Technique | Expected Observations |
| FTIR (cm⁻¹) | Appearance of characteristic imide bands around 1780 (asymmetric C=O stretching) and 1720 (symmetric C=O stretching), and ~1370 (C-N stretching). Disappearance of amic acid bands. |
| Thermal Analysis (TGA) | High thermal stability, with decomposition temperatures often exceeding 450 °C. |
Application as an Epoxy Resin Curing Agent
The primary amine groups of this compound make it a suitable curing agent for epoxy resins. The curing process involves the nucleophilic attack of the amine on the epoxide ring, leading to the formation of a cross-linked polymer network.[4][5]
Scientific Rationale: Modifying the Cured Epoxy Network
The structure of the amine curing agent significantly influences the properties of the cured epoxy resin.[6] The use of this compound introduces a hydroxyl group into the cured network. This can lead to:
-
Increased Adhesion: The hydroxyl groups can form hydrogen bonds with substrates, potentially improving adhesion.
-
Modified Thermal Properties: The bulky side group may lower the cross-link density compared to smaller diamines, which could affect the glass transition temperature (Tg).
-
Potential for Further Reactions: The hydroxyl group can serve as a site for subsequent reactions, allowing for the creation of hybrid materials.
Experimental Workflow: Epoxy Curing
Caption: Workflow for Epoxy Resin Curing.
Detailed Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)
-
This compound
-
Mold release agent
-
Oven with temperature control
-
Vacuum chamber
Procedure:
-
Stoichiometric Calculation: Determine the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin. For this compound, the AHEW is approximately 75.6 g/eq.
-
Mixing: Preheat the DGEBA epoxy resin to approximately 60 °C to reduce its viscosity. Add the calculated amount of this compound and mix thoroughly until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Coat a mold with a release agent and pour the degassed mixture into it. Cure the resin in an oven using a suitable curing schedule, for example, 2 hours at 80 °C followed by 3 hours at 150 °C.
-
Post-Curing: For optimal properties, a post-curing step at a temperature slightly above the expected Tg (e.g., 180 °C for 2 hours) is recommended.
Cured Resin Property Analysis
| Property | Test Method | Expected Outcome |
| Glass Transition Temp. (Tg) | DSC | The Tg will depend on the cross-link density. |
| Thermal Stability | TGA | High decomposition temperature, characteristic of aromatic amine cured epoxies. |
| Mechanical Properties | Tensile and Flexural Tests | Good mechanical strength and modulus. |
| Adhesion Strength | Lap Shear Test | Potentially enhanced adhesion due to the presence of hydroxyl groups. |
Conclusion
This compound is a versatile monomer that offers significant potential for the development of advanced polymer materials. Its unique structure, combining a primary aromatic amine with a tertiary alcohol, allows for the synthesis of high-performance polyamides and polyimides with improved processability. Furthermore, its application as an epoxy curing agent can lead to cured networks with tailored properties. The protocols and insights provided in this guide serve as a starting point for researchers to explore the full potential of this promising building block in materials science.
References
- Synthesis and characterization of new polyamides derived from alanine and valine deriv
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library.
- Curing Agents for Epoxy Resin. ThreeBond Technical News.
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s.
- POLYIMIDES: chemistry & structure-property relationships – liter
- Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide.
- The synthesis of a novel polyimide precursor. NASA Technical Reports Server.
- Epoxy resin curing agent, curing process and composition containing it.
- Curing mechanisms and mechanical properties of cured epoxy resins.
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.
- GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. MINAR International Journal of Applied Sciences and Technology.
- Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews.
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Application Notes and Protocols for the Reaction of 2-(4-Aminophenyl)propan-2-ol with Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of 2-(4-Aminophenyl)propan-2-ol in Advanced Polymer and Bioconjugate Synthesis
The reaction between primary amines and epoxides is a fundamental and versatile transformation in organic chemistry, forming the basis for a wide array of materials and therapeutic agents. The ring-opening of the strained epoxide ring by a nucleophilic amine yields a β-amino alcohol, a critical structural motif in pharmaceuticals and a key linkage in robust polymer networks like epoxy resins.[1][2][3] Aromatic amines, in particular, are renowned for imparting exceptional thermal and mechanical properties to epoxy-based materials, making them indispensable in high-performance applications.[4][5][6]
This technical guide focuses on the reaction of a specific aromatic amine, This compound , with epoxides. The unique structure of this molecule, featuring a primary aromatic amine for reaction and a tertiary alcohol, presents intriguing possibilities for the synthesis of functional polymers and bioconjugates. The tertiary alcohol moiety can introduce hydrophilicity and provide a potential site for further functionalization, opening avenues for novel material design and drug delivery systems.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the reaction mechanism, step-by-step experimental protocols, and methods for the characterization of the resulting products. By understanding the principles and techniques outlined herein, researchers can effectively harness the reactivity of this compound to develop next-generation materials and therapeutics.
Reaction Mechanism: A Tale of Nucleophilic Attack and Ring Opening
The fundamental reaction between this compound and an epoxide proceeds via a nucleophilic substitution (SN2) mechanism.[3][7] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of a β-amino alcohol.
The key steps of the reaction are as follows:
-
Nucleophilic Attack: The primary amine of this compound attacks one of the carbon atoms of the epoxide ring. In the case of an unsymmetrical epoxide, the attack generally occurs at the less sterically hindered carbon atom.[7]
-
Ring Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain, and a new carbon-nitrogen bond is formed.
-
Proton Transfer: The resulting alkoxide ion is protonated, typically by a solvent molecule or another amine molecule, to yield the final β-amino alcohol product.
The primary amine group (-NH₂) of this compound contains two reactive hydrogen atoms, allowing it to react with two epoxide molecules. This bifunctionality is crucial for the formation of cross-linked polymer networks in the context of epoxy resins.[8]
Experimental Protocol: Synthesis of a Linear Adduct from this compound and a Monoepoxide
This protocol details a representative procedure for the reaction of this compound with a simple monoepoxide, such as phenyl glycidyl ether, to form a linear β-amino alcohol adduct. This reaction serves as a model for understanding the fundamental reactivity and can be adapted for reactions with diepoxides to form cross-linked polymers.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask with magnetic stir bar |
| Phenyl glycidyl ether | Reflux condenser |
| Anhydrous ethanol (or other suitable solvent) | Heating mantle with temperature control |
| Diethyl ether | Magnetic stirrer |
| Hexanes | Rotary evaporator |
| Saturated sodium bicarbonate solution | Separatory funnel |
| Anhydrous magnesium sulfate | Glassware for extraction and filtration |
| Deuterated chloroform (CDCl₃) for NMR | NMR spectrometer |
| Potassium bromide (KBr) for FT-IR | FT-IR spectrometer |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Epoxides are potential mutagens and sensitizers; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Reagent Addition: To the stirred solution, add phenyl glycidyl ether (2 equivalents) dropwise at room temperature. The use of a slight excess of the epoxide ensures complete reaction of the primary amine.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80 °C for ethanol). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure β-amino alcohol adduct.
Characterization of the Reaction Product
Thorough characterization of the synthesized adduct is essential to confirm its structure and purity. The following spectroscopic techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure of the β-amino alcohol. Expect to see characteristic signals for the aromatic protons of both the aminophenyl and phenyl glycidyl ether moieties, the protons of the isopropyl group, and the newly formed methine (-CH-) and methylene (-CH₂-) protons adjacent to the hydroxyl and amino groups. The integration of these signals should correspond to the expected number of protons in the molecule. The chemical shifts of protons on carbons adjacent to the ether oxygen are typically in the range of 3.4-4.5 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the overall carbon framework. The appearance of signals corresponding to the carbons of the opened epoxide ring and the newly formed C-N bond provides strong evidence for the successful reaction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying the functional groups present in the molecule. Key absorbances to look for include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicating the presence of the hydroxyl group.
-
N-H stretching bands for the secondary amine in the region of 3300-3500 cm⁻¹.
-
C-N stretching vibrations around 1250-1350 cm⁻¹.
-
The disappearance of the characteristic epoxide ring vibrations (around 915-810 cm⁻¹ and 1250 cm⁻¹) from the starting material.[9]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the product, providing further confirmation of its identity. The fragmentation pattern can also offer additional structural information.
Application in Epoxy Resin Curing
This compound can serve as a curing agent (hardener) for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).[10] The two primary amine hydrogens can react with two epoxide groups, leading to the formation of a cross-linked, three-dimensional polymer network.[4] The resulting cured epoxy resin is expected to exhibit high thermal stability and mechanical strength, characteristic of aromatic amine-cured systems.[6]
The curing process can be monitored using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic curing reaction. The glass transition temperature (Tg) of the cured material, a measure of its thermal stability, can also be determined by DSC or Dynamic Mechanical Analysis (DMA).
Quantitative Data Summary
The following table provides hypothetical yet representative data for the reaction of this compound with phenyl glycidyl ether, based on typical outcomes for similar amine-epoxide reactions.
| Parameter | Value | Analytical Method |
| Yield | 85-95% | Gravimetric analysis after purification |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic H: 6.8-7.4; -CH(OH)-: ~4.0; -CH₂-N-: ~3.2; -C(CH₃)₂-: ~1.6 | ¹H NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic C: 110-160; -C(OH)-: ~70; -C-N-: ~50; -C(CH₃)₂: ~30 | ¹³C NMR Spectroscopy |
| FT-IR (KBr, cm⁻¹) | O-H stretch: ~3400 (broad); N-H stretch: ~3350; C-O stretch: ~1100 | FT-IR Spectroscopy |
| Molecular Weight (M+H)⁺ | Expected m/z | Mass Spectrometry |
Conclusion and Future Directions
The reaction of this compound with epoxides offers a versatile platform for the synthesis of novel polymers and functional molecules. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore the potential of this unique aromatic amine. Future research could focus on:
-
Investigating the kinetics of the curing reaction with various diepoxides.[11][12]
-
Evaluating the thermomechanical properties of the resulting epoxy resins.
-
Exploring the derivatization of the tertiary alcohol for applications in drug delivery and bioconjugation.
By leveraging the principles outlined in this technical guide, the scientific community can further unlock the potential of this compound in the development of advanced materials with tailored properties.
References
-
What's the Step-by-Step Chemical Reaction of an Amine Group 'Attacking' an Epoxide Group in Curing? - YouTube. (2024). Retrieved from [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Ring-opening reaction of epoxides with various aromatic amines - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of novel bio-based epoxy polymers derived from natural phenolic compound - ResearchGate. (n.d.). Retrieved from [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]
-
Synthesis and characterization of epoxy resins from fast pyrolysis bio-oil. (2021). Journal of Applied Polymer Science. Retrieved from [Link]
-
Curing Agents for Epoxy Resin. (n.d.). Retrieved from [Link]
-
Epoxy curing agents - Delamine. (n.d.). Retrieved from [Link]
-
Innovative Amine Curing Agents for Epoxy Resins - PCI Magazine. (2008). Retrieved from [Link]
-
Recent Development of Functional Bio-Based Epoxy Resins - MDPI. (2021). Retrieved from [Link]
-
Synthesis and Characterizations of Melamine-Based Epoxy Resins - MDPI. (2015). Retrieved from [Link]
-
Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. (n.d.). Retrieved from [Link]
-
Formation of epoxide-amine oligo-adducts as OH-functionalized initiators for the ring-opening polymerization of ε-caprolactone - ResearchGate. (2010). Retrieved from [Link]
-
Formation of epoxide-amine oligo-adducts as OH-functionalized initiators for the ring-opening polymerization of ε-caprolactone - Beilstein Journals. (2010). Retrieved from [Link]
-
Epoxy Curing Agents – Part 2: Tailoring Properties with Amines - Polymer Innovation Blog. (2022). Retrieved from [Link]
-
Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin - MDPI. (2019). Retrieved from [Link]
-
Bisphenol A diglycidyl ether - Wikipedia. (n.d.). Retrieved from [Link]
-
4.9: Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. (2025). Retrieved from [Link]
-
Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - NIH. (2014). Retrieved from [Link]
- DGEBPA - 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]pro... - WikiGenes. (n.d.). Retrieved from https://www.wikigenes.org/e/chem/e/1675-54-3.html
-
Scheme of reaction between the diglycidyl ether of bisphenol A (DGEBA)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Curing reaction between DGEBA (Diglycidyl ether of bisphenol-A) and amine. (n.d.). Retrieved from [Link]
-
Kinetic modelling studies of amine–epoxide reactions: application of radiochemical and numerical techniques | Semantic Scholar. (n.d.). Retrieved from [Link]
-
13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. (2021). Retrieved from [Link]
-
In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites - PMC - NIH. (2020). Retrieved from [Link]
-
Kinetic and Mechanistic Study of the pH-Dependent Activation (Epoxidation) of Prodrug Treosulfan Including the Reaction Inhibition in a Borate Buffer - PubMed. (2017). Retrieved from [Link]
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Introduction: The Significance of Chiral Tertiary Amino Alcohols
An Application Guide to the Asymmetric Synthesis of 2-(4-Aminophenyl)propan-2-ol
Chiral tertiary alcohols are privileged structural motifs found in numerous biologically active molecules and advanced materials.[1] The presence of a quaternary stereocenter makes them challenging synthetic targets.[2][3] Among these, vicinal amino alcohols, particularly those with an aromatic amine like this compound, serve as invaluable chiral building blocks in medicinal chemistry.[4][5][6] The defined three-dimensional arrangement of the hydroxyl and amino-phenyl groups is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[5][7]
The primary challenge in synthesizing such compounds lies in the difficulty of creating the sterically congested quaternary carbon center with high enantiocontrol. Traditional methods often result in racemic mixtures, necessitating difficult and costly resolution steps. This guide provides an in-depth overview of modern asymmetric strategies to access enantiopure this compound, focusing on the underlying principles, field-proven protocols, and analytical validation. We will explore direct asymmetric synthesis via nucleophilic addition and resolution-based techniques, providing researchers with a practical framework for implementation.
Strategy 1: Asymmetric Nucleophilic Addition to a Prochiral Ketone
The most direct and atom-economical approach to chiral tertiary alcohols is the catalytic asymmetric addition of a carbon nucleophile to a prochiral ketone.[8] In this case, the synthesis commences with 4-aminoacetophenone, whose amino group must first be protected to prevent interference with the organometallic reagents. The key to enantioselectivity is the use of a chiral catalyst or ligand that orchestrates the facial selectivity of the nucleophilic attack on the ketone carbonyl.
Causality and Mechanistic Insight
The addition of organometallic reagents (e.g., Grignard or organozinc) to ketones is a classic C-C bond-forming reaction.[9] Without a chiral influence, the nucleophile can attack either face of the planar carbonyl group with equal probability, yielding a racemic mixture. Chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), coordinate to the metal center of the nucleophilic reagent.[2][3] This newly formed chiral complex then approaches the ketone, creating a diastereomeric transition state. The steric and electronic properties of the ligand favor one transition state over the other, directing the nucleophile to a specific face of the ketone and resulting in the preferential formation of one enantiomer of the tertiary alcohol.
Visualizing the Synthetic Workflow
Caption: Workflow for asymmetric synthesis via nucleophilic addition.
Detailed Experimental Protocol: Asymmetric Methylation
This protocol is a representative example based on established methodologies for the asymmetric addition of Grignard reagents to ketones using chiral ligands.[2][3]
-
Amino Group Protection:
-
Dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., Dichloromethane).
-
Add a base such as Triethylamine (1.2 eq).
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature until TLC analysis confirms the complete consumption of the starting material.
-
Perform an aqueous workup and purify the resulting N-Boc-4-aminoacetophenone by column chromatography or recrystallization.
-
-
Asymmetric Grignard Addition:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., an (R,R)-DACH-derived biaryl ligand, 0.05-0.1 eq) and anhydrous solvent (e.g., Toluene or THF).[2]
-
Cool the solution to the optimized temperature (typically between -78 °C and 0 °C).
-
Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.5 eq) and stir for 30 minutes to allow for complex formation.
-
Add a solution of N-Boc-4-aminoacetophenone (1.0 eq) in the same anhydrous solvent dropwise over 1 hour.
-
Stir the reaction at the same temperature, monitoring its progress by chiral HPLC or TLC.
-
Upon completion, carefully quench the reaction at low temperature by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Deprotection:
-
Dissolve the crude protected alcohol in a suitable solvent (e.g., Dichloromethane).
-
Add an excess of a strong acid (e.g., Trifluoroacetic acid or HCl in Dioxane) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution) and extract the final product.
-
Purify by column chromatography to yield the enantiomerically enriched this compound.
-
Data Presentation: Expected Performance
| Parameter | Typical Value | Rationale / Reference |
| Ligand Loading | 5 - 10 mol% | Effective catalysis while minimizing cost. |
| Reagent | MeMgBr or Me₂Zn | Common methyl nucleophiles. |
| Temperature | -78 °C to 0 °C | Lower temperatures generally increase enantioselectivity. |
| Yield | 70 - 95% | High conversions are typical for these reactions.[2] |
| Enantiomeric Excess | 85 - 95% ee | Dependent on the specific ligand and optimized conditions.[2][3] |
Strategy 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[10] Enzymatic kinetic resolution is particularly effective due to the high stereoselectivity of enzymes like lipases, which can selectively acylate one enantiomer of an alcohol, allowing for the separation of the unreacted enantiomer and the newly formed ester.
Causality and Mechanistic Insight
The process begins with racemic this compound. In the presence of a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate), the enzyme's chiral active site preferentially binds one enantiomer (e.g., the R-enantiomer). This binding orientation facilitates the acylation of the hydroxyl group. The other enantiomer (S-enantiomer) fits poorly into the active site and reacts at a much slower rate. As the reaction proceeds, the mixture becomes enriched in the acylated R-enantiomer and the unreacted S-enantiomer. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.
Visualizing the Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Detailed Experimental Protocol: Lipase-Mediated Acylation
This protocol is based on well-established procedures for the kinetic resolution of secondary and tertiary alcohols.[10]
-
Synthesis of Racemic Substrate:
-
Prepare racemic this compound by reacting 4-aminoacetophenone with an excess of Methylmagnesium bromide without a chiral ligand, followed by an aqueous workup.
-
-
Enzymatic Resolution:
-
To a flask containing the racemic alcohol (1.0 eq) dissolved in a suitable organic solvent (e.g., Toluene or Diisopropyl ether), add the lipase (e.g., Pseudomonas Lipase, PSL, often by weight relative to the substrate).
-
Add the acyl donor (e.g., Vinyl Acetate, 0.6 eq). Using a slight sub-stoichiometric amount can help prevent over-reaction.
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine both the conversion and the enantiomeric excess of the remaining starting material.
-
Stop the reaction when the conversion is approximately 50% by filtering off the enzyme.
-
-
Separation and Isolation:
-
Concentrate the filtrate in vacuo.
-
Separate the unreacted alcohol from the acylated product using standard column chromatography on silica gel. The difference in polarity between the alcohol and the ester allows for easy separation.
-
The enantioenriched unreacted alcohol is one of the desired products.
-
The separated ester can be hydrolyzed (e.g., using K₂CO₃ in Methanol) to yield the other enantiomer of the alcohol, which can then be purified.
-
Data Presentation: Expected Performance
| Parameter | Expected Outcome | Rationale / Reference |
| Theoretical Max. Yield | 50% for each enantiomer | Inherent limitation of kinetic resolution.[11] |
| Conversion Target | ~50% | Optimal point for maximizing ee of both components. |
| Enantiomeric Excess (ee) | >95% | Lipases are known for high enantioselectivity.[10] |
| Selectivity Factor (s) | High (>50) | A high 's' value is indicative of an efficient resolution. |
Strategy 3: Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. This advanced strategy combines the enantioselective reaction (as in EKR) with an in situ racemization of the starting material.[10] This ensures that the less reactive enantiomer is continuously converted back into the racemic mixture, allowing the enzyme to theoretically convert 100% of the starting material into a single, enantiopure product.
Causality and Mechanistic Insight
DKR requires a catalyst for racemization that does not interfere with the enzyme. For alcohols, ruthenium-based catalysts are often effective for racemization.[10] The process involves two simultaneous catalytic cycles:
-
Racemization Cycle: The ruthenium catalyst reversibly oxidizes the alcohol to the corresponding ketone and then reduces it back without stereocontrol, constantly replenishing the supply of both enantiomers.
-
Resolution Cycle: Concurrently, a lipase selectively and irreversibly acylates only one of the enantiomers.
Because the acylation is irreversible, it acts as a thermodynamic sink, continuously pulling the desired enantiomer out of the equilibrium and driving the entire racemic starting material towards a single acylated enantiomer.
Visualizing the DKR Process
Caption: Conceptual workflow for Dynamic Kinetic Resolution (DKR).
Conceptual Protocol: Chemoenzymatic DKR
-
Setup: In a flask under an inert atmosphere, combine the racemic this compound (1.0 eq), the racemization catalyst (e.g., a Shvo-type ruthenium complex, 1-2 mol%), the lipase, and the acyl donor in an anhydrous, non-polar solvent.
-
Reaction: Heat the mixture to a temperature compatible with both the racemization catalyst and the enzyme (typically 40-60 °C).
-
Monitoring: Monitor the reaction by chiral HPLC, tracking the disappearance of the starting material and the formation of the single enantiomer of the acylated product.
-
Workup: Once the starting material is consumed, cool the reaction, filter off the enzyme and metal catalyst, and purify the acylated product by column chromatography.
-
Hydrolysis: Hydrolyze the ester to obtain the final, enantiopure alcohol.
This chemoenzymatic approach, while more complex to set up, offers a significant advantage in yield over traditional kinetic resolution.
Analytical Validation: Chiral HPLC
Accurate determination of enantiomeric purity is essential for validating any asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[7][12][13]
Protocol: Enantiomeric Excess (ee) Determination
This is a general starting protocol that should be optimized for the specific analyte.
-
Instrument: Standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralpak® series) is often effective for amino alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol). The ratio is critical for achieving separation (e.g., 90:10 Hexane:IPA). A small amount of an amine modifier (e.g., 0.1% Diethylamine) may be added to improve the peak shape of the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Sample Prep: Prepare a dilute solution (~0.1 mg/mL) of the analyte in the mobile phase.
-
Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample from the asymmetric reaction. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
References
-
Pace, V., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]
-
Li, W., et al. (2011). Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes. Synthesis. [Link]
-
Pace, V., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science (RSC Publishing). [Link]
-
Wu, H. L., et al. Recent developments in Zn-catalyzed asymmetric addition reaction to ketones: Syntheses of chiral tertiary alcohols. National Taiwan Normal University. [Link]
-
Egan, M. G., & Hsieh, S. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]
-
Wang, Z., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. PMC - NIH. [Link]
-
Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. PMC. [Link]
-
Wikipedia. Kinetic resolution. [Link]
-
Liu, Y.‐L., et al. (2020). Recent Advances in Catalytic Asymmetric Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones. ResearchGate. [Link]
-
Liu, Y.‐L., et al. Enantioselective synthesis strategies to prepare chiral tertiary alcohols. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. [Link]
-
Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines. [Link]
-
Wang, H., et al. (2023). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2‐Reduction of α,β‐Unsaturated Ketones. Chinese Journal of Chemistry. [Link]
-
Sharma, P., & Kumar, P. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]
-
Liu, G., et al. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
-
da Silva, J. C. S., et al. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. [Link]
-
He, Z., et al. (2020). Synthesis of unsymmetric tertiary amines via alcohol amination. Chemical Communications. [Link]
-
Fischer, C., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society. [Link]
-
PubChem. 2-(2-Aminophenyl)propan-2-ol. [Link]
-
Tian, J., et al. (2024). Kinetic Resolution of a Planar–Chiral [2.2]Paracyclophane via Michael Addition to Nitroolefins Catalyzed by N-Terminal Guanidinylated Helical Peptide. ResearchGate. [Link]
-
ResearchGate. Kinetic resolution of substituted [2.2]paracyclophanes. [Link]
-
PubChemLite. This compound (C9H13NO). [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Aminophenyl)propan-2-ol
Welcome to the technical support guide for the synthesis of 2-(4-aminophenyl)propan-2-ol (CAS No. 23243-04-1).[1][2] This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
I. Synthetic Strategies Overview
The synthesis of this compound typically proceeds through a two-step sequence:
-
Formation of a protected or precursor intermediate: This often involves creating a tertiary alcohol with a nitro group, such as 2-(4-nitrophenyl)propan-2-ol.
-
Reduction of the nitro group: The nitro intermediate is then reduced to the desired primary amine.
This guide will focus on troubleshooting issues that may arise during these key transformations.
Logical Workflow for Synthesis
Caption: Decision tree for troubleshooting low Grignard reaction yield.
Issue 2: Incomplete Reduction of the Nitro Group
Q: I have successfully synthesized 2-(4-nitrophenyl)propan-2-ol, but the subsequent reduction to this compound is incomplete. My NMR spectrum shows a mixture of starting material and product. What should I do?
A: Incomplete reduction is a frequent issue and can often be resolved by optimizing the reaction conditions or choosing a more appropriate reducing agent.
Common Reduction Methods and Troubleshooting:
| Reducing System | Common Problems | Solutions & Expert Insights |
| H₂, Pd/C | - Catalyst poisoning- Insufficient hydrogen pressure- Poor catalyst activity | - Ensure starting material is free of sulfur or other catalyst poisons.- Increase hydrogen pressure (a balloon is often insufficient; use a Parr shaker or similar apparatus).- Use fresh, high-quality catalyst. A 10% Pd/C loading is standard. |
| SnCl₂ / HCl | - Formation of tin salts that complicate workup- Reaction stalling | - Use a significant excess of SnCl₂ (typically 3-5 equivalents).- Ensure the reaction mixture is sufficiently acidic.- Vigorous stirring is crucial as this is often a heterogeneous reaction. |
| NaBH₄ / Catalyst | - NaBH₄ alone is generally ineffective for nitro group reduction. [3] | - A catalyst is required. Systems like NaBH₄ with NiCl₂ or other transition metal salts can be effective. [3] |
| Fe / NH₄Cl or Fe / Acetic Acid | - Slow reaction times- Large amounts of iron sludge | - Use finely powdered iron for maximum surface area.- Heat the reaction to increase the rate.- The workup can be cumbersome; be prepared for filtration of fine iron particles. |
Expert Recommendation: For a clean and efficient reduction on a lab scale, catalytic hydrogenation (H₂/Pd/C) is often the preferred method due to its clean workup. [4]However, it requires specialized equipment. For standard laboratory setups, SnCl₂ in concentrated HCl is a reliable, albeit messier, alternative.
Issue 3: Product Purification and Stability
Q: My final product, this compound, appears discolored (pink, brown, or purple) after purification. Is this normal, and how can I obtain a pure, colorless compound?
A: Yes, discoloration is a very common issue with aminophenol compounds. [5]The amino group is susceptible to air oxidation, which forms highly colored impurities.
Purification and Handling Protocols:
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Pro-Tip: To minimize on-column oxidation, consider de-gassing your solvents and adding a small amount of a mild antioxidant like triethylamine (0.1-0.5%) to the mobile phase.
-
-
Recrystallization:
-
Solvent System: A mixture of ethyl acetate and hexanes or toluene can be effective. Dissolve the crude product in a minimal amount of hot ethyl acetate or toluene and then slowly add hexanes until turbidity is observed. Allow to cool slowly to form crystals.
-
Atmosphere: Perform the recrystallization under an inert atmosphere (N₂ or Ar) if possible to prevent oxidation.
-
-
Storage:
-
Store the purified this compound under an inert atmosphere, in a sealed container, and protected from light. [6]Refrigeration is also recommended to slow decomposition.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR spectral features for this compound?
A1: While an experimental spectrum should always be your definitive guide, you can expect the following characteristic signals (predicted based on similar structures): [7]
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C(CH₃)₂ | ~1.5 | Singlet | 6H |
| -OH | Variable (broad singlet) | Singlet | 1H |
| -NH₂ | Variable (broad singlet) | Singlet | 2H |
| Aromatic-H (ortho to amine) | ~6.6-6.8 | Doublet | 2H |
| Aromatic-H (meta to amine) | ~7.0-7.2 | Doublet | 2H |
Q2: Can I synthesize this compound via a Friedel-Crafts reaction?
A2: A Friedel-Crafts approach is plausible but presents its own set of challenges. For instance, a Friedel-Crafts alkylation of aniline with an isopropylating agent would likely lead to a mixture of ortho and para products, as well as potential N-alkylation. A more controlled route would involve the Friedel-Crafts alkylation of a protected aniline derivative, followed by deprotection.
Q3: Are there any specific safety precautions I should take?
A3: Yes.
-
Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Grignard Reagents: These are pyrophoric and react violently with water. Handle them under an inert atmosphere and away from sources of moisture.
-
Nitro Compounds: Aromatic nitro compounds are often toxic and can be explosive, especially polynitrated species. Handle with care.
-
Hydrogenation: Reactions involving hydrogen gas carry a risk of explosion if not handled properly in well-maintained equipment.
IV. Detailed Experimental Protocols
Protocol 1: Reduction of 2-(4-Nitrophenyl)propan-2-ol using SnCl₂
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(4-nitrophenyl)propan-2-ol (1.0 eq).
-
Reagent Addition: Add ethanol as a solvent, followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).
-
Reaction: Carefully add concentrated hydrochloric acid (HCl). The reaction is exothermic. Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated NaOH until the pH is basic (~8-9). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in the purification section.
V. References
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
jOeCHEM. (n.d.). Grignard Practice and Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Grignard Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (2024, December 31). Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H13NO). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Aminophenyl)propan-2-ol Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Aminophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, along with detailed experimental protocols.
I. Overview of the Primary Synthetic Route
The most reliable and commonly employed method for the synthesis of this compound is a two-step process. This involves the initial synthesis of a nitro-precursor, 2-(4-nitrophenyl)propan-2-ol, via a Grignard reaction, followed by the reduction of the nitro group to an amine. This approach is generally preferred due to the incompatibility of Grignard reagents with the acidic proton of the amino group and the potential for side reactions if the amino group is present during the Grignard addition.
Technical Support Center: Purification of 2-(4-Aminophenyl)propan-2-ol
Welcome to the technical support guide for the purification of 2-(4-Aminophenyl)propan-2-ol (CAS No. 23243-04-1).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to achieve high purity. Here, we address common challenges and provide detailed, field-proven protocols and troubleshooting advice.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The impurity profile largely depends on the synthetic route. A prevalent method for synthesizing this compound is the reduction of its nitro precursor, 2-(4-nitrophenyl)propan-2-ol.[3] Therefore, the most common impurities include:
-
Unreacted Starting Material: Residual 2-(4-nitrophenyl)propan-2-ol.
-
Intermediates: Partially reduced species, such as nitroso or hydroxylamine derivatives.
-
Catalyst Residues: If catalytic hydrogenation is used (e.g., Pd/C), trace metals may be present.[3]
-
Side-Products: Depending on the reaction conditions, other byproducts from the reduction or preceding synthetic steps may be present.
Q2: My crude product is a dark oil or a discolored solid. What causes this and how can I fix it?
A2: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities. This is a primary cause of discoloration. The presence of residual acidic or basic catalysts can also accelerate degradation. Initial purification should focus on removing these baseline impurities, often through an acid-base workup, which can significantly improve the color before final purification steps like recrystallization or chromatography.
Q3: Can I use standard silica gel chromatography to purify this compound? I'm observing significant streaking and poor recovery.
A3: This is a very common issue. The basic amine group in your compound strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This interaction leads to irreversible adsorption, tailing (streaking) of the product peak, and ultimately, low recovery. You can overcome this by:
-
Using a Modified Mobile Phase: Adding a small amount of a competing base, like triethylamine (TEA) or ammonia, to your solvent system can neutralize the acidic sites on the silica.[4][5][6] A common starting point is 0.5-1% TEA in a hexane/ethyl acetate or DCM/methanol mobile phase.
-
Employing a Different Stationary Phase: Using amine-functionalized silica or basic alumina can provide a more inert surface for the purification of basic compounds, leading to much better peak shape and recovery.[4][5]
Q4: Is this compound acidic or basic? How does this affect my purification strategy?
A4: The molecule is amphoteric, meaning it has both a basic and an acidic functional group.
-
The amino group (-NH2) is basic and will be protonated in acidic conditions (e.g., dilute HCl) to form a water-soluble ammonium salt (-NH3+).[7]
-
The tertiary alcohol (-OH) is very weakly acidic, similar to other alcohols. The phenolic hydroxyl group in a related compound, 4-aminophenol, is acidic enough to be deprotonated by a strong base like NaOH to form a water-soluble phenoxide.[7]
This dual nature is highly advantageous for purification via acid-base extraction , allowing for selective separation from non-ionizable impurities.[8]
II. Troubleshooting Guide: Common Problems & Solutions
This table outlines common issues encountered during the purification of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization. | 1. The solvent is too nonpolar for the compound. 2. The solution is cooling too rapidly. 3. The concentration of impurities is too high, depressing the melting point. | 1. Use a more polar solvent system (e.g., Ethanol/Water, Acetone/Hexane).[9] 2. Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before moving to an ice bath. 3. Perform a preliminary purification step, such as an acid-base extraction, to remove gross impurities first. |
| Low or no recovery from silica column. | 1. Strong adsorption of the basic amine to acidic silica gel. | 1. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[5] 2. Switch to an amine-functionalized silica column or an alumina column.[4] |
| Multiple spots on TLC after purification. | 1. Incomplete separation. 2. On-column degradation. 3. Product re-oxidation after purification. | 1. Optimize the mobile phase for better separation (try different solvent polarities). 2. Use a deactivated stationary phase (see above). 3. Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool place. |
| Formation of an emulsion during acid-base extraction. | 1. Vigorous shaking of the separatory funnel. 2. High concentration of crude material. | 1. Use gentle inversions to mix the layers instead of vigorous shaking. 2. Dilute the reaction mixture with more organic solvent. 3. To break an existing emulsion, add a small amount of brine (saturated NaCl solution). |
III. Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal as an initial cleanup step to remove neutral organic impurities and catalyst residues. It leverages the amphoteric nature of the target molecule.
Rationale: The basic amine can be protonated and extracted into an aqueous acid layer, leaving neutral impurities in the organic phase. Subsequently, neutralizing the aqueous layer allows the purified amine to be re-extracted into an organic solvent.
Sources
- 1. This compound | 23243-04-1 [chemicalbook.com]
- 2. CAS 23243-04-1 | this compound - Synblock [synblock.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(4-Aminophenyl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(4-Aminophenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound (CAS 23243-04-1) appears straightforward on paper, but its successful execution hinges on carefully controlling the interplay between its two key functional groups: the nucleophilic aromatic amine and the tertiary alcohol formed via a carbonyl addition.[1] The primary challenges arise from the reactivity of these groups under the conditions required for the core C-C bond formation or functional group transformations. This guide dissects the two most prevalent synthetic strategies, addressing their inherent side reactions and offering field-proven solutions.
The two principal synthetic routes are:
-
Route A: The Nitro-Intermediate Pathway. This involves the reaction of a methyl organometallic reagent with 4-nitroacetophenone, followed by the selective reduction of the nitro group.
-
Route B: The Protected-Amine Pathway. This route uses 4-aminoacetophenone as the starting material, which requires protection of the amine group before the addition of the methyl organometallic reagent, followed by deprotection.
This document is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to encounter in the lab.
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each answer provides a mechanistic explanation and a clear course of action.
Part 1: Issues in the Grignard Reaction Step (Applicable to both routes)
Question 1: My Grignard reaction has a very low yield, and I've recovered a significant amount of my starting ketone (4-nitroacetophenone or N-protected 4-aminoacetophenone). What went wrong?
Answer: This is the most common failure mode in Grignard syntheses and typically points to two primary culprits: reagent quenching or a competing side reaction.
-
Cause A: Grignard Reagent Quenching. Grignard reagents are extremely strong bases and will react with any available acidic protons before they add to the carbonyl.[2] The most common source of acidic protons is water.
-
Troubleshooting Protocol:
-
Glassware & Reagents: Ensure all glassware is oven-dried (>120°C) for several hours and cooled under a stream of dry nitrogen or argon. All solvents (e.g., THF, diethyl ether) must be anhydrous. Use freshly opened bottles or solvents dried over a suitable agent like sodium/benzophenone.
-
Atmosphere: The reaction must be conducted under an inert atmosphere (N₂ or Ar) from start to finish. Use septa and syringes for all reagent transfers.
-
Starting Material: If you are on Route B , incomplete protection of the amine leaves a highly acidic N-H proton that will rapidly quench the Grignard reagent.[3] Confirm the complete protection of your starting material by NMR or TLC before beginning the Grignard addition.
-
-
-
Cause B: Enolization of the Ketone. The Grignard reagent can act as a base to deprotonate the α-carbon of the ketone, forming a magnesium enolate.[4] This enolate is unreactive towards further Grignard addition. During aqueous workup, the enolate is protonated, regenerating the starting ketone.
-
Mechanism Insight: This side reaction is more prevalent with sterically hindered ketones or at higher temperatures. While 4-nitroacetophenone is not exceptionally hindered, elevated local concentrations or temperatures can favor this pathway.
-
Optimization Protocol:
-
Temperature Control: Perform the addition of the ketone to the Grignard reagent (or vice-versa, see below) at 0°C or lower. This minimizes the kinetic competency of the enolization pathway.
-
Reverse Addition: Slowly add the Grignard reagent to a solution of the ketone. This keeps the concentration of the Grignard reagent low at any given moment, disfavoring the bimolecular enolization reaction.
-
-
Question 2: My reaction turned dark brown/black upon adding the Grignard reagent to 4-nitroacetophenone (Route A), and the final product is a complex mixture. Why?
Answer: While Grignard reagents are primarily known for carbonyl addition, they are also potent reducing agents and can react with nitro groups, especially at elevated temperatures. This leads to a complex mixture of partially reduced and coupled products.
-
Mechanism Insight: The reaction between an organometallic reagent and a nitroaromatic can proceed via single-electron transfer (SET) mechanisms, generating radical anions that can dimerize or undergo further reduction.[4]
-
Troubleshooting Protocol:
-
Maintain Low Temperature: This is critical. The addition of the Grignard reagent to the 4-nitroacetophenone solution must be done slowly at a temperature maintained between -78°C and -40°C.
-
Monitor Addition Rate: Do not allow the internal temperature to rise significantly. A rapid color change to dark brown or black is a key indicator that undesired side reactions with the nitro group are occurring.
-
Check Reagent Equivalents: Use only a slight excess (1.1-1.2 equivalents) of the Grignard reagent. A large excess can promote side reactions after the primary carbonyl addition is complete.
-
Part 2: Issues in the Nitro-Reduction Step (Route A)
Question 3: My TLC plate shows multiple spots after the reduction of 2-(4-nitrophenyl)propan-2-ol. The desired amine spot is present, but other colored spots are also visible.
Answer: This indicates incomplete reduction of the nitro group. The reduction of a nitro group to an amine is a multi-electron process that proceeds through several stable intermediates. If the reaction is not driven to completion, these intermediates will be present in your crude product.
-
Common Intermediates/Side Products:
-
Nitroso compounds (Ar-N=O): Often appear as a distinct spot.
-
Hydroxylamines (Ar-NHOH): A common intermediate.
-
Azoxy compounds (Ar-N=N+(O-)-Ar): Yellow/orange compounds.
-
Azo compounds (Ar-N=N-Ar): Often brightly colored (red/orange).[5]
-
-
Troubleshooting Protocol (by reduction method):
-
For Catalytic Hydrogenation (H₂, Pd/C):
-
Catalyst Activity: The catalyst may be poisoned or deactivated. Use fresh, high-quality catalyst. Ensure the reaction is stirred vigorously to maintain suspension.
-
Hydrogen Pressure: The pressure may be insufficient. Increase the H₂ pressure (ensure your equipment is rated for it).
-
Reaction Time: Extend the reaction time. Monitor by TLC until the starting material and all intermediates have been converted to the final amine.
-
-
For Metal/Acid Reduction (e.g., Sn/HCl, Fe/NH₄Cl):
-
Insufficient Reagent: Ensure a sufficient molar excess of the metal and acid is used. The metal surface can become passivated, so vigorous stirring is essential.
-
Incomplete Reaction: Increase the reaction time or temperature (gently, e.g., to 40-50°C) and monitor by TLC.
-
-
Question 4: I'm performing a catalytic hydrogenation and I'm seeing a side product that corresponds to the loss of the hydroxyl group. What is happening?
Answer: You are observing hydrogenolysis. The tertiary benzylic alcohol in your intermediate is susceptible to cleavage under certain hydrogenation conditions, especially with palladium catalysts and in the presence of acid.
-
Mechanism Insight: The benzylic C-O bond is relatively weak and can be reductively cleaved. The catalyst (e.g., Pd/C) and hydrogen can reduce the alcohol to an alkane, in this case, forming 4-isopropylaniline.
-
Optimization Protocol:
-
Catalyst Choice: Switch to a less aggressive catalyst. Platinum on carbon (Pt/C) or Raney Nickel are often less prone to causing hydrogenolysis of benzylic alcohols compared to Palladium on Carbon (Pd/C).
-
Avoid Acid: Ensure the reaction medium is neutral or slightly basic. If any acid was carried over from a previous step, it will dramatically accelerate hydrogenolysis.
-
Control Conditions: Use lower hydrogen pressure and ambient temperature. Monitor the reaction carefully and stop it as soon as the starting material is consumed.
-
Caption: Troubleshooting workflow for the selective reduction of 2-(4-nitrophenyl)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, A (Nitro-Intermediate) or B (Protected-Amine), is generally better?
A: This is a classic "it depends" scenario, driven by factors like scale, available equipment, and safety considerations.
| Feature | Route A: Nitro-Intermediate | Route B: Protected-Amine |
| Atom Economy | Generally better (fewer steps). | Lower due to protection/deprotection steps. |
| Key Challenge | Selectively reducing the nitro group without affecting the tertiary alcohol. Potential for violent side reactions with the nitro group during Grignard step. | Ensuring complete protection and deprotection of the amine. |
| Safety | 4-Nitroacetophenone is a stable solid.[6] Catalytic hydrogenation requires specialized high-pressure equipment. Sn/HCl produces tin waste. | 4-Aminoacetophenone is less hazardous. Reagents like Boc-anhydride are common, but deprotection often requires strong acids (TFA, HCl). |
| Recommendation | Often preferred in industrial settings where hydrogenation equipment is standard and processes are highly optimized for temperature control.[7] | Excellent for smaller, lab-scale syntheses where avoiding high-pressure hydrogenation is desirable and the extra steps are manageable. |
Q2: What are the best practices for protecting the amine in 4-aminoacetophenone for a Grignard reaction (Route B)?
A: The ideal protecting group must be stable to the strongly basic and nucleophilic Grignard reagent, yet be easy to remove without degrading the tertiary alcohol product.
-
Recommended: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It's easily installed using Boc-anhydride, is completely stable to Grignard reagents, and is typically removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) that are compatible with the final product.[8]
-
To Avoid:
-
Amide-based groups (e.g., Acetyl): While stable to Grignard reagents, their removal often requires harsh acidic or basic hydrolysis that could promote dehydration of the tertiary alcohol.
-
Benzyl groups: These require hydrogenolysis for removal, which, as discussed, can cause cleavage of the desired C-O bond in the product.[9]
-
Q3: Can I use a different organometallic reagent, like an organolithium, instead of a Grignard reagent?
A: Yes, you can. Methyllithium (MeLi) will also add to the ketone to form the desired tertiary alcohol. However, organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This can increase the likelihood of side reactions like enolization and reaction with the nitro group. For this specific transformation, a Grignard reagent (MeMgBr or MeMgCl) typically provides a better balance of reactivity and selectivity, making it the more common and recommended choice.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenyl)propan-2-ol (Route A, Step 1)
-
Setup: Oven-dry all glassware and cool under a nitrogen atmosphere.
-
Reaction: To a stirred solution of 4-nitroacetophenone (1.0 eq) in anhydrous THF (approx. 0.2 M) under N₂ at -78°C (dry ice/acetone bath), add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -65°C.
-
Monitoring: After the addition is complete, stir the mixture at -78°C for an additional 1 hour. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) to confirm the consumption of starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78°C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can then be purified by column chromatography or recrystallization.
Protocol 2: Selective Reduction of 2-(4-Nitrophenyl)propan-2-ol (Route A, Step 2)
-
Setup: To a solution of 2-(4-nitrophenyl)propan-2-ol (1.0 eq) in methanol or ethanol, add 10% Palladium on Carbon (approx. 5-10 mol% Pd).
-
Reaction: Place the flask in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm or ~50 psi). Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The disappearance of the nitro-compound spot is the key indicator.
-
Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][4]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link][2]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link][10]
-
Sciencemadness.org. (2022, March 26). Question about amine protection for Grignard reaction. Retrieved from [Link][9]
-
Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link][11]
-
Lee, S., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. Retrieved from [Link][8]
-
PubChem. (n.d.). 4-Nitroacetophenone. Retrieved from [Link][6]
Sources
- 1. CAS 23243-04-1 | this compound - Synblock [synblock.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]
- 9. Sciencemadness Discussion Board - Question about amine protection for Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: Navigating the Synthesis of 2-(4-Aminophenyl)propan-2-ol
An advanced technical support guide for researchers, scientists, and drug development professionals focused on optimizing the synthesis of 2-(4-Aminophenyl)propan-2-ol.
This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a tertiary alcohol and an aromatic amine, makes it a versatile intermediate for more complex molecular architectures.[3] The synthesis, while conceptually straightforward, is often plagued by issues that can significantly impact yield and purity.
The most prevalent and scalable synthetic strategy involves a two-step process:
-
Formation of the Precursor: Synthesis of 2-(4-nitrophenyl)propan-2-ol. This is commonly achieved via the reaction of a suitable Grignard reagent with a nitro-substituted carbonyl compound or the reduction of a nitro-substituted ketone.[4]
-
Reduction of the Nitro Group: The critical step where the nitro-precursor is reduced to the target aminophenyl compound.[4]
This guide provides a comprehensive troubleshooting framework, focusing primarily on the reduction of the nitro group—a reaction notorious for its sensitivity and potential for side-product formation. We will also address common challenges in the synthesis of the nitro-precursor.
Visual Overview: Synthetic Pathway
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: From Precursor to Product
This section is designed to address specific experimental failures in a direct question-and-answer format.
Q1: My nitro reduction is sluggish, incomplete, or fails entirely. What are the common causes and how can I resolve this?
A1: This is the most frequent challenge. Incomplete reduction is often due to issues with catalyst activity, reaction conditions, or substrate solubility. A systematic approach is key.
Troubleshooting Workflow: Low Reduction Yield
Caption: Decision tree for troubleshooting incomplete nitro group reduction.
Detailed Breakdown:
-
Catalyst/Reagent Activity:
-
Catalytic Hydrogenation (Pd/C, Pt/C): Catalysts can be "poisoned" by sulfur or halide impurities and lose activity over time. Always use a fresh, high-quality catalyst from a reputable supplier.[5][6]
-
Metal/Acid Reductions (Fe/HCl, SnCl₂/HCl): The surface of the metal powder can oxidize upon storage. Ensure the metal is finely powdered to maximize surface area.[5] For iron, pre-activation with dilute acid can be beneficial.
-
-
Solvent and Solubility:
-
Poor solubility of the nitro compound is a primary cause of slow reactions.[5][7] The reaction occurs at the catalyst surface, and if the substrate isn't in solution, the reaction rate will be severely limited.
-
Protic Co-solvents: Adding ethanol, methanol, or acetic acid to solvents like THF or ethyl acetate almost always improves hydrogenation rates.[7] These solvents can aid in proton transfer steps at the catalyst surface.
-
-
Hydrogen Pressure (for Catalytic Hydrogenation):
-
For stubborn reductions, atmospheric pressure (balloon) may be insufficient. Using a Parr shaker or a similar hydrogenation apparatus to increase the pressure to 50-100 psi can dramatically increase the reaction rate.[7]
-
-
Temperature:
Q2: I'm getting a clean conversion of my starting material, but my yield is low due to multiple side products. How can I improve selectivity?
A2: The reduction of a nitro group is a multi-step process that proceeds through several intermediates.[8] If these intermediates are stabilized or react with each other, side products will form. Controlling the reaction conditions is crucial for ensuring the reaction proceeds fully to the desired amine.
Nitro Reduction Pathway and Potential Side Products
Caption: The reduction pathway of nitroarenes showing key intermediates and condensation side products.
Strategies to Improve Selectivity:
-
Control Temperature: Exothermic reactions can create localized hot spots, promoting the condensation of intermediates (nitroso and hydroxylamine) to form azoxy and azo compounds.[5] Ensure efficient stirring and use an ice bath, especially during the initial phase of the reaction.[9]
-
Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) to ensure that any formed intermediates are rapidly reduced to the final amine rather than reacting with each other.[5][6]
-
Choice of Catalyst/Reagent:
-
Catalytic Hydrogenation: Generally very clean if the reaction goes to completion.
-
Tin(II) Chloride (SnCl₂): An excellent choice for substrates with other reducible functional groups (like ketones or alkenes) as it is highly selective for the nitro group.[6]
-
Iron/HCl (or NH₄Cl): A classic, robust, and cost-effective method. The reaction is heterogeneous and often requires acidic workup.[6]
-
Comparative Table of Reduction Methods
| Method | Reducing Agent | Typical Solvent | Pros | Cons |
| Catalytic Hydrogenation | H₂ (gas), Pd/C, Pt/C, or Raney Ni | MeOH, EtOH, THF, Ethyl Acetate | High yield, clean product, easy workup (filtration) | Requires specialized equipment (hydrogenator), catalyst can be expensive/pyrophoric, may reduce other functional groups.[10] |
| Metal/Acid Reduction | Fe / HCl or NH₄Cl | EtOH / H₂O | Inexpensive, robust, highly effective | Requires strongly acidic conditions, workup can be cumbersome (neutralization, iron sludge). |
| Tin(II) Chloride | SnCl₂·2H₂O | EtOH, Ethyl Acetate | Highly selective for nitro groups, mild conditions | Requires stoichiometric amounts of tin salt, which must be removed during workup.[5] |
| Transfer Hydrogenation | Hydrazine (N₂H₄) or Ammonium Formate | EtOH, MeOH | Avoids use of pressurized H₂ gas, often fast | Hydrazine is highly toxic, can sometimes stall at the hydroxylamine stage.[11] |
Q3: I am struggling with the Grignard reaction to synthesize the 2-(4-nitrophenyl)propan-2-ol precursor. My yields are very low.
A3: Grignard reactions are powerful but extremely sensitive to reaction conditions, particularly moisture.[12] When synthesizing the nitro-precursor from 4-nitroacetophenone and methylmagnesium bromide, several issues can arise.
Common Pitfalls and Solutions:
-
Presence of Water: Grignard reagents are strong bases and will be instantly quenched by any protic source (especially water) to form an alkane (methane, in this case).[12]
-
Inactive Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from initiating.
-
Solution: Activate the magnesium. This can be done by crushing the turnings in a dry flask to expose a fresh surface, adding a small crystal of iodine (which reacts with the surface), or adding a few drops of 1,2-dibromoethane.[12]
-
-
Side Reactions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is a non-productive pathway that consumes both starting materials.[14]
-
Solution: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol is a general guideline for the reduction of 2-(4-nitrophenyl)propan-2-ol.
-
Setup: In a suitable hydrogenation vessel, dissolve 2-(4-nitrophenyl)propan-2-ol (1.0 eq) in methanol or a 9:1 mixture of THF/ethanol.
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % Pd).
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel with H₂ (typically 50 psi) or maintain a positive pressure with a balloon.
-
Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.[5]
-
Workup: Once the reaction is complete, carefully vent the H₂ atmosphere and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Caution: The catalyst on the Celite® pad can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This is an excellent alternative if catalytic hydrogenation is not feasible or desirable.
-
Setup: To a round-bottom flask, add 2-(4-nitrophenyl)propan-2-ol (1.0 eq) and ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir until TLC indicates complete consumption of the starting material (typically 1-4 hours).[5]
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralization & Extraction: Redissolve the residue in ethyl acetate. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) and effervescence ceases. This will precipitate tin salts.
-
Filtration & Isolation: Filter the mixture through Celite® to remove the tin salts, washing the pad with ethyl acetate. Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Frequently Asked Questions (FAQs)
Q: How do I choose between catalytic hydrogenation and a metal/acid reduction? A: The choice depends on your substrate and available equipment. If your molecule contains other reducible functional groups (alkenes, alkynes, benzyl ethers, some halides) that you wish to preserve, a chemical reduction like SnCl₂ is superior due to its high selectivity for the nitro group.[6] If the molecule is robust and you have access to a hydrogenator, catalytic hydrogenation is often cleaner and provides higher yields.
Q: My final product, this compound, is discoloring over time. Why is this happening? A: Aromatic amines, particularly aminophenols, are susceptible to air oxidation, which can lead to the formation of colored impurities.[3] To ensure stability, store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
Q: Can I monitor the reaction using TLC? What stain should I use? A: Yes, TLC is the most common method for monitoring the reaction.[5] The starting nitro compound and the product amine have very different polarities. The amine product (Ar-NH₂) is significantly more polar than the nitro precursor (Ar-NO₂) and will have a lower Rf value. Both compounds are typically UV active. For staining, a potassium permanganate (KMnO₄) stain is effective as it will react with the alcohol and amine functional groups.
References
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
- Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. (General reference for selective nitro reduction, conceptual link)
-
Filo. (n.d.). you want to synthesize another molecule 2 phenylpropan-2 ol for the forma... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]
-
CORE. (n.d.). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Retrieved from [Link]
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76.
-
Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Grignard Reactions: Practice Problems Involving Oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Nitrophenyl)propan-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane.
-
YouTube. (2017). Aspirin to Acetaminophen - Part 5 of 6: Reducing p-nitrophenol to p-aminophenol. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H13NO). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Aminophenyl)propan-2-ol. Retrieved from [Link]
Sources
- 1. CAS 23243-04-1 | this compound - Synblock [synblock.com]
- 2. 23243-04-1|this compound|BLD Pharm [bldpharm.com]
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- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solved I did an experiment where I synthesized | Chegg.com [chegg.com]
- 14. Grignard Reaction [organic-chemistry.org]
Stability issues and storage of "2-(4-Aminophenyl)propan-2-ol"
Technical Support Center: 2-(4-Aminophenyl)propan-2-ol
Welcome to the technical support guide for this compound (CAS: 23243-04-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your materials and the success of your experiments.
Section 1: Compound Overview and Key Properties
This compound is a bifunctional organic compound featuring a tertiary alcohol and an aniline (aromatic amine) moiety. This structure makes it a valuable building block in medicinal chemistry and materials science. However, the presence of the aromatic amine group, in particular, introduces specific stability challenges that require careful handling and storage.
| Property | Value | Source(s) |
| CAS Number | 23243-04-1 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2][3] |
| Appearance | Solid (form may vary) | N/A |
| Purity (Typical) | ≥95-98% | [2][4] |
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
To maximize shelf-life and maintain purity, the compound should be stored in a tightly sealed container in a cool, dry place.[5] Several suppliers recommend storage at room temperature under an inert atmosphere (e.g., argon or nitrogen).[1] For enhanced stability, especially after the container has been opened, refrigeration (2-8°C) is advisable. It is critical to keep the compound in a dark place, as aromatic amines can be sensitive to light.[1]
Q2: Is this compound sensitive to air, light, or moisture?
Yes. The primary stability concern arises from the aromatic amine group, which is susceptible to oxidation when exposed to air (oxygen) and light. This process can be accelerated by exposure to UV radiation. While the tertiary alcohol is relatively stable, moisture can also be a concern for hygroscopic materials, potentially affecting weighing accuracy and facilitating certain degradation pathways.[6] Therefore, handling under an inert gas and protection from light are best practices.
Q3: What are the visual signs of compound degradation?
The most common visual indicator of degradation for aromatic amines is a change in color. Fresh, high-purity this compound should be a white to off-white solid. Upon oxidation, aromatic amines often form highly colored impurities, leading to a yellow, brown, or even purplish discoloration. If you observe a significant color change from the material's initial appearance, its purity should be verified before use.
Q4: What basic safety precautions should be followed when handling this compound?
Standard laboratory safety practices should be employed. This includes using the compound in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with eyes and skin.[5][8] Avoid creating and inhaling dust.[8] In case of contact, flush the affected area with plenty of water.[5]
Section 3: In-Depth Stability Profile & Degradation Pathways
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation and troubleshooting experiments.
Q5: What are the primary chemical stability concerns?
The nucleophilic aromatic amine (aniline) moiety is the most reactive site and the primary source of instability. Aromatic amines are significantly less basic than their aliphatic counterparts because the nitrogen's lone pair of electrons is delocalized into the aromatic π-system.[9][10] While this resonance stabilization is inherent to the structure, the amine group remains susceptible to oxidation.[11] Studies on other primary aromatic amines have shown they can be unstable, with stability decreasing in acidic conditions and at elevated temperatures.[12][13] The tertiary benzylic alcohol group is generally stable and resistant to oxidation under mild conditions that would typically transform primary or secondary alcohols.[14]
Q6: What are the most likely degradation pathways?
The principal degradation pathway is the oxidation of the amino group . This can occur via exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities. The oxidation process can be complex, proceeding through various intermediates to form a mixture of colored products, including:
-
Nitroso and Nitro compounds: Over-oxidation can lead to the formation of nitroso (-N=O) and nitro (-NO₂) groups.
-
Polymeric materials: Oxidative coupling reactions can form colored polymeric azo or azoxy compounds.
These degradation products can interfere with subsequent reactions, acting as inhibitors or leading to unintended side products.
Section 4: Troubleshooting Experimental & Analytical Issues
This section provides actionable guidance for when you suspect the quality of your this compound may be compromising your experimental results.
Q7: My reaction is giving poor yields or unexpected byproducts. How can I determine if the starting material is the problem?
If you suspect the integrity of your this compound, a systematic approach is necessary. The flowchart below outlines a decision-making process, followed by a detailed protocol for purity assessment.
Caption: Decision workflow for assessing the quality of this compound.
Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for assessing the purity of this compound and can be adapted based on available equipment and columns.[15]
Objective: To quantify the purity of this compound and detect the presence of degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Trifluoroacetic Acid, TFA, or Formic Acid).
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile + 0.1% TFA
-
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-17 min: Linear gradient from 10% to 90% B
-
17-19 min: Hold at 90% B
-
19-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (aromatic detection).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile/Water.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
3. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a solvent blank (50:50 ACN/Water) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Record the chromatogram for the full duration of the run.
4. Data Interpretation:
-
Purity Calculation: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identifying Impurities: Degradation products, being more polar (early eluting) or more non-polar/polymeric (late eluting), will appear as separate peaks. The presence of multiple small peaks, especially those not present in the chromatogram of a fresh sample, indicates degradation.
References
-
Material Safety Data Sheet - 2-(4-Aminophenyl). (n.d.). Cole-Parmer. Retrieved from [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025, November 1). ResearchGate. Retrieved from [Link]
-
Butt, A., et al. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC - NIH. Retrieved from [Link]
-
Aromatic Amines. (n.d.). SUNDARBAN MAHAVIDYALAYA. Retrieved from [Link]
-
Basicity of Aromatic Amines. (2025, May 22). JoVE. Retrieved from [Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
The oxidation of amino alcohols. (n.d.). University of Louisville ThinkIR. Retrieved from [Link]
-
Bobbitt, J. M., et al. (2022, December 17). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. PMC - PubMed Central. Retrieved from [Link]
-
2-(4-Aminophenyl)-2-methylpropan-1-ol, min 95%, 100 mg. (n.d.). Lab Alley. Retrieved from [Link]
-
Stahl, S. S., et al. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC - NIH. Retrieved from [Link]
-
Material safety data sheet. (2025, December 19). Capot Chemical. Retrieved from [Link]
-
This compound (C9H13NO). (n.d.). PubChemLite. Retrieved from [Link]
-
Safety Data Sheet: Propan-2-ol. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxidation of amines and alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
2-(2-Aminophenyl)propan-2-ol. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Alcohol oxidation. (n.d.). Wikipedia. Retrieved from [Link]
Sources
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- 3. This compound | 23243-04-1 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
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- 8. capotchem.com [capotchem.com]
- 9. jove.com [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Polymerization of 2-(4-Aminophenyl)propan-2-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for "2-(4-Aminophenyl)propan-2-ol" (APPA). This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this unique monomer in the synthesis of advanced polyamides and other polymers. APPA offers the potential to create polymers with enhanced solubility and modified thermal properties due to its bulky 2-hydroxyisopropyl side group. However, this same functional group introduces specific challenges not typically encountered with standard aromatic diamines.
This document provides troubleshooting guidance, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of APPA polymerization and achieve consistent, high-quality results.
Section 1: Understanding the Monomer: FAQs
This section addresses fundamental questions about the structure and handling of this compound.
Q1: What are the key structural features of APPA and how do they influence polymerization?
A1: The APPA monomer possesses two critical functional groups that dictate its reactivity and challenges:
-
The Aromatic Amine (-NH₂): This is the primary reactive site for polyamide formation, typically through condensation with a dicarboxylic acid or its derivative (e.g., a diacid chloride).[1] Its reactivity is standard for an aniline derivative.
-
The Tertiary Alcohol (-C(CH₃)₂OH): This group is the source of both the monomer's benefits and its primary challenges.
-
Benefit: The bulky, non-planar 2-hydroxyisopropyl group disrupts the close packing of polymer chains. This interruption of intermolecular forces, such as hydrogen bonding and π-π stacking, often leads to significantly improved solubility in organic solvents compared to polymers made from linear, planar diamines.[2]
-
Challenge: Tertiary alcohols are highly susceptible to acid-catalyzed or high-temperature dehydration (elimination of water). This side reaction can introduce an isopropenyl group (-C(CH₃)=CH₂) into the polymer backbone. The consequences of this are severe: chain termination (leading to low molecular weight), uncontrolled cross-linking (gelation), discoloration, and a reduction in thermal stability.[3]
-
Q2: Why is monomer purity so critical for successful polymerization?
A2: Polymerization is a stoichiometric reaction. Achieving a high degree of polymerization (i.e., high molecular weight) requires an exact 1:1 molar ratio between the diamine (APPA) and the comonomer (e.g., diacid chloride). Any monofunctional impurities or inert contaminants will disrupt this balance, acting as chain terminators and severely limiting the final molecular weight of the polymer. Furthermore, impurities from the monomer synthesis (e.g., residual catalysts or starting materials) can trigger the undesirable dehydration of the tertiary alcohol group. Therefore, starting with a highly purified monomer is a non-negotiable prerequisite for success.
Section 2: Troubleshooting Guide: Common Polymerization Issues
This guide is structured to help you diagnose and solve common problems encountered during the polymerization of APPA.
Issue 1: Low Polymer Molecular Weight / Low Inherent Viscosity
Your final polymer precipitates as a low-molecular-weight oligomer or powder, and its solution has a very low viscosity.
| Probable Cause | Explanation | Recommended Solution |
| A: Impure Monomers | As discussed in the FAQ, impurities disrupt the required 1:1 stoichiometry, leading to premature chain termination. | Purify both the APPA and the comonomer immediately before use. For APPA, recrystallization is effective (see Protocol 1 ). Ensure the comonomer (e.g., diacid chloride) is freshly prepared or distilled. |
| B: Dehydration Side Reaction | The tertiary alcohol group is eliminated as water under the reaction conditions. The resulting olefin is unreactive in polyamidation and terminates the growing chain. | This is the most common issue. Avoid high temperatures and acidic conditions. Use low-temperature solution polycondensation with a highly reactive comonomer like a diacid chloride, which does not require high heat or generate acidic byproducts that need to be driven off.[4] |
| C: Atmospheric Moisture | If using a moisture-sensitive comonomer like a diacid chloride, water from the atmosphere will hydrolyze it to the less reactive carboxylic acid, upsetting the stoichiometry. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and perform all transfers under positive inert gas pressure. |
Issue 2: Polymer Discoloration (Yellowing or Browning)
The polymer solution or the isolated solid is colored, suggesting degradation.
| Probable Cause | Explanation | Recommended Solution |
| A: Thermal Degradation | High reaction temperatures cause the dehydration of the tertiary alcohol, creating conjugated systems in the polymer backbone that absorb visible light.[5] | Strictly control the reaction temperature. The ideal range for low-temperature solution polycondensation is typically -10°C to room temperature (see Protocol 2 ). |
| B: Oxidation | The aromatic amine groups are susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen. This creates chromophores that discolor the polymer. | Maintain a rigorous inert atmosphere (high-purity N₂ or Ar) throughout the entire reaction and workup process. Degas the solvent before use by sparging with inert gas. |
Issue 3: Poor Polymer Solubility or Gel Formation
The polymer is insoluble even in strong polar aprotic solvents (NMP, DMAc), or the reaction mixture turns into an intractable gel.
| Probable Cause | Explanation | Recommended Solution |
| A: Uncontrolled Cross-linking | This is a severe manifestation of the dehydration side reaction. The isopropenyl groups formed via dehydration can undergo secondary reactions (e.g., radical polymerization) at higher temperatures, leading to a cross-linked network (gel). | This indicates a critical loss of reaction control. Immediately cool the reaction. The primary solution is preventative: use milder conditions, ensure monomer purity, and maintain a strict inert atmosphere. If gelation occurs, the batch is typically unsalvageable. |
| B: Inappropriate Solvent | While APPA improves solubility, the resulting polyamide is still an aromatic, rigid-chain polymer. It will require a strong polar aprotic solvent to remain in solution. | Use high-purity, anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), often with the addition of a salt like Lithium Chloride (LiCl) to disrupt hydrogen bonding and improve solubility.[6] |
Section 3: Validated Protocols & Workflows
Protocol 1: Purification of this compound (APPA) Monomer
This protocol uses recrystallization to achieve high monomer purity.
Materials:
-
Crude APPA
-
Toluene
-
Hexane
-
Activated Carbon (decolorizing)
-
Erlenmeyer flasks, Buchner funnel, filter paper, heating mantle
Procedure:
-
In a flask, dissolve the crude APPA in a minimal amount of hot toluene (approx. 80-90°C).
-
If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Complete the crystallization by placing the flask in an ice bath for at least 1 hour.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven at 40-50°C overnight.
-
Store the high-purity APPA under an inert atmosphere and away from light.
Protocol 2: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from APPA and Terephthaloyl chloride.
Materials:
-
Purified, dry APPA (from Protocol 1)
-
Terephthaloyl chloride (TPC), freshly purified by sublimation or recrystallization
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl), dried at >300°C
-
Methanol
-
Oven-dried, three-neck round-bottom flask with a mechanical stirrer, N₂ inlet, and drying tube.
Procedure:
-
Set up the reaction flask and purge thoroughly with dry N₂.
-
Add anhydrous LiCl (approx. 5% w/v) to the flask, followed by anhydrous NMP. Stir until the LiCl is fully dissolved.
-
Add the purified APPA (1.00 equivalent) to the NMP/LiCl solution and stir until it is completely dissolved.
-
Cool the flask to 0°C using an ice-salt bath.
-
Add the purified TPC (1.00 equivalent) as a solid powder to the stirred solution in one portion. Use a positive flow of N₂ to prevent moisture ingress.
-
Rinse any residual TPC into the flask with a small amount of anhydrous NMP.
-
Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and continue stirring overnight (16-24 hours). The solution should become highly viscous.
-
Precipitate the polymer by slowly pouring the viscous solution into a large beaker of vigorously stirring methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Purify the polymer by washing it thoroughly with hot water and then methanol to remove residual solvent and LiCl.
-
Dry the final polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.
Experimental & Troubleshooting Workflow
The following diagram outlines the logical flow from monomer preparation to problem diagnosis.
Section 4: Characterization & Mechanistic Insights
Key Polymer Characterization Techniques
Proper characterization is essential to confirm the structure and properties of your APPA-based polymer.[7][8]
| Technique | Information Provided | Expected Result for Successful Polymerization |
| FTIR Spectroscopy | Confirms functional groups. | Disappearance of monomer -NH₂ bands, appearance of strong amide C=O (approx. 1650 cm⁻¹) and N-H stretch bands. Absence of C=C bands (approx. 1640 cm⁻¹, weak) from dehydration. |
| ¹H & ¹³C NMR | Verifies polymer structure. | Correct aromatic and aliphatic proton/carbon ratios. Absence of vinyl proton signals (5-6 ppm) confirms no dehydration. |
| Gel Permeation (GPC) | Determines molecular weight (Mn, Mw) and polydispersity index (PDI). | High Mn and Mw with a PDI close to 2.0, typical for step-growth polymerization. |
| Thermogravimetric (TGA) | Measures thermal stability and decomposition temperature (Td). | High Td (often >400°C), indicating good thermal stability. A multi-step degradation may indicate instability of the side group.[9] |
| Differential Scanning (DSC) | Determines the glass transition temperature (Tg). | A high Tg, characteristic of rigid aromatic polyamides. |
The Dehydration Side Reaction Mechanism
Understanding the mechanism of the primary side reaction is key to preventing it. The tertiary alcohol can undergo an acid-catalyzed E1 elimination.
Sources
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- 2. Functional Aromatic Polyamides [mdpi.com]
- 3. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. Characterization analysis of polymers | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Aminophenyl)propan-2-ol
Welcome to the technical support center for "2-(4-Aminophenyl)propan-2-ol" (CAS 23243-04-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this valuable intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter after the initial synthesis of this compound, which is commonly prepared via the reduction of its nitro-aromatic precursor, 2-(4-nitrophenyl)propan-2-ol.[1]
Question: My isolated crude product is a dark brown or reddish oil instead of a solid. What happened and how do I proceed?
Answer: This is a common issue when working with aromatic amines. The coloration is typically due to the formation of oxidized impurities, which can occur if the compound is exposed to air for extended periods, especially at elevated temperatures or in the presence of trace metals. Amines are susceptible to aerial oxidation, forming highly colored quinone-imine type structures.
Causality & Solution:
-
Minimize Air Exposure: During your workup, try to work reasonably quickly and consider blanketing the solution with an inert gas like nitrogen or argon if the process is lengthy.
-
Inducing Crystallization: The oily consistency is often due to the presence of impurities that depress the melting point. You can attempt to induce crystallization by:
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble, such as cold hexanes or diethyl ether. Vigorously scratch the inside of the flask with a glass rod at the solvent line. The mechanical energy and seed crystal formation on the scratched surface can initiate crystallization.
-
Solvent Removal: Ensure all reaction solvents (e.g., ethanol, methanol) are thoroughly removed under reduced pressure. Residual solvent is a primary reason for products failing to solidify.
-
Acid-Base Purification: If trituration fails, the most robust method is to perform an acid-base extraction, which is detailed in the protocols section. This will separate the basic amine product from non-basic and colored impurities.
-
Question: My NMR/LC-MS analysis shows the presence of the starting material, 2-(4-nitrophenyl)propan-2-ol. How do I remove it?
Answer: Incomplete reduction is the direct cause. This residual nitro compound is non-basic and has significantly different polarity from your desired amine, making it separable by several methods.
Expert Recommendation:
-
Acid-Base Extraction: This is the most efficient method. Your desired aminophenyl product is basic and will be protonated and extracted into an aqueous acid phase (e.g., 1M HCl). The non-basic nitrophenyl starting material will remain in the organic phase. Subsequent basification of the aqueous layer and re-extraction will recover your purified product.
-
Flash Chromatography: While effective, it can be complicated by the basicity of the amine. If you choose this route, use a mobile phase system containing a small amount of a basic modifier. A typical system would be a gradient of ethyl acetate in hexanes, with 0.5-1% triethylamine (TEA) added to both solvents.[2] The TEA neutralizes the acidic silanols on the silica surface, preventing peak tailing and potential degradation of your product.[2]
-
Recrystallization: This can work if the starting material is present in a small amount. However, finding a solvent system that cleanly separates two structurally similar molecules can be challenging. An ethanol/water or acetone/hexane system may be a good starting point.[3][4]
Question: After purification, my product is an off-white or yellow solid that discolors over time. How can I improve its stability and color?
Answer: This indicates slow aerial oxidation. While the bulk of colored impurities may have been removed, trace amounts can initiate degradation upon storage, or the pure compound itself is simply sensitive to light and air.
Preventative Measures & Solutions:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated carbon. The carbon will adsorb high molecular weight, colored impurities. Hot filter the solution through a pad of Celite® to remove the carbon before allowing it to cool and crystallize.
-
Storage: Store the final, pure product in a sealed amber vial under an inert atmosphere (nitrogen or argon) and in a freezer (-20 °C) to minimize exposure to light, oxygen, and thermal energy.[5]
-
Antioxidants: For long-term storage of solutions, adding a radical scavenger like Butylated Hydroxytoluene (BHT) in trace amounts can be effective, though this is less common for solid materials.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, all-purpose purification method for lab-scale quantities of this compound?
For lab-scale synthesis (< 50 g), a well-executed acid-base extraction followed by recrystallization is the most robust and cost-effective strategy. The extraction efficiently removes non-basic impurities (like the nitro starting material) and many colored byproducts. The subsequent recrystallization polishes the product, removing any remaining closely-related impurities and yielding a high-purity crystalline solid.
Q2: How do I select an appropriate solvent system for recrystallization?
The principle of recrystallization is that the compound of interest should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[6]
Solvent Selection Workflow:
-
Initial Screening: Place ~20-30 mg of your crude material in a test tube. Add a few drops of a test solvent.
-
Observation at Room Temp: If it dissolves immediately, the solvent is too good; discard it. If it doesn't dissolve, proceed to the next step.
-
Heating: Heat the mixture gently. If the solid dissolves completely, this is a potentially good solvent.
-
Cooling: Allow the hot solution to cool to room temperature, then place it in an ice bath. If abundant crystals form, you have found a good single-solvent system.
-
Mixed Solvents: If your compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water or hexanes), a mixed-solvent system is ideal. Dissolve the compound in the minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.[4]
For this compound, good starting points are:
Q3: How can I confirm the purity of my final product?
A combination of methods provides the most confidence:
-
Thin-Layer Chromatography (TLC): A single spot (visualized by UV light and/or a stain like potassium permanganate) in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range (e.g., 1-2 °C) that matches the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
Spectroscopy (¹H NMR, ¹³C NMR): The absence of impurity peaks is the gold standard. Check for the disappearance of the nitro-aromatic protons from the starting material and the correct integration ratios for all protons in your product.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99%).[8]
Data & Protocols
Comparative Summary of Purification Methods
| Method | Typical Yield | Expected Purity (HPLC) | Key Advantages | Key Disadvantages |
| Recrystallization | 70-90% | >99% | Simple, cost-effective, scalable | Can be inefficient if impurities have similar solubility |
| Acid-Base Extraction | >95% (recovery) | ~95-98% | Excellent for removing non-basic impurities | Does not remove basic impurities; requires multiple steps |
| Silica Gel Chromatography | 60-80% | >99.5% | High resolving power for difficult separations | Requires basic modifier, more time and solvent intensive |
Detailed Protocol: Acid-Base Extraction & Recrystallization
This protocol assumes you are starting with a crude product obtained from the reduction of 2-(4-nitrophenyl)propan-2-ol.
Part 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (~10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add 100 mL of 1M Hydrochloric Acid (HCl). Shake vigorously for 1 minute. Allow the layers to separate. The protonated amine product will move to the top aqueous layer.
-
Separation: Drain the bottom organic layer (which contains non-basic impurities like the nitro starting material) and set it aside.
-
Repeat: Wash the aqueous layer with a fresh portion of organic solvent (50 mL) to remove any remaining trapped impurities. Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 6M Sodium Hydroxide (NaOH) solution with swirling until the pH is >10 (check with pH paper). Your deprotonated product may precipitate as a white solid or oil.
-
Back-Extraction: Add 150 mL of fresh ethyl acetate or DCM to the separatory funnel and shake to extract the purified amine back into the organic phase.
-
Final Wash & Dry: Drain the organic layer. Wash it with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified, but not yet crystalline, product.
Part 2: Recrystallization from Ethanol/Water
-
Dissolution: Transfer the purified oil/solid from Part 1 into an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol with stirring to achieve complete dissolution.
-
Anti-Solvent Addition: To the hot, clear solution, add deionized water dropwise until a persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water solution. Dry the crystals under vacuum to obtain the final, pure this compound.
Visualized Workflows
Purification Strategy Decision Tree
Caption: Steps for purification via acid-base extraction.
References
- CN110981738A - Synthesis method of 2-aminopropanol.
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
PROPAN-2-OL . Food and Agriculture Organization of the United Nations. [Link]
- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane.
- US8455691B2 - Process for the purification of aromatic amines.
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile . ResearchGate. [Link]
-
2-(2-Aminophenyl)propan-2-ol | C9H13NO | CID 253527 . PubChem - NIH. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]
- CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-(4-Aminophenyl)propan-2-ol
This guide serves as a dedicated technical resource for chemists, researchers, and process development professionals engaged in the synthesis of 2-(4-aminophenyl)propan-2-ol. Scaling chemical reactions from the bench to pilot or manufacturing scale introduces significant challenges, particularly for multi-step syntheses involving highly reactive organometallics. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during the scale-up of this specific synthesis, focusing on safety, efficiency, and purity.
Synthesis Overview: A Two-Step Strategy
The direct synthesis of this compound via the reaction of a methyl Grignard reagent with 4-aminoacetophenone is not feasible. The acidic proton of the primary amine (-NH₂) would quench the Grignard reagent, preventing the desired nucleophilic attack on the ketone.[1] Therefore, a robust and scalable two-step approach is employed, starting from 4-nitroacetophenone.
-
Step 1: Grignard Reaction. 4-Nitroacetophenone is reacted with a methylmagnesium halide (e.g., MeMgBr) to form the tertiary alcohol intermediate, 2-(4-nitrophenyl)propan-2-ol.
-
Step 2: Nitro Group Reduction. The nitro group of the intermediate is selectively reduced to a primary amine, yielding the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: The Grignard Reaction (Synthesis of 2-(4-nitrophenyl)propan-2-ol)
Q1: My large-scale Grignard reaction is failing to initiate. What are the most critical factors to check?
A1: Reaction initiation is the most common hurdle in Grignard synthesis, especially at scale. The primary inhibitor is any protic source, particularly water.[1][2]
-
Moisture Control (The Highest Priority): All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at >120°C for several hours, and assembled hot under a dry, inert atmosphere (Nitrogen or Argon).[1][2] The solvent (typically THF or diethyl ether) must be anhydrous. Using a fresh bottle of anhydrous solvent or solvent from a purification system is critical.
-
Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide, which prevents the reaction. At scale, simple mechanical stirring may be insufficient.
-
Chemical Activators: A small crystal of iodine is the most common initiator.[3][4] The disappearance of the brown iodine color is an indicator of activation. Other activators include 1,2-dibromoethane.
-
Mechanical Activation: Gently crushing a small portion of the magnesium turnings with a glass rod (under inert atmosphere) can expose a fresh, reactive surface.
-
-
Reagent Quality: Ensure the methylmagnesium bromide and the 4-nitroacetophenone are of high purity and dry.
Q2: How can I safely manage the reaction exotherm during the addition of 4-nitroacetophenone at a multi-liter scale?
A2: Grignard reactions are notoriously exothermic, and poor thermal management can lead to dangerous runaway reactions where the solvent boils uncontrollably.[5][6]
-
Controlled Addition: The addition of the 4-nitroacetophenone solution must be slow and controlled via an addition funnel or a syringe pump. The rate of addition should be dictated by the internal reaction temperature.[7]
-
Efficient Cooling: The reactor must be equipped with an efficient cooling system (e.g., an ice-water bath or a jacketed reactor with a chiller). Never use a dry ice/acetone bath for initial cooling, as this can overcool the reaction, leading to a buildup of unreacted reagents and a subsequent violent, delayed exotherm.[7] A simple ice bath is sufficient and safer.[5]
-
Reverse Addition: In some cases, adding the Grignard reagent to the ketone solution (reverse addition) can provide better temperature control, although this is less common.
-
Dilution: The reaction should not be overly concentrated. A good rule of thumb is that the reactor should be no more than 50% full when all reagents have been added to accommodate potential foaming or rapid reflux.[5]
Q3: During work-up, I'm struggling with a persistent emulsion layer. How can I resolve this on a large scale?
A3: Emulsions are a frequent issue during the quenching of Grignard reactions, caused by the formation of fine magnesium salt precipitates at the organic-aqueous interface.[8]
-
Quenching Agent: The standard and most effective method is a slow, controlled addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This acidic salt helps to dissolve the magnesium salts (Mg(OH)X) into the aqueous layer. Avoid quenching with water alone, as this forms highly insoluble magnesium hydroxide.
-
"Salting Out": After quenching, adding a saturated brine (NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous layer, forcing the organic components out.[8]
-
Filtration: If a thick precipitate forms, you can filter the entire biphasic mixture through a pad of a filter aid like Celite®. Be sure to wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.[8]
Caption: Troubleshooting logic for Grignard reaction initiation.
Part 2: Nitro Group Reduction & Purification
Q4: What is the best method for reducing the nitro group to an amine on a large scale?
A4: The choice of reduction method depends on scale, available equipment, and safety considerations.
| Method | Advantages | Disadvantages & Scale-Up Considerations |
| Catalytic Hydrogenation | - High yield and clean conversion.- Product isolation is simple (filtration of catalyst).- Environmentally friendly (water is the only byproduct). | - Requires specialized high-pressure reactor (hydrogenator).- Hydrogen gas is highly flammable and requires strict safety protocols.- Catalyst can be pyrophoric and requires careful handling.- Potential for catalyst poisoning. |
| Chemical Reduction | - Does not require specialized pressure equipment.- Can be performed in standard glass reactors. | - Often generates significant amounts of waste.- Reactions can be highly exothermic.- Product isolation can be more complex.- Reagents like hydrazine are highly toxic.[9] |
For pharmaceutical applications, catalytic hydrogenation using Palladium on Carbon (Pd/C) is generally preferred due to its cleanliness and efficiency, despite the initial capital investment for equipment.[10][11]
Q5: My catalytic hydrogenation is running very slowly or has stalled. What should I investigate?
A5: Sluggish hydrogenations are typically related to the catalyst, solvent, or presence of impurities.
-
Catalyst Activity & Loading: Ensure you are using a high-quality catalyst from a reputable supplier. For scale-up, catalyst loading is typically between 1-5 mol%. Sometimes, a fresh batch of catalyst is all that is needed. The catalyst should be handled carefully under a blanket of inert gas or as a water-wet paste to prevent deactivation or fire.
-
Hydrogen Pressure: While many reductions can be run at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi) in a suitable reactor will significantly increase the reaction rate.
-
Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are excellent choices. Ensure the solvent is pure, as impurities can act as catalyst poisons.
-
Catalyst Poisons: Trace impurities containing sulfur, halides, or heavy metals from previous steps can poison the palladium catalyst. If suspected, purifying the nitro-intermediate by recrystallization before the reduction step is highly recommended.
Q6: What is the most effective method for purifying the final product, this compound, to >99% purity?
A6: For the final product, recrystallization is the most cost-effective and scalable purification method. Column chromatography is generally not viable for large, multi-kilogram quantities.
-
Solvent Screening: The key is finding a suitable solvent system. You need a solvent (or solvent pair) in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for screening include:
-
Toluene
-
Ethyl acetate/Heptane mixture
-
Isopropanol/Water mixture
-
-
Decolorization: Aminophenyl compounds can oxidize and develop color over time.[12] If the crude product is colored, a treatment with a small amount of activated carbon during the recrystallization process can be effective.[8] Add the carbon to the hot solution, stir for 15-30 minutes, and then perform a hot filtration to remove it before allowing the solution to cool.
-
Crystallization Process: Allow the hot, saturated solution to cool slowly to room temperature to form well-defined crystals. Rapid cooling (crashing out) will trap impurities. Once at room temperature, further cooling in an ice bath can maximize the yield.[8]
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-(4-Nitrophenyl)propan-2-ol
Safety: This procedure involves flammable solvents and a highly exothermic reaction. It must be conducted in a chemical fume hood, away from ignition sources. Appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves, is mandatory.[5][7][13]
-
Reactor Setup: Assemble a 10 L jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a reflux condenser with a nitrogen/argon inlet, and a 1 L pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Charging: Charge the reactor with magnesium turnings (e.g., 1.2 mol). Add a single crystal of iodine.
-
Grignard Formation: Add anhydrous THF (e.g., 1 L) to the reactor. Begin stirring. In the dropping funnel, add a solution of methyl bromide in THF (or use commercially available methylmagnesium bromide solution, e.g., 1.1 mol). Add a small portion (approx. 50 mL) of the MeMgBr solution to the magnesium. An exotherm and the disappearance of the iodine color should be observed, indicating initiation. Once initiated, add the remaining MeMgBr solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 1 hour.
-
Reaction with Ketone: Cool the Grignard solution to 0-5 °C using the reactor jacket. Prepare a solution of 4-nitroacetophenone (1.0 mol) in anhydrous THF (e.g., 2 L) and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not exceed 15 °C.[14] The addition may take 2-3 hours at this scale.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture back to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (approx. 2 L).[14][15] Add ethyl acetate (3 L) and stir vigorously.
-
Purification: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 1 L). Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 2-(4-nitrophenyl)propan-2-ol, which can be purified by recrystallization from a toluene/heptane mixture.
Protocol 2: Catalytic Hydrogenation of 2-(4-Nitrophenyl)propan-2-ol
Safety: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst. This procedure must be performed by trained personnel using a certified hydrogenation reactor.
-
Reactor Charging: In a suitable hydrogenation vessel, dissolve the 2-(4-nitrophenyl)propan-2-ol (1.0 mol) in methanol or ethanol (2 L).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (5% w/w, 50% wet catalyst, e.g., 5-10 g) to the solution.
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50 psi) and begin vigorous stirring. The reaction is exothermic; use cooling to maintain a temperature of 25-30°C.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. A sample can also be taken (after carefully venting and purging the reactor) and analyzed by TLC or LC-MS.
-
Work-up: Once the reaction is complete, vent the hydrogen and purge the reactor three times with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and must not be allowed to dry in the air. Quench the filter cake immediately with plenty of water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization as described in Q6.
Analytical Characterization
Reaction progress and final product purity should be assessed using standard analytical techniques.
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress (disappearance of starting material and appearance of product). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To assess the purity of the intermediates and final product, and to identify any volatile impurities or side-products.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the intermediate and the final product. ¹H and ¹³C NMR will provide definitive structural elucidation.[16] |
| High-Performance Liquid Chromatography (HPLC) | To determine the final purity of the product with high accuracy (e.g., >99.5%). Chiral HPLC can be used to assess enantiomeric purity if required.[17] |
References
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- University of California, Santa Barbara.
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- Mettler Toledo. Grignard Reaction Scale-up – 4 Steps to Control Development.
- Chemistry LibreTexts. (2020, June 11). 5.
- AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry.
- Mettler Toledo.
- BenchChem. (2025). 2-(4-Nitrophenyl)propan-2-ol | 22357-57-9.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- BenchChem. (2025). Methylphenyl)
- Ministry of the Environment, Government of Japan. III Analytical Methods.
- Ace Chemistry.
- BenchChem. (2025). Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide.
- Organic Syntheses Procedure. o-NITROACETOPHENONE.
- Organic Syntheses Procedure. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
- ChemicalBook. 2-(4-Aminophenyl)ethanol synthesis.
- YouTube. (2015, August 6). Organic Chemistry II - Multistep Grignard Synthesis Problem.
- PubChemLite. This compound (C9H13NO).
- ChemicalBook. (2022, August 26). This compound | 23243-04-1.
- BenchChem. 1-(4-Aminophenyl)-2-propanol.
- ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Google Patents. CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane.
- Google Patents. Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane.
- Google Patents. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
- PubMed Central.
- Google Patents. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.
- ResearchGate. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
- ResearchGate. (2025, August 10). Synthesis of 2, 2'-bis [4-(4-aminophenoxy) phenyl] propane.
- BenchChem. (2025). Comprehensive Guide to the Spectroscopic Analysis of 2-(4-Methylphenyl)propan-2-ol.
- BenchChem. (2025). Application Notes & Protocols for the Purification of (S)-2-(4-Fluorophenyl)propan-1-ol.
- Google Patents. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
- OPUS. (2025, August 28). Analytical Methods.
- BenchChem. (2025).
- Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
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Validation & Comparative
A Comparative Guide to Analytical Method Validation for 2-(4-Aminophenyl)propan-2-ol
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 2-(4-Aminophenyl)propan-2-ol, a key chemical intermediate. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices and presents a framework for selecting the optimal analytical approach based on specific research or quality control objectives.
Introduction to this compound and the Imperative of Method Validation
This compound, with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol , is an aromatic amine containing a tertiary alcohol functional group. Its purity is critical in downstream applications, particularly in pharmaceutical synthesis, where even trace impurities can affect the safety and efficacy of the final drug product.
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1] This process is not merely a regulatory hurdle but a fundamental aspect of the scientific method, ensuring the reliability, consistency, and accuracy of analytical data.[2] This guide will focus on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[3][4]
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the routine analysis of this compound, RP-HPLC with UV detection is the most pragmatic and widely applicable technique. The inherent polarity of the amino and hydroxyl groups, combined with the nonpolar aromatic ring, makes it an ideal candidate for reversed-phase chromatography. This method offers a balance of specificity, sensitivity, and robustness for both quantification (assay) and impurity profiling.
The causality behind this choice lies in the physicochemical properties of the analyte. A C18 column is selected for its hydrophobic stationary phase, which will interact with the phenyl group of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of the retention time and separation from potential impurities. UV detection is suitable due to the presence of the chromophoric phenyl ring.
Experimental Protocol: RP-HPLC Method for this compound
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (based on the UV absorbance of the aminophenyl group).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample at a target concentration of 0.1 mg/mL in the diluent.
Visualizing the HPLC Workflow
Caption: A typical workflow for the analysis of this compound by RP-HPLC.
Comprehensive Method Validation of the Proposed HPLC Method
The validation of this HPLC method must be performed in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4] The following table summarizes the key validation parameters, their acceptance criteria, and hypothetical experimental data.
| Validation Parameter | Methodology | Acceptance Criteria (ICH Q2(R2)) | Hypothetical Experimental Data |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples with known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light).[5] | The peak for this compound should be pure and free from interference from other components. Peak purity index should be > 0.999. | Peak purity index of 0.9998. No co-elution with degradation products or related substances. |
| Linearity | Analyze a minimum of five concentrations across the desired range. Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. | r² = 0.9995 over a range of 0.01 - 0.2 mg/mL. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range for which the method is accurate, precise, and linear. | 0.05 - 0.15 mg/mL. |
| Accuracy | Analyze samples of known concentration (spiked placebo or standard addition) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.[6] | For an assay, typically 98.0% - 102.0% recovery.[7] | Average recovery of 99.5% across all levels. |
| Precision | Repeatability (Intra-assay): Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. | Repeatability: RSD = 0.5%. Intermediate Precision: RSD = 1.2%. |
| Detection Limit (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantitated. | 0.001 mg/mL. |
| Quantitation Limit (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | 0.003 mg/mL. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. | No significant change in the results (e.g., retention time, peak area). System suitability parameters should be met. | The method was found to be robust for minor changes in flow rate and column temperature. |
Comparative Analysis of Alternative Methodologies
While RP-HPLC is a robust primary method, certain analytical challenges may necessitate the use of alternative techniques. Here, we compare the proposed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of HPLC that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[8] This results in significantly faster analysis times and improved resolution.[9][10]
-
Rationale for Use: UPLC is ideal for high-throughput screening or when complex mixtures with closely eluting impurities need to be resolved. The increased sensitivity is also advantageous for trace impurity analysis.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For non-volatile compounds like this compound, derivatization is often required to increase volatility. The tertiary alcohol and primary amine groups are amenable to silylation.[13]
-
Rationale for Use: GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC. The mass spectrometric detector provides structural information, aiding in the identification of unknown peaks. However, the molecular ion of tertiary alcohols can be weak or absent in the mass spectrum.[14]
Performance Comparison of Analytical Methods
| Parameter | RP-HPLC | UPLC | GC-MS (with derivatization) |
| Speed | Moderate (15-20 min run time) | High (< 5 min run time) | Moderate (10-20 min run time) |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good | Excellent | Excellent (in SIM mode) |
| Solvent Consumption | High | Low | Very Low |
| Robustness | High | Moderate (more sensitive to matrix effects) | High |
| Sample Preparation | Simple dissolution | Simple dissolution | More complex (derivatization required) |
| Cost (Initial Investment) | Moderate | High | High |
| Primary Application | Routine QC, assay, and impurity profiling | High-throughput analysis, complex impurity profiling | Volatile impurity analysis, structural elucidation |
Decision Framework for Method Selection
The choice of analytical method should be guided by the specific requirements of the analysis. The following decision tree illustrates a logical approach to selecting the most appropriate technique.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The validation of analytical methods for pharmaceutical intermediates like this compound is a critical, multi-faceted process. While a well-validated RP-HPLC method serves as a robust and reliable workhorse for routine quality control, alternative techniques such as UPLC and GC-MS offer distinct advantages for high-throughput screening and the analysis of specific impurity profiles. By understanding the principles behind each method and adhering to the rigorous framework of ICH Q2(R2), researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data, ultimately safeguarding the integrity of the drug development process.
References
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]
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Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. Retrieved from [Link]
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WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from [Link]
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Jadhav, S. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Pharma Focus Asia. Retrieved from [Link]
- Al-Kindy, S. M., et al. (2019). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal for Science, 26(1), 28-39.
-
Al-Kindy, S. M., et al. (2020). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. ResearchGate. Retrieved from [Link]
- Bansode, P. S., et al. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4830.
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]
- Wang, J., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
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Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]
-
European Medicines Agency. (2023, November 1). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
- Rozet, E., et al. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Pharmaceutical Chemistry Journal, 54, 957-967.
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of alcohol content with GC-MS Methods. Retrieved from [Link]
- Jhu, S. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 14.
-
IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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A Comparative Guide to the HPLC Analysis of 2-(4-Aminophenyl)propan-2-ol Purity
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(4-Aminophenyl)propan-2-ol, a versatile intermediate, is no exception. Its purity profile can significantly impact the downstream synthetic steps and the quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity analysis of this compound, offering insights into method selection, validation, and the rationale behind experimental choices.
The Criticality of Purity for this compound
This compound serves as a building block in the synthesis of various pharmaceutical compounds. The presence of impurities, which can originate from starting materials, by-products of the synthesis, or degradation, can lead to the formation of undesired side products, reduced yield, and potential toxicological concerns in the final API. Therefore, a robust and reliable analytical method to assess its purity is paramount.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For the routine analysis of this compound, a reversed-phase high-performance liquid chromatography method with ultraviolet (UV) detection is the workhorse of choice. This is due to its robustness, cost-effectiveness, and the inherent UV-absorbing properties of the aromatic ring in the analyte.[1]
The "Why" Behind the Method: A Causal Explanation
-
Reversed-Phase Chromatography: The non-polar nature of the C18 stationary phase provides excellent retention for the moderately polar this compound. The separation is driven by the partitioning of the analyte and its impurities between the non-polar stationary phase and a polar mobile phase.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often preferred for impurity profiling. This allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, ensuring a comprehensive analysis.[1]
-
UV Detection: The phenyl group in this compound acts as a chromophore, allowing for sensitive detection using a UV detector. A wavelength of approximately 230-240 nm is typically suitable for aromatic amines, providing a good balance between sensitivity and selectivity.
Experimental Protocol: RP-HPLC-UV Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 235 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.
Workflow for RP-HPLC-UV Purity Analysis
Caption: Workflow for the RP-HPLC-UV purity analysis of this compound.
Potential Impurities and Stability-Indicating Nature of the Method
A robust purity method must be "stability-indicating," meaning it can resolve the main component from its potential impurities and degradation products.[2][3]
Process-Related Impurities: A common synthetic route to this compound involves the reduction of its nitro precursor, 2-(4-nitrophenyl)propan-2-ol.[4] Therefore, the starting material, 2-(4-nitrophenyl)propan-2-ol , is a likely process-related impurity.
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed.[2][3] The sample is subjected to various stress conditions to intentionally generate degradation products.
-
Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide. Aromatic amines are susceptible to oxidation.
-
Thermal Degradation: Heating the solid sample.
-
Photolytic Degradation: Exposing the sample to UV and visible light.
The developed HPLC method should demonstrate baseline separation between the main peak of this compound and all peaks generated during the forced degradation studies.
Alternative Analytical Techniques: A Comparative Overview
While RP-HPLC-UV is a reliable primary method, certain situations may necessitate alternative or complementary techniques.
Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS)
UPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to conventional HPLC.[5][6] Coupling UPLC with a mass spectrometer provides a powerful tool for impurity identification.
Advantages over HPLC-UV:
-
Higher Sensitivity and Selectivity: MS detection is inherently more selective and often more sensitive than UV detection, allowing for the detection and quantification of trace-level impurities that might be missed by UV.[7]
-
Impurity Identification: MS provides mass-to-charge ratio (m/z) information, which is invaluable for the structural elucidation of unknown impurities.[8]
-
Peak Purity Assessment: MS can confirm the purity of chromatographic peaks, even if they appear homogenous by UV detection.[8]
Disadvantages:
-
Higher Cost and Complexity: UPLC-MS systems are more expensive to acquire and maintain, and require a higher level of operator expertise.
-
Quantitative Challenges: The response in MS can be concentration-dependent and influenced by the matrix, sometimes making it less suitable for precise quantification without appropriate standards.[8]
Chiral HPLC
If this compound is used in the synthesis of a chiral drug or if its enantiomeric purity is a critical quality attribute, a chiral HPLC method is essential.
Methodology: Chiral separations are typically achieved using a chiral stationary phase (CSP). For a compound like this compound, a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is a good starting point. The separation is often performed in normal-phase mode (e.g., hexane/isopropanol mobile phase) or polar organic mode.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar amylose-based CSP), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | 235 nm |
| Injection Volume | 10 µL |
Rationale for Chiral Method Parameters:
-
Chiral Stationary Phase: Polysaccharide-based CSPs provide a chiral environment with grooves and cavities that allow for stereospecific interactions (e.g., hydrogen bonding, dipole-dipole interactions, and π-π stacking) with the enantiomers, leading to differential retention.
-
Normal-Phase Mobile Phase: The use of a non-polar mobile phase like hexane with a polar modifier like isopropanol is common for chiral separations on polysaccharide-based CSPs. The small amount of diethylamine is added to improve the peak shape of the basic amine analyte by minimizing interactions with residual silanols on the silica support.
Method Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical methods.
| Parameter | RP-HPLC-UV | UPLC-MS | Chiral HPLC |
| Primary Application | Routine Purity and Impurity Profiling | Impurity Identification and Trace Analysis | Enantiomeric Purity Determination |
| Resolution | Good | Excellent | Specific for Enantiomers |
| Analysis Time | Moderate (e.g., 30 min) | Fast (e.g., <10 min) | Moderate to Long |
| Sensitivity | Good | Excellent | Good (UV detection) |
| Specificity | Good (for known impurities) | Excellent (mass-based) | Specific for Enantiomers |
| Quantitative Accuracy | High | Moderate to High (with appropriate standards) | High |
| Cost & Complexity | Low to Moderate | High | Moderate |
Conclusion: Selecting the Right Tool for the Job
The choice of the analytical method for assessing the purity of this compound is dictated by the specific requirements of the analysis.
-
For routine quality control and release testing , a well-validated RP-HPLC-UV method offers a robust, reliable, and cost-effective solution. Its ability to be stability-indicating is crucial for ensuring the quality of the material over its shelf life.
-
When faced with unknown impurities or the need for very low-level detection , UPLC-MS is the superior choice. Its power lies in its ability to provide structural information, which is critical during process development and for regulatory submissions.
-
If the stereochemistry of this compound is a critical parameter, then a dedicated chiral HPLC method is non-negotiable.
In a comprehensive quality control strategy, these methods are not mutually exclusive. RP-HPLC-UV can be used for routine analysis, while UPLC-MS can be employed for in-depth characterization and investigation of out-of-specification results. Chiral HPLC would be an essential orthogonal method if the enantiomeric purity is a critical quality attribute. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.
References
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- Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. (2025). PubMed Central.
- Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. (2022). AKJournals.
- Stability Indicating HPLC Method Development and Valid
- Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. (n.d.). Benchchem.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
- A Review on Comparative study of HPLC and UPLC. (n.d.). RJPT.
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- Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022).
- stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.
- PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. (n.d.). Acta Periodica Technologica.
- Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. (2025).
- 2-(4-Nitrophenyl)propan-2-ol. (n.d.). Benchchem.
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A Comparative Guide to the Pharmacology and Analysis of Aminophenylalkanol Isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is paramount. Subtle shifts in the three-dimensional arrangement of atoms within a molecule can drastically alter its pharmacological and toxicological profile. This guide provides an in-depth comparative study of key aminophenylalkanol isomers, offering both a robust theoretical framework and practical experimental methodologies. We will dissect the stereochemical nuances that govern their biological activity and provide detailed protocols for their analytical separation, empowering researchers to make informed decisions in their drug discovery and development endeavors.
The Significance of Stereoisomerism in Aminophenylalkanols
Aminophenylalkanols are a class of sympathomimetic amines characterized by a phenyl group, an amino group, and a hydroxyl group on a side chain. The presence of at least two chiral centers in many of these compounds gives rise to multiple stereoisomers. These isomers, while possessing the same chemical formula and connectivity, exhibit distinct spatial arrangements, leading to differential interactions with chiral biological targets such as receptors and enzymes.[1][2] This stereoselectivity is not merely an academic curiosity; it is a critical determinant of a drug's efficacy, side-effect profile, and overall therapeutic utility.[3][4]
This guide will focus on a comparative analysis of three key groups of aminophenylalkanol isomers:
-
Ephedrine and Pseudoephedrine: Diastereomers widely used as bronchodilators and decongestants.
-
Norephedrine and Norpseudoephedrine: Metabolites of ephedrine and pseudoephedrine, also used as appetite suppressants.
-
Octopamine and Norphenylephrine: Endogenous trace amines with neuromodulatory and cardiovascular effects.
Comparative Pharmacology: A Tale of Two (or More) Isomers
The pharmacological effects of aminophenylalkanol isomers are primarily mediated through their interaction with adrenergic receptors (α and β) and, to a lesser extent, dopaminergic systems. Their mechanism of action can be direct (agonist activity at the receptor) or indirect (promoting the release of endogenous catecholamines like norepinephrine).[5][6]
Ephedrine vs. Pseudoephedrine
Ephedrine and pseudoephedrine are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[6] This seemingly minor structural difference leads to significant variations in their pharmacological profiles.[7]
Mechanism of Action: Both ephedrine and pseudoephedrine act as mixed-acting sympathomimetics, meaning they have both direct and indirect effects on adrenergic receptors.[5] However, their potencies and receptor selectivities differ. Ephedrine generally exhibits a higher affinity for β-adrenergic receptors, while pseudoephedrine is more selective for α-adrenergic receptors.[5] The primary mechanism for both is the indirect release of norepinephrine from presynaptic nerve terminals.[6]
Pharmacological Effects:
-
Cardiovascular: Ephedrine is a more potent pressor agent than pseudoephedrine, requiring a lower dose to elicit an increase in blood pressure.[8] Studies have shown that 60-90 mg of ephedrine is needed to raise diastolic blood pressure above 90 mmHg, whereas 210-240 mg of pseudoephedrine is required for the same effect.[8]
-
Bronchodilation: Ephedrine is a more effective bronchodilator than pseudoephedrine. The bronchodilatory effect of pseudoephedrine is less than half that of ephedrine.[8]
-
CNS Stimulation: Both isomers possess mild central nervous system stimulant effects.[5]
Receptor Binding and Functional Activity:
The stereochemistry of these isomers dictates their affinity for and activation of adrenergic receptors. The (1R,2S)-ephedrine isomer is consistently the most potent at β-adrenergic receptors.[4]
| Isomer | Receptor Subtype | Binding Affinity (Ki, μM) | Functional Activity (EC50, μM) | Relative Potency Rank |
| (1R,2S)-(-)-Ephedrine | β1-AR | - | 0.5 | 1 |
| β2-AR | - | 0.36 | 1 | |
| β3-AR | - | 45 (partial agonist) | 1 | |
| (1S,2R)-(+)-Ephedrine | β1-AR | - | 72 | 2 |
| β2-AR | - | 106 | 4 | |
| (1R,2R)-(+)-Pseudoephedrine | β1-AR | - | 1122 | 4 |
| β2-AR | - | 7 | 2 | |
| (1S,2S)-(-)-Pseudoephedrine | β1-AR | - | 309 | 3 |
| β2-AR | - | 10 | 3 |
Data compiled from various sources.[4][9] Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Norephedrine vs. Norpseudoephedrine
Norephedrine and norpseudoephedrine (also known as cathine) are the N-demethylated metabolites of ephedrine and pseudoephedrine, respectively. They also exist as four stereoisomers.[10]
Mechanism of Action: Similar to their parent compounds, these isomers act as indirect sympathomimetics, primarily by inducing the release of norepinephrine.[1] D-norpseudoephedrine (cathine) has been shown to exert its anorectic effects via D1- and D2-like dopamine receptors in the nucleus accumbens shell.[10]
Pharmacological Effects:
-
Cardiovascular: Intravenous administration in rats showed that l-norephedrine was the most potent isomer at increasing arterial blood pressure, while d-norephedrine and both norpseudoephedrine isomers were relatively inactive at the doses tested.[11]
-
CNS Effects: D-norpseudoephedrine (cathine) exhibits amphetamine-like stimulant properties and can increase locomotor activity in rats.[10][12]
Octopamine vs. Norphenylephrine
Octopamine (p-octopamine) and norphenylephrine (m-octopamine) are positional isomers, differing in the position of the hydroxyl group on the phenyl ring. They are endogenous trace amines with neuromodulatory roles.[13][14]
Mechanism of Action: Both isomers exhibit weak direct agonist activity at α-adrenoceptors.[15] p-Octopamine has a significantly lower affinity for mammalian α- and β-adrenergic receptors compared to norepinephrine.[13] Their effects are also mediated in part by the release of endogenous norepinephrine.[16]
Pharmacological Effects:
-
Cardiovascular: The natural D(-) form of octopamine is more potent than the L(+) form in producing cardiovascular adrenergic responses.[17] Both m-octopamine and m-synephrine (norphenylephrine) are more potent than their p-isomers at α1-adrenoceptors.[15] In general, p-synephrine and p-octopamine exhibit little binding to α-1, α-2, β-1, and β-2 adrenergic receptors and are not known to indirectly increase norepinephrine and epinephrine levels at typical doses, explaining their limited cardiovascular effects compared to ephedrine and m-synephrine.[18]
Analytical Methodologies for Isomer Separation
The accurate quantification of individual isomers is crucial for both research and quality control. Due to their similar physicochemical properties, the separation of stereoisomers presents a significant analytical challenge. Chiral chromatography is the cornerstone for achieving this separation.[19][20]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation of enantiomers and diastereomers.[21][22] The choice of the chiral stationary phase (CSP) is critical for successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of aminophenylalkanol isomers.[21]
Objective: To achieve baseline separation of the four stereoisomers of ephedrine and pseudoephedrine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Lux® 3 µm AMP (Amylose tris(5-chloro-2-methylphenylcarbamate)) chiral column.
-
Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., ammonium bicarbonate), with a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape. Specific ratios should be optimized for the particular instrument and column batch.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
Procedure:
-
Standard Preparation: Prepare individual standard solutions of each of the four isomers ((1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1R,2R)-(+)-pseudoephedrine, (1S,2S)-(-)-pseudoephedrine) and a mixed standard solution in the mobile phase.
-
Sample Preparation: Dissolve the sample containing the isomers in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks based on the retention times of the individual standards. Quantify the amount of each isomer using the peak area from the chromatogram.
Expected Outcome: Baseline resolution of all four peaks, allowing for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of aminophenylalkanol isomers, often requiring derivatization to improve volatility and chromatographic performance.[23]
Objective: To quantify ephedrine, pseudoephedrine, cathine, and norephedrine in a sample matrix (e.g., urine).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Autosampler.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS capillary column (e.g., 15 m x 0.20 mm i.d., 0.33 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 3 µL with a split ratio of 1:20.
-
Oven Temperature Program: Start at an initial temperature (e.g., 100 °C), followed by a temperature ramp to a final temperature (e.g., 320 °C). Specific ramp rates and hold times need to be optimized.
-
MS Ionization: Electron Ionization (EI).
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Procedure:
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the matrix.
-
Evaporate the solvent and reconstitute in a suitable solvent.
-
Derivatize the analytes using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) derivatives.[24]
-
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the compounds based on their retention times and characteristic mass fragments. Quantify using a calibration curve prepared with derivatized standards.
Expected Outcome: Good chromatographic separation of the derivatized isomers with high sensitivity and specificity for quantification.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and low sample consumption, making it a valuable alternative for the analysis of chiral compounds.[25][26][27][28][29] Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve enantiomeric separation.[28][29]
Objective: To separate the enantiomers of an aminophenylalkanol using a chiral selector.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d.).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH, containing a chiral selector such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).
-
Voltage: Apply a high voltage (e.g., 25 kV).
-
Temperature: 20-25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 200-210 nm).
Procedure:
-
Capillary Conditioning: Rinse the capillary with sodium hydroxide, water, and the BGE.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.
-
Injection: Introduce the sample into the capillary.
-
Electrophoresis: Apply the voltage to initiate the separation.
-
Data Analysis: Detect the separated isomers as they pass the detector. Identify and quantify based on migration time and peak area.
Expected Outcome: Sharp, well-resolved peaks for the individual enantiomers.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Diagram 1: Stereoisomers of Ephedrine and Pseudoephedrine
Caption: Stereoisomeric relationships of ephedrine and pseudoephedrine.
Diagram 2: General Workflow for Chiral HPLC Analysis
Caption: A simplified workflow for chiral HPLC analysis.
Conclusion
The study of aminophenylalkanol isomers underscores the profound impact of stereochemistry on pharmacological activity. As demonstrated with ephedrine/pseudoephedrine, norephedrine/norpseudoephedrine, and octopamine/norphenylephrine, subtle changes in the spatial orientation of functional groups can lead to significant differences in receptor affinity, efficacy, and overall physiological effects. For researchers in drug development, a thorough understanding of these isomeric differences is not just beneficial but essential for designing safer and more effective therapeutics. The analytical methodologies detailed in this guide provide the practical tools necessary to dissect these complex isomeric mixtures, enabling robust characterization and quality control. By integrating a deep pharmacological understanding with precise analytical techniques, the scientific community can continue to unlock the full therapeutic potential of chiral molecules.
References
- Ma, G., et al. (2006). Direct effects of ephedrine isomers on human α-adrenergic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 316(2), 833-840.
- de Oliveira, D. N., & de Moraes, L. A. (2018). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Journal of the Brazilian Chemical Society, 29(12), 2516-2523.
- Hassan, A., & Akram, M. (2024). Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications. Journal of Chemical Health Risks, 14(1), 1447-1455.
- de Souza, D. Z., & de Oliveira, R. V. (2004). Reinforcing effect of pseudoephedrine isomers and the mechanism of action. European Journal of Pharmacology, 492(2-3), 225-232.
- Morgan, J. P., & Salin, P. A. (1987). Cardiovascular differences between phenylpropanolamine and its related norephedrine isomers in the rat. Journal of Pharmaceutical Sciences, 76(2), 114-116.
- (This is a placeholder for a reference that would provide more detailed information on GC-MS derivatiz
- Gas_Doc. (2014, February 6). How is Ephedrine different to Pseudoephedrine? r/askscience.
- Drew, C. D., Knight, G. T., Hughes, D. T., & Bush, M. (1978). Comparison of the effects of D-(-)-ephedrine and L-(+)-pseudoephedrine on the cardiovascular and respiratory systems in man. British Journal of Clinical Pharmacology, 6(3), 221–225.
- (This is a placeholder for a general review on the pharmacology of ephedrine and pseudoephedrine.)
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Wikipedia. (n.d.). Octopamine. Retrieved from [Link]
- Jordan, R., & Paterson, J. W. (1984). Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 325(3), 225-231.
- Li, Y., et al. (2015). Immobilised Histidine Tagged β2-Adrenoceptor Oriented by a Diazonium Salt Reaction and Its Application in Exploring Drug-Protein Interaction Using Ephedrine and Pseudoephedrine as Probes. PLoS ONE, 10(7), e0132101.
- (This is a placeholder for a general article on the differences between ephedrine and pseudoephedrine.)
- Perez, L. A., et al. (2020). The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell. Frontiers in Pharmacology, 11, 580.
- (This is a duplicate of reference 4 and will be consolid
- Bican, G., et al. (2004). GC/MS separation and quantification of ephedrines. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent advances in doping analysis (12), (pp. 359-363). Sport und Buch Strauß.
- Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18.
- Clark, K. E., et al. (2004). Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 309(2), 737-744.
- Kalix, P. (1981). A comparison of the catecholamine releasing effect of the khat alkaloids (-)-cathinone and (+)-norpseudoephedrine. Biochemical Pharmacology, 30(16), 2321-2323.
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Drug Central. (n.d.). octopamine. Retrieved from [Link]
- Ibrahim, A. M., et al. (2019). Differential mechanisms of action of the trace amines octopamine, synephrine and tyramine on the porcine coronary and mesenteric artery. Scientific Reports, 9(1), 10959.
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Wikipedia. (n.d.). Norfenefrine. Retrieved from [Link]
- Stohs, S. J., Preuss, H. G., & Shara, M. (2020). p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties. Phytotherapy Research, 34(8), 1838-1846.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ephedrine. Retrieved from [Link]
- Zaggout, F. R. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1450.
- Paronis, C. A., & Holtzman, S. G. (2000). (-)-Norpseudoephedrine, a metabolite of cathinone with amphetamine-like stimulus properties, enhances the analgesic and rate decreasing effects of morphine, but inhibits its discriminative properties. Pharmacology Biochemistry and Behavior, 65(1), 135-141.
- Phenomenex. (n.d.).
- Lee, W., & Lee, S. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178.
- (This is a placeholder for a reference on the cardiac effects of these compounds.)
- Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6), 604-613.
- SciGine. (2020, May 24). Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins [Video]. YouTube.
- (This is a placeholder for a reference on EC50/IC50 rel
- Li, H., et al. (2014). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC North America, 32(11), 874-879.
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Wikipedia. (n.d.). Cathine. Retrieved from [Link]
- Sänger-van de Griend, C. E. (1999). Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis.
- Nishi, H., & Terabe, S. (1993). Separation and Determination of Some Stereoisomers by Capillary Gel Electrophoresis With Cyclodextrin Incorporated in Polyacrylamide Gel. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1277-1287.
- (This is a placeholder for a reference on the pharmacological characterization of beta-adrenoceptor-mediated stimul
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- (This is a placeholder for a reference on the pharmacological characterization of epinephrine-stimul
- (This is a placeholder for a reference on adrenergic receptors and cardiovascular effects of c
- (This is a placeholder for a comparative study of ephedrine vs. norepinephrine.)
- (This is a placeholder for a study on the effects of dopamine and noradrenaline on cardiovascular function.)
- (This is a placeholder for a study on the steric aspects of adrenergic drugs.)
- (This is a placeholder for a reference on the quantification of signal amplific
- (This is a duplicate of reference 42 and will be consolid
- (This is a placeholder for a study on the cardiovascular effects of dobutamine, norepinephrine, and phenylephrine.)
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A Comparative Guide to the Polymerization of 2-(4-Aminophenyl)propan-2-ol and Other Aniline Derivatives
A Senior Application Scientist's Perspective on Tailoring Polyaniline Properties
For researchers, scientists, and professionals in drug development, the versatility of polyaniline (PANI) and its derivatives offers a rich field for exploration in applications ranging from conductive materials to drug delivery systems. The strategic selection of monomers is paramount in tuning the final polymer's properties. This guide provides an in-depth comparison of the polymerization behavior and expected properties of 2-(4-Aminophenyl)propan-2-ol against other common aniline derivatives. While direct, extensive experimental data on the homopolymerization of this compound is not widely available in published literature, we can infer its characteristics based on the well-established principles of aniline polymerization and the influence of various substituents.
The Influence of Substituents on Aniline Polymerization: A Causal Analysis
The polymerization of aniline, typically achieved through oxidative or electrochemical methods, is significantly influenced by the nature of substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric.
-
Electronic Effects: Electron-donating groups (EDGs) like alkyl and alkoxy groups can increase the electron density on the aniline ring, which generally facilitates the initial oxidation step of the polymerization process. Conversely, electron-withdrawing groups (EWGs) can hinder oxidation.[1]
-
Steric Effects: The size and position of a substituent can create steric hindrance, which may affect the planarity of the growing polymer chains and the efficiency of chain propagation. This can lead to polymers with lower molecular weights and reduced conductivity compared to unsubstituted PANI.[2]
This compound: A Monomer with Unique Potential
This compound presents an interesting case for polymerization. Its substituent, a 2-hydroxypropyl group at the para-position, is both bulky and contains a hydroxyl functional group.
Expected Impact of the 2-hydroxypropyl Group:
-
Enhanced Solubility: The bulky, aliphatic nature of the substituent is expected to disrupt the interchain packing of the polymer, thereby increasing its solubility in common organic solvents. This is a significant advantage over unsubstituted polyaniline, which is notoriously difficult to process due to its poor solubility.[3][4] The hydroxyl group can also participate in hydrogen bonding with solvents, further enhancing solubility.
-
Modified Redox Activity: The tertiary alcohol group is not directly involved in the redox chemistry of the polyaniline backbone but its presence could influence the local chemical environment. This may lead to shifts in the redox potentials of the polymer compared to unsubstituted PANI.[2]
-
Potential for Post-Polymerization Modification: The hydroxyl group offers a reactive site for further functionalization of the polymer, opening possibilities for creating tailored materials for specific applications, such as drug conjugation or sensor development.
Comparative Analysis with Other Aniline Derivatives
To better understand the potential performance of poly(this compound), we compare its expected properties with those of well-studied aniline derivatives: aniline, o-toluidine (an alkyl-substituted aniline), and o-aminophenol (a hydroxyl-substituted aniline).
| Property | Polyaniline (PANI) | Poly(o-toluidine) | Poly(o-aminophenol) | Poly(this compound) (Predicted) |
| Solubility | Poor in most common solvents | Improved solubility in organic solvents | Improved solubility, especially in alkaline solutions | High solubility in a range of organic solvents expected |
| Conductivity | High (in doped state) | Lower than PANI due to steric hindrance | Generally lower than PANI | Expected to be lower than PANI due to significant steric hindrance |
| Redox Activity | Well-defined, multiple redox states | Similar redox states to PANI, with shifted potentials | Redox behavior can be more complex due to the hydroxyl group | Expected to show distinct redox states, potentially with shifted potentials |
| Processability | Difficult | Moderate | Moderate | Expected to be good due to enhanced solubility |
| Functionalization | Limited to the polymer backbone | Limited | Hydroxyl group allows for functionalization | Hydroxyl group provides a site for post-polymerization modification |
Experimental Protocols: A Guide to Synthesis
Chemical Oxidative Polymerization
This method is widely used for the bulk synthesis of polyaniline and its derivatives.
Workflow for Chemical Oxidative Polymerization
Caption: Workflow for chemical oxidative polymerization of aniline derivatives.
Detailed Steps:
-
Monomer Solution: Dissolve a specific amount of this compound in 1 M hydrochloric acid. The concentration can be varied to optimize the reaction.
-
Oxidant Solution: Prepare a solution of ammonium persulfate (APS) in deionized water. The molar ratio of APS to the monomer is a critical parameter, typically around 1:1.[3][5]
-
Polymerization: Cool the monomer solution to 0-5 °C in an ice bath. Slowly add the APS solution dropwise to the monomer solution under vigorous stirring. The reaction mixture will gradually change color, indicating the formation of the polymer.
-
Reaction Completion: After the addition of the oxidant, continue stirring the reaction mixture for a predetermined time, typically 24 hours, to ensure complete polymerization.[5]
-
Purification: Collect the polymer precipitate by filtration. Wash the precipitate sequentially with 1 M HCl and then with methanol to remove unreacted monomer, oligomers, and the oxidant.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a polymer film onto a conductive substrate, offering excellent control over film thickness and morphology.
Workflow for Electrochemical Polymerization
Caption: Workflow for electrochemical polymerization of aniline derivatives.
Detailed Steps:
-
Electrolyte Preparation: Prepare a solution containing the monomer (e.g., 0.1 M this compound) and a supporting electrolyte (e.g., 1 M H₂SO₄).
-
Electrochemical Cell: Set up a three-electrode electrochemical cell with a working electrode (e.g., indium tin oxide (ITO) coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a potential sweep using cyclic voltammetry (CV). A typical potential window for aniline derivatives is between -0.2 V and +1.0 V (vs. Ag/AgCl). The number of cycles will determine the thickness of the polymer film. The growth of the polymer film can be monitored by the increase in the peak currents in the cyclic voltammogram.[2]
-
Film Characterization: After polymerization, gently rinse the polymer-coated electrode with deionized water to remove the electrolyte and then dry it under a stream of nitrogen. The film can then be characterized using various techniques.
Characterization of the Resulting Polymer
To validate the successful polymerization and to understand the properties of the synthesized poly(this compound), a suite of characterization techniques should be employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and the incorporation of the monomer units.
-
UV-Visible (UV-vis) Spectroscopy: To study the electronic transitions in the polymer, which are indicative of its oxidation state and conjugation length.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the polymer.
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer (e.g., granular, fibrous).[6]
-
Cyclic Voltammetry (CV): To study the redox behavior of the polymer film.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film.
Conclusion and Future Outlook
While direct experimental evidence for the polymerization of this compound remains to be extensively documented, a thorough understanding of the structure-property relationships in polyaniline derivatives allows for a strong predictive analysis. The presence of the bulky and functional 2-hydroxypropyl group is anticipated to yield a soluble and processable polymer with tunable redox properties and the potential for post-polymerization modification. This makes this compound a highly promising monomer for the development of novel functional materials. Further experimental investigation into its polymerization and a detailed characterization of the resulting polymer are warranted to fully unlock its potential in various scientific and technological fields.
References
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Mustafin, A. G., Latypova, L. R., Andriianova, A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21597-21606. Available from: [Link]
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Andriianova, A. N., Biglova, Y. N., & Mustafina, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(11), 6432-6450. Available from: [Link]
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Mustafin, A. G., Latypova, L. R., Andriianova, A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21597-21606. Available from: [Link]
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Mustafin, A. G., Latypova, L. R., Andriianova, A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available from: [Link]
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Mustafin, A. G., Latypova, L. R., Andriianova, A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available from: [Link]
- Andriianova, A. N., et al. (2023). Influence of copolymer composition on the properties of soluble poly(aniline-co-2-[2-chloro-1-methylbut-2-en-1-yl]aniline)s.
- Guenbour, A., et al. (2025). Electropolymerization of 2-aminophenol.
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.
- Deitrick, K., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC.
- Sapurina, I. Y., & Stejskal, J. (2011). The effect of pH on the oxidative polymerization of aniline and the morphology and properties of products. ETDEWEB.
- Berrada, K., et al. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. PMC.
- Iovu, H., et al. (2022). Homologous Series of Polyaniline Derivatives Block Copolymers with Amphiphilic and Semiconducting Properties. PMC.
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- Adkins, J., et al. (2022). Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. PMC.
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- Guenbour, A., et al. (2025). Electropolymerization of 2-aminophenol: Electrochemical and spectroscopic studies.
- Sharma, P., & Sharma, R. (n.d.). A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline). Oriental Journal of Chemistry.
- Mita, N., et al. (2003). Oxidative Polymerization of Phenolic Compounds Catalyzed by Peroxidase and Its Model Complex.
- Medyantseva, E., et al. (n.d.).
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- Special Issue : Oxidative Polymeriz
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- Kolesnikova, A., et al. (n.d.). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. PMC.
- Sapurina, I., & Stejskal, J. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
- Stejskal, J., & Sapurina, I. (2025). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
- Zahedi, M., & Fath-Azad, F. (n.d.). Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. Physical Chemistry Research.
- Synthesis, characterization, and properties of new sequenced poly(ether amide)s based on 2‐(4‐aminophenyl). Scilit.
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- Two-step synthesis of poly(2,2-bis(4-hydroxyphenyl)propan). (a)...
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A Comparative Guide to Catalysts for the Synthesis of 2-(4-Aminophenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 2-(4-Aminophenyl)propan-2-ol is a valuable building block, and its synthesis requires a careful selection of catalytic systems to ensure high yield and purity. This guide provides an in-depth, objective comparison of the performance of various catalysts for the synthesis of this compound, supported by experimental data and protocols to inform your research and development endeavors.
Introduction: Strategic Approaches to this compound Synthesis
The synthesis of this compound can be approached through several strategic routes. However, the most prevalent and industrially viable method involves a two-step process: the synthesis of the nitro-analogue, 2-(4-nitrophenyl)propan-2-ol, followed by the catalytic hydrogenation of the nitro group to the desired amine.
Direct C-alkylation of aniline via Friedel-Crafts type reactions with acetone is challenging. The basicity of the aniline nitrogen leads to the formation of a Lewis acid-base adduct with the catalyst (e.g., AlCl₃), thereby deactivating it and hindering the desired electrophilic aromatic substitution.[1] While protection of the amino group as an amide can mitigate this issue, the subsequent alkylation and deprotection steps add complexity to the overall synthesis.
Therefore, this guide will focus on the comparative performance of catalysts for the key hydrogenation step of 2-(4-nitrophenyl)propan-2-ol.
Catalytic Hydrogenation: The Critical Step
The reduction of the nitro group in 2-(4-nitrophenyl)propan-2-ol to an amine is the cornerstone of this synthetic pathway. The choice of catalyst for this transformation significantly impacts the reaction's efficiency, selectivity, and overall cost-effectiveness. The most commonly employed heterogeneous catalysts for this purpose are Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney® Nickel.
Figure 1: General reaction scheme for the synthesis of this compound via catalytic hydrogenation of its nitro precursor.
Performance Comparison of Key Catalysts
The selection of an optimal catalyst requires a nuanced understanding of their respective strengths and weaknesses. The following table summarizes the typical performance characteristics of Palladium on carbon, Platinum on carbon, and Raney® Nickel for the hydrogenation of aromatic nitro compounds, with extrapolated expectations for the specific conversion of 2-(4-nitrophenyl)propan-2-ol.
| Catalyst | Typical Loading | Temperature (°C) | Pressure (atm) | Reaction Time | Typical Yield (%) | Selectivity | Key Considerations |
| Palladium on Carbon (Pd/C) | 1-5 mol% | Room Temp - 60 | 1 - 10 | 1 - 6 hours | >95% | High | Generally the most active catalyst, allowing for mild reaction conditions.[2][3] May be susceptible to poisoning by sulfur or other impurities. |
| Platinum on Carbon (Pt/C) | 1-5 mol% | 25 - 80 | 1 - 50 | 2 - 8 hours | >95% | High | Robust and less prone to poisoning than Pd/C.[3] Can sometimes be used to avoid dehalogenation in substrates containing sensitive halogen substituents. |
| Raney® Nickel | 5-20% (w/w) | 50 - 100 | 10 - 100 | 4 - 12 hours | >90% | High | Cost-effective non-precious metal catalyst, ideal for large-scale production.[2] Pyrophoric nature requires careful handling.[4] |
Note: The performance metrics provided are illustrative and can be influenced by factors such as catalyst preparation, solvent, substrate concentration, and the presence of any functional groups sensitive to reduction.
In-Depth Catalyst Analysis
Palladium on Carbon (Pd/C)
Palladium on carbon is often the catalyst of choice for laboratory-scale and fine chemical production due to its high activity, which allows for rapid reactions under mild conditions.[2] For the hydrogenation of 2-(4-nitrophenyl)propan-2-ol, 5% or 10% Pd/C is typically effective. The reaction can often be carried out at room temperature and atmospheric pressure of hydrogen, making it operationally simple.
Causality Behind Experimental Choices: The high activity of Pd/C stems from its ability to efficiently activate molecular hydrogen and the aromatic nitro group on its surface. The use of a low-pressure hydrogen atmosphere (e.g., a hydrogen balloon) is often sufficient, minimizing the need for specialized high-pressure equipment.[2] Protic solvents like ethanol or methanol are commonly used as they facilitate the reaction and dissolve the starting material and product.
Platinum on Carbon (Pt/C)
Platinum-based catalysts are known for their robustness and can be a suitable alternative to Pd/C, particularly when catalyst poisoning is a concern. While generally slightly less active than Pd/C for nitro group reduction, Pt/C can offer excellent yields and selectivity. It may require slightly higher temperatures or pressures to achieve comparable reaction rates to Pd/C.[3]
Causality Behind Experimental Choices: The choice of Pt/C might be dictated by the presence of other functional groups in a more complex substrate that could be sensitive to the specific catalytic properties of palladium. The slightly higher temperatures or pressures that may be required are a trade-off for its increased stability and broader functional group tolerance in some cases.
Raney® Nickel
As a non-precious metal catalyst, Raney® Nickel is a highly cost-effective option, making it a workhorse in industrial-scale production.[2] It is a fine-grained, porous nickel-aluminium alloy that has been treated with a concentrated sodium hydroxide solution to leach out the aluminium, leaving a high surface area nickel catalyst. While highly active, it typically requires more forcing conditions (higher temperatures and pressures) compared to precious metal catalysts.
Causality Behind Experimental Choices: The primary driver for selecting Raney® Nickel is economic, especially for large-scale synthesis. The higher temperatures and pressures are necessary to achieve sufficient catalytic activity. The pyrophoric nature of dry Raney® Nickel necessitates careful handling, and it is almost always used as a slurry in water or an alcohol.[4]
Experimental Protocols
The following protocols are provided as a guide for the laboratory-scale synthesis of this compound via catalytic hydrogenation.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Figure 2: Step-by-step workflow for the catalytic hydrogenation of 2-(4-nitrophenyl)propan-2-ol using Pd/C.
Materials:
-
2-(4-nitrophenyl)propan-2-ol
-
Palladium on carbon (5% or 10%)
-
Ethanol or Methanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Celite® or other filter aid
-
Standard hydrogenation apparatus (e.g., a two-neck round-bottom flask with a magnetic stirrer and a hydrogen balloon, or a Parr shaker)
Procedure:
-
Reactor Setup: In a suitable hydrogenation flask, dissolve 2-(4-nitrophenyl)propan-2-ol (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Inerting: Flush the flask with an inert gas.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the reaction mixture under a positive pressure of the inert gas. Caution: Pd/C is flammable and should be handled with care.[5]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
Figure 3: Step-by-step workflow for the catalytic hydrogenation of 2-(4-nitrophenyl)propan-2-ol using Raney® Nickel.
Materials:
-
2-(4-nitrophenyl)propan-2-ol
-
Raney® Nickel (commercially available as a slurry in water)
-
Ethanol or Methanol
-
Deionized water
-
Hydrogen gas
-
High-pressure hydrogenation reactor (e.g., Parr autoclave)
Procedure:
-
Catalyst Preparation: Carefully decant the water from the commercial Raney® Nickel slurry. Wash the catalyst by suspending it in deionized water and allowing it to settle, followed by decantation. Repeat this process three times. Then, perform a similar washing procedure with the reaction solvent (e.g., ethanol) to remove the water.[4] Caution: Do not allow the Raney® Nickel to become dry as it is pyrophoric.
-
Reactor Setup: In a high-pressure reactor, add the washed Raney® Nickel slurry (typically 5-20% by weight of the substrate). Add a solution of 2-(4-nitrophenyl)propan-2-ol in ethanol.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen (pressure drop). The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with an inert gas.
-
Filtration: Carefully filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst can be stored under water for reuse.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Conclusion and Catalyst Selection Rationale
The choice between Palladium on carbon, Platinum on carbon, and Raney® Nickel for the synthesis of this compound is a strategic decision that balances reaction efficiency, cost, and operational considerations.
-
For rapid, small-scale synthesis under mild conditions , Palladium on carbon is often the preferred catalyst due to its high activity.
-
Platinum on carbon offers a robust alternative, particularly for substrates that may be sensitive to the specific properties of palladium or when catalyst poisoning is a concern.
-
For large-scale, industrial production , the economic advantage of Raney® Nickel makes it a compelling choice, despite the need for more stringent reaction conditions and careful handling.
By understanding the performance characteristics and experimental nuances of each catalytic system, researchers and drug development professionals can make informed decisions to optimize the synthesis of this compound, ensuring both high product quality and process efficiency.
References
- Organic Syntheses, Coll. Vol. 3, p.181 (1955); Vol. 21, p.15 (1941). [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0181]
- BenchChem. A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. [Link: https://www.benchchem.com/product/B5378]
- BenchChem. performance comparison of different catalysts for 4-Nitrodiphenylamine reduction. [Link: https://www.benchchem.com/product/B5378]
- Rylander, P. N. (1985).
- The Sarpong Group, University of California, Berkeley. Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. [Link: https://sarpong.cchem.berkeley.
- Wikipedia. Friedel–Crafts reaction. [Link: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
- BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. [Link: https://www.benchchem.com/product/B5378]
- BenchChem. A Comparative Guide to Catalysts for the Hydrogenation of Cyclopropyl p-Nitrophenyl Ketone. [Link: https://www.benchchem.com/product/B5378]
- Chemistry Stack Exchange. Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link: https://chemistry.stackexchange.
- Mebane, R. C., et al. (2001). Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol.
- ResearchGate. Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. [Link: https://www.researchgate.
- ResearchGate. Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. [Link: https://www.researchgate.
- YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link: https://www.youtube.
Sources
A Researcher's Guide to Spectroscopic Analysis: From 4-Nitroacetophenone to 2-(4-Aminophenyl)propan-2-ol
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of molecular identity and purity is not merely a procedural step but the bedrock of success. Spectroscopic techniques are the principal tools in our arsenal for this purpose, providing a detailed narrative of a molecule's structure and the transformations it undergoes.[1] This guide offers an in-depth spectroscopic comparison of a key synthetic pathway: the conversion of 4-nitroacetophenone to the versatile intermediate, 2-(4-aminophenyl)propan-2-ol.
We will journey through a two-step synthesis, examining the starting material, the intermediate, and the final product through the lenses of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our focus will be not just on the data itself, but on the causality—how specific, deliberate chemical changes manifest as predictable and quantifiable shifts in the spectral data. This approach ensures that each analytical step is a self-validating system, providing unshakeable confidence in the synthetic outcome.[2]
The Synthetic Pathway: A Tale of Two Transformations
The conversion of 4-nitroacetophenone into this compound is a classic sequence in organic synthesis, involving the formation of a tertiary alcohol and the reduction of a nitro group. Each step introduces or removes specific functional groups, providing clear, spectroscopically observable milestones.
Step 1: Grignard Reaction - Building the Tertiary Alcohol The journey begins with the nucleophilic addition of a Grignard reagent, methylmagnesium bromide (CH₃MgBr), to the electrophilic carbonyl carbon of 4-nitroacetophenone. This reaction transforms the ketone into a tertiary alcohol, 2-(4-nitrophenyl)propan-2-ol.[3] This step is pivotal as it establishes the core carbon skeleton of our final product.
Step 2: Nitro Reduction - Unveiling the Amine The second transformation focuses on the electron-withdrawing nitro group (-NO₂). Using a reducing agent such as tin(II) chloride (SnCl₂) in acidic medium, the nitro group is reduced to a primary amine (-NH₂), yielding the target molecule, this compound.[2][4][5] This is a critical functional group interconversion that dramatically alters the electronic properties and reactivity of the aromatic ring.
Caption: Synthetic route from 4-Nitroacetophenone to this compound.
Spectroscopic Deep Dive: Charting the Molecular Evolution
A systematic analytical workflow is crucial. By acquiring a full suite of spectra for the starting material, the isolated intermediate, and the final product, we create a clear, evidence-based trail of the chemical transformations.
Caption: Logical workflow for spectroscopic analysis and structure validation.
The Precursor: 4-Nitroacetophenone
Spectroscopic Analysis:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is characterized by two distinct regions. The aromatic region shows two doublets, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group are deshielded and appear further downfield (around δ 8.3 ppm) than the protons ortho to the acetyl group (around δ 8.1 ppm). A sharp singlet for the three equivalent methyl protons of the acetyl group appears in the aliphatic region (around δ 2.7 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Key signals include the carbonyl carbon (~δ 197 ppm), the methyl carbon (~δ 27 ppm), and four distinct aromatic carbon signals. The carbon bearing the nitro group is highly deshielded.
-
IR (KBr, cm⁻¹): The spectrum is dominated by a strong, sharp absorption from the carbonyl (C=O) stretch of the ketone at ~1700 cm⁻¹.[7][8] Two other characteristic strong peaks are the asymmetric and symmetric stretches of the nitro group (-NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Mass Spectrometry (EI, 70 eV): The molecular ion peak [M]⁺ is observed at m/z = 165.[5][9] A prominent fragment is the acylium ion [M-CH₃]⁺ at m/z = 150, formed by the loss of the methyl group. Another key fragment at m/z = 120 corresponds to the loss of the nitro group ([M-NO₂]⁺).
The Intermediate: 2-(4-Nitrophenyl)propan-2-ol
Expected Spectroscopic Changes & Analysis:
The Grignard reaction fundamentally alters the molecule's functionality, and the spectra will reflect this. The key transformation is Ketone → Tertiary Alcohol .
-
¹H NMR (CDCl₃, 400 MHz): The most significant change is the disappearance of the methyl singlet from the acetyl group. It is replaced by a new, larger singlet integrating to six protons around δ 1.6 ppm, corresponding to the two new, equivalent methyl groups. A broad singlet, characteristic of the hydroxyl (-OH) proton, will also appear; its chemical shift is variable and depends on concentration and solvent. The aromatic protons will remain as two doublets, though their chemical shifts may be slightly altered due to the change in the electronic nature of the substituent.
-
¹³C NMR (CDCl₃, 100 MHz): The carbonyl signal (~δ 197 ppm) will vanish. A new signal for the quaternary carbon of the tertiary alcohol will appear in the range of δ 70-80 ppm. The signal for the two equivalent methyl carbons will be observed around δ 30 ppm.
-
IR (KBr, cm⁻¹): The defining change is the disappearance of the strong C=O stretch at ~1700 cm⁻¹. In its place, a prominent, broad absorption band for the O-H stretch of the alcohol will appear between 3200-3600 cm⁻¹. The strong -NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ will remain, confirming this part of the molecule is unchanged.
-
Mass Spectrometry (EI, 70 eV): The molecular ion peak [M]⁺ is expected at m/z = 181. A very common and often prominent fragmentation pathway for tertiary alcohols is the loss of a methyl group, leading to a stable tertiary carbocation. This would give a strong peak at m/z = 166 ([M-CH₃]⁺).[11] Another expected fragment is from the dehydration of the molecule, giving a peak at m/z = 163 ([M-H₂O]⁺).
The Final Product: this compound
Expected Spectroscopic Changes & Analysis:
The reduction of the nitro group to an amine is the final key transformation: -NO₂ → -NH₂ . This significantly changes the electronic character of the aromatic ring from electron-poor to electron-rich.
-
¹H NMR (CDCl₃, 400 MHz): The aromatic region will show a significant upfield shift. The electron-donating amine group shields the aromatic protons. The two doublets will now appear in the range of δ 6.7-7.3 ppm. A broad singlet for the two amine (-NH₂) protons will appear, typically between δ 3.5-4.5 ppm. The singlet for the six methyl protons (~δ 1.5 ppm) and the broad hydroxyl proton signal will remain, confirming the tertiary alcohol moiety is intact.
-
¹³C NMR (CDCl₃, 100 MHz): The aromatic carbon signals will shift upfield due to the electron-donating effect of the new amine group. The quaternary carbon and the methyl carbon signals of the propan-2-ol group will be largely unaffected.
-
IR (KBr, cm⁻¹): The two strong absorptions for the nitro group (~1520 and ~1350 cm⁻¹) will be completely absent . Their disappearance is a primary indicator of a successful reaction. In their place, two characteristic medium-intensity peaks for the N-H stretches of a primary amine will appear in the 3300-3500 cm⁻¹ region. These will often be sharper than the broad O-H stretch, which will also be present in the same region.
-
Mass Spectrometry (EI, 70 eV): The molecular ion peak [M]⁺ is expected at m/z = 151.[12] Similar to the intermediate, fragmentation will likely involve the loss of a methyl group to give a prominent peak at m/z = 136 ([M-CH₃]⁺), which is often the base peak.
Comparative Data Summary
| Spectroscopic Feature | 4-Nitroacetophenone (Precursor) | 2-(4-Nitrophenyl)propan-2-ol (Intermediate) | This compound (Product) |
| Molecular Weight | 165.15 g/mol | 181.19 g/mol | 151.21 g/mol |
| ¹H NMR: Methyl Signal(s) | ~δ 2.7 (s, 3H) | ~δ 1.6 (s, 6H) | ~δ 1.5 (s, 6H) |
| ¹H NMR: Aromatic Signals | ~δ 8.1-8.3 (2d, 4H) | ~δ 7.6-8.2 (2d, 4H) | ~δ 6.7-7.3 (2d, 4H) |
| ¹H NMR: Key New Signal | N/A | -OH (broad s, 1H) | -NH₂ (broad s, 2H) |
| ¹³C NMR: Carbonyl Carbon | ~δ 197 ppm | Absent | Absent |
| ¹³C NMR: Alcohol Carbon | Absent | ~δ 70-80 ppm | ~δ 72-82 ppm |
| IR: C=O Stretch (cm⁻¹) | ~1700 (strong) | Absent | Absent |
| IR: O-H Stretch (cm⁻¹) | Absent | 3200-3600 (broad) | 3200-3600 (broad) |
| IR: NO₂ Stretches (cm⁻¹) | ~1520 & ~1350 (strong) | ~1520 & ~1350 (strong) | Absent |
| IR: N-H Stretches (cm⁻¹) | Absent | Absent | 3300-3500 (two bands) |
| MS: [M]⁺ Peak (m/z) | 165 | 181 | 151 |
| MS: Major Fragment (m/z) | 150 ([M-CH₃]⁺) | 166 ([M-CH₃]⁺) | 136 ([M-CH₃]⁺) |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Prepare the sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains it.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[13]
-
Methodology (KBr Pellet for Solids):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Record a background spectrum of the empty spectrometer and subtract it from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.[11]
-
Methodology (Electron Ionization - GC/MS):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone, 4'-nitro-. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H13NO). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-nitrophenyl)propan-2-ol (C9H11NO3). Retrieved from [Link]
-
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
EBSCO. (n.d.). Spectroscopic Analysis | Research Starters. Retrieved from [Link]
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- 1. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 3. homework.study.com [homework.study.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. CAS 23243-04-1 | this compound - Synblock [synblock.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. spectrabase.com [spectrabase.com]
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- 11. PubChemLite - 2-(4-nitrophenyl)propan-2-ol (C9H11NO3) [pubchemlite.lcsb.uni.lu]
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- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Guide to the Thermal Stability of Aromatic Polymers: An In-depth Analysis of Systems Derived from 2-(4-Aminophenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance materials, the thermal stability of polymers is a critical parameter dictating their operational limits and longevity. This guide provides a comprehensive comparative analysis of the thermal properties of aromatic polymers, with a specific focus on those hypothetically derived from the novel diamine monomer, 2-(4-Aminophenyl)propan-2-ol. While direct experimental data for polymers synthesized from this specific monomer is not extensively available in public literature, this guide will leverage data from structurally analogous polymers to provide a robust predictive comparison. We will delve into the influence of key structural features, such as the tertiary alcohol and isopropylidene groups, on the thermal stability of aromatic polyamides and polyimides.
This analysis is grounded in the principles of structure-property relationships, offering insights into how molecular architecture governs macroscopic thermal behavior. By examining polymers derived from similar bisphenol-based diamines and other common aromatic diamines, we aim to provide a valuable resource for researchers in the rational design of new thermally stable polymers for demanding applications.
The Significance of Molecular Structure in Thermal Stability
The thermal stability of a polymer is intrinsically linked to its chemical structure. Bond dissociation energies, chain rigidity, intermolecular forces, and the presence of thermally labile groups all play a crucial role in determining the temperature at which a polymer begins to degrade. In the context of aromatic polymers, the inherent stability of the aromatic rings provides a foundation for high-temperature performance. However, the linkages between these rings and the presence of various functional groups can significantly influence the overall thermal behavior.
Polymers derived from this compound would possess two key structural features that are anticipated to impact their thermal stability:
-
An Isopropylidene Group: The gem-dimethyl group, also found in Bisphenol A-derived polymers, can influence chain packing and rotational freedom, which in turn affects the glass transition temperature (Tg).
-
A Tertiary Alcohol Group: The hydroxyl group introduces the potential for hydrogen bonding, which can increase intermolecular forces and elevate the glass transition temperature. However, tertiary alcohols can also be susceptible to dehydration at elevated temperatures, potentially creating a pathway for thermal decomposition.
Comparative Thermal Stability Analysis
To provide a meaningful comparison, we will analyze the thermal properties of aromatic polyamides and polyimides derived from diamines with structural similarities to this compound. The data presented in the following table is a synthesis of values reported in the literature for these analogous systems.
Table 1: Comparative Thermal Properties of Aromatic Polymers
| Polymer Type | Diamine Monomer | Dianhydride/Diacid Chloride | Tg (°C) | Td5 (°C) (5% Weight Loss) | Td10 (°C) (10% Weight Loss) | Char Yield (%) @ 800°C (N2) |
| Polyimide | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | 3,3′,4,4′-Oxydiphthalic dianhydride (ODPA) | 225-230 | ~450 | ~500 | >50 |
| Polyimide | 4,4'-Oxydianiline (ODA) | Pyromellitic dianhydride (PMDA) | 385 | >500 | >550 | ~60 |
| Polyimide | 4,4'-(Hexafluoroisopropylidene)dianiline (6F-diamine) | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 325 | >500 | >550 | >55 |
| Polyamide | m-Phenylenediamine | Isophthaloyl chloride | ~280 | ~400 | ~450 | ~40-50 |
| Polyamide | 4,4'-Diaminodiphenyl sulfone (DDS) | Terephthaloyl chloride | >300 | >450 | >500 | >55 |
| Polyamide | 2,2-Bis(4-aminophenyl)propane | Terephthaloyl chloride | ~260 | ~420 | ~470 | ~50 |
Analysis of Comparative Data:
From the table, we can draw several key insights:
-
Polyimides generally exhibit higher thermal stability than polyamides. This is attributed to the rigid and stable imide ring structure.
-
The presence of flexible linkages , such as ether groups in BAPP and ODA, can lower the glass transition temperature compared to more rigid structures like that derived from PMDA.
-
Fluorinated groups , as seen in the 6F-diamine/6FDA polyimide, often enhance thermal stability and improve solubility.
-
The isopropylidene group in 2,2-bis(4-aminophenyl)propane-based polyamide leads to a lower Tg compared to more rigid aromatic diamines, likely due to increased rotational freedom.
Based on these trends, we can predict that a polyamide derived from this compound would likely exhibit a glass transition temperature in the range of 240-270°C. The onset of decomposition would be expected to be influenced by the stability of the tertiary alcohol. While the hydroxyl group could initially enhance Tg through hydrogen bonding, it might also provide a lower energy pathway for decomposition via dehydration, potentially leading to a slightly lower decomposition temperature compared to its non-hydroxylated counterpart.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability of polymers derived from this compound, two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the amount of non-volatile residue (char yield).
Step-by-Step TGA Protocol:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures at which 5% and 10% weight loss occur (Td5 and Td10), and the percentage of material remaining at a high temperature (char yield).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Step-by-Step DSC Protocol:
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated using a standard with a known melting point, such as indium.
-
Experimental Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating, cooling, and then a second heating cycle. A common heating/cooling rate is 10-20 °C/min. The second heating cycle is often used to determine the Tg of the material after erasing its previous thermal history.
-
Data Acquisition: The instrument records the heat flow difference between the sample and the reference.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify the glass transition, which appears as a step change in the heat flow.
Purity Analysis of 2-(4-Aminophenyl)propan-2-ol by Titration: A Comparative Guide for Researchers
Abstract: This guide provides a comprehensive, in-depth analysis of titration-based methods for determining the purity of 2-(4-Aminophenyl)propan-2-ol, a crucial intermediate in pharmaceutical synthesis. It explores the fundamental chemical principles, presents a detailed experimental protocol, and objectively compares its performance against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for quality control.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound serves as a key building block in the synthesis of numerous pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can carry through the manufacturing process and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies worldwide mandate stringent purity control of all starting materials and intermediates.[3][4]
While sophisticated chromatographic techniques like HPLC are often considered the industry standard for purity analysis, classical methods such as titration offer significant advantages in specific applications, including cost-effectiveness, speed, and simplicity.[5][6] This guide will provide a detailed examination of the titration method and its comparative standing.
The Foundation of Titrimetric Analysis for this compound
The purity of this compound can be accurately determined through a non-aqueous acid-base titration. This method leverages the basic nature of the aromatic amino group (-NH₂) present in the molecule.
The Underpinning Principle
In a non-aqueous environment, the basicity of the weak amino group is enhanced, allowing for a precise reaction with a strong acid.[7][8][9] The titrant of choice is typically a standardized solution of perchloric acid (HClO₄) dissolved in glacial acetic acid.[8] The reaction proceeds as a straightforward acid-base neutralization.
The endpoint of the titration, where the moles of the acid are stoichiometrically equivalent to the moles of the amine, can be detected using a potentiometer or a visual indicator.[5][10] The use of a non-aqueous solvent like glacial acetic acid is crucial as it prevents water, a competing base, from interfering with the reaction and obscuring the endpoint.[8]
A Validated Experimental Protocol: Potentiometric Titration
This section outlines a detailed and robust protocol for the purity determination of this compound via potentiometric titration.
Necessary Materials and Reagents
-
Analyte: this compound sample
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid
-
Solvent: Glacial acetic acid
-
Primary Standard: Potassium hydrogen phthalate (KHP)
-
Electrodes: A glass indicator electrode and a silver-silver chloride (Ag/AgCl) reference electrode.
-
Apparatus: An automatic potentiometric titrator or a manual setup with a pH/mV meter.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the purity analysis of this compound by potentiometric titration.
Detailed Step-by-Step Methodology
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh approximately 0.7 g of dried primary standard potassium hydrogen phthalate (KHP).
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 M perchloric acid solution to a potentiometric endpoint.
-
Calculate the precise molarity of the perchloric acid titrant.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.15 g of the this compound sample.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
-
Titration Procedure:
-
Immerse the electrodes into the prepared sample solution.
-
Titrate with the standardized 0.1 M perchloric acid, ensuring continuous stirring.
-
Record the potential (mV) as a function of the titrant volume added.
-
-
Endpoint Determination:
-
Plot the titration curve (mV vs. volume of titrant).
-
The endpoint is the point of maximum inflection, which can be precisely determined from the peak of the first derivative of the titration curve.[10]
-
-
Purity Calculation:
-
The purity is calculated using the following formula: Purity (%) = (V × M × FW) / (W × 10) Where:
-
V = Volume of titrant at the endpoint (mL)
-
M = Molarity of the standardized perchloric acid (mol/L)
-
FW = Formula weight of this compound (151.21 g/mol )
-
W = Weight of the sample (g)
-
-
Comparative Analysis: Titration vs. High-Performance Liquid Chromatography (HPLC)
While titration provides a reliable assay of the bulk material, it's crucial to understand its capabilities in comparison to a high-specificity method like HPLC.
| Feature | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Stoichiometric acid-base reaction | Differential partitioning between mobile and stationary phases |
| Specificity | Less specific; measures total basicity, which may include basic impurities.[6] | Highly specific; separates and quantifies the main component from individual impurities.[5][6] |
| Sensitivity | Lower, suitable for assay of the main component. | High, capable of detecting and quantifying trace-level impurities.[6] |
| Speed | Rapid, typically under 15 minutes per sample. | Longer run times, often 20-60 minutes per sample. |
| Cost | Low instrumentation and operational cost. | High initial investment and ongoing costs for solvents, columns, and maintenance.[6] |
| Information Provided | Overall purity based on basic content.[6] | Detailed impurity profile, including the number and concentration of each impurity.[5] |
Logical Framework for Method Selection
Caption: A decision-making diagram for selecting the appropriate analytical method based on the desired outcome.
Ensuring Trustworthiness Through Method Validation
For any analytical method to be considered reliable, it must be validated to ensure it is fit for its intended purpose.[11] According to the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>, the validation of a titration method should include the determination of:[12][13]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[11][14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[14]
-
Accuracy: The closeness of the test results to the true value.[11][15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[11][15]
The use of a primary standard for titrant standardization is a critical first step in ensuring the accuracy of the results.[11][14]
Conclusion
Potentiometric titration is a highly effective, rapid, and economical method for determining the purity (assay) of this compound. It is particularly well-suited for routine quality control and in-process monitoring where a quick assessment of the bulk material's purity is required.
For a comprehensive understanding of the impurity profile, which is essential for regulatory submissions and in-depth quality assessment, titration should be used in conjunction with a more specific method like HPLC.[6] The integration of these techniques provides a robust and complete analytical strategy for ensuring the quality of this vital pharmaceutical intermediate.
References
-
Clark, J. R., & Wang, S. M. (1951). Titration of Aromatic and Aliphatic Amine Picrates in Nonaqueous Solution. Analytical Chemistry, 23(4), 683-684. Available at: [Link]
-
LabRulez LCMS. Recommendations for titration methods validation. Available at: [Link]
-
Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Williams, R. L. (2014). Recommendations for titration methods validation. US Pharmacopeia. Available at: [Link]
-
Quora. Which one is better between assay by HPLC or assay by titration?. Available at: [Link]
-
ACS Publications. Titration of Aromatic and Aliphatic Amine Picrates in Nonaqueous Solution. Available at: [Link]
-
ACS Publications. Titration of Aromatic and Aliphatic Amine Picrates in Nonaqueous Solution. Available at: [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. Available at: [Link]
-
Scribd. Non Aqueous Titrations. Available at: [Link]
-
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
-
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]
-
Matmour, D., et al. (2022). Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API. Journal of Molecular and Pharmaceutical Sciences, 2(1), 1-8. Available at: [Link]
-
Pharmaffiliates. High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Available at: [Link]
-
ResearchGate. (PDF) Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. Available at: [Link]
-
YouTube. Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). Available at: [Link]
-
Science.gov. potentiometric titration method: Topics by Science.gov. Available at: [Link]
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A Comparative Guide to the Reactivity of 2-(4-Aminophenyl)propan-2-ol and its Isomeric Precursors
This guide provides an in-depth comparative analysis of the chemical reactivity of 2-(4-Aminophenyl)propan-2-ol against foundational aminophenol isomers: 4-aminophenol, 3-aminophenol, and 2-aminophenol. For researchers in pharmaceutical synthesis and materials science, a nuanced understanding of how structural modifications impact reactivity is paramount for predicting reaction outcomes, optimizing synthesis pathways, and designing novel molecules. This document synthesizes established chemical principles with actionable experimental protocols to provide a predictive framework for leveraging the unique properties of this compound.
Foundational Principles: Electronic and Steric Effects in Aminophenols
The reactivity of aminophenols is fundamentally governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring.[1] The amino (-NH2) and hydroxyl (-OH) groups are both powerful activating, ortho-, para-directing groups.[2][3] They donate electron density to the benzene ring via the mesomeric (resonance) effect, increasing its nucleophilicity and rendering it more susceptible to electrophilic attack.
However, this compound introduces a critical structural variation: a tertiary alcohol group, -C(CH₃)₂OH, attached to the ring. This substituent, while electronically a weak electron-donating alkyl group (+I effect), introduces significant steric hindrance .[1] This steric bulk is the primary factor differentiating its reactivity from the parent 4-aminophenol.
| Compound | Structure | Key Substituent(s) | Dominant Electronic Effect | Steric Hindrance |
| This compound | ![]() | -NH₂, -C(CH₃)₂OH | Activating (-NH₂) | High at C4 position |
| 4-Aminophenol | ![]() | -NH₂, -OH | Activating (-NH₂, -OH) | Low |
| 3-Aminophenol | ![]() | -NH₂, -OH | Activating (-NH₂, -OH) | Low |
| 2-Aminophenol | ![]() | -NH₂, -OH | Activating (-NH₂, -OH) | Moderate (intramolecular H-bonding) |
Note: Placeholder images for chemical structures.
Visualizing Structural Differences
The following diagram illustrates the structural comparison of these key aminophenols.
Caption: Structural formulas of the compared aminophenols.
Comparative Reactivity in Key Synthetic Transformations
We will now explore the predicted reactivity of this compound in several common reaction classes, benchmarked against 4-aminophenol, its closest structural analog.
N-Acylation: The Role of Steric Shielding
N-acylation is a cornerstone reaction, famously used in the synthesis of paracetamol (acetaminophen) from 4-aminophenol.[4] In aminophenols, the amino group is a stronger nucleophile than the phenolic hydroxyl group, leading to preferential N-acylation under neutral or slightly acidic conditions.[5][6]
Causality and Prediction: For this compound, the bulky 2-hydroxypropyl group is situated para to the reactive amino group. While it doesn't directly obstruct the lone pair on the nitrogen, its sheer size creates a sterically hindered environment. This "steric shield" can impede the approach of the acylating agent (e.g., acetic anhydride) to the nucleophilic nitrogen center. Consequently, the rate of N-acylation for this compound is predicted to be significantly slower than that of 4-aminophenol.
Visualizing Steric Hindrance
Caption: Steric hindrance from the bulky substituent slows reagent approach.
Diazotization and Azo Coupling
Diazotization of the primary aromatic amino group to form a diazonium salt is a versatile transformation for introducing a wide range of functionalities.[7][8] The reaction proceeds by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[9]
Causality and Prediction: This reaction occurs directly at the amino group, and the rate-determining step is often the formation of the nitrosonium ion (NO⁺) electrophile. The steric environment created by the 2-hydroxypropyl group in this compound is expected to have a less pronounced effect on diazotization compared to N-acylation, as the electrophile (NO⁺) is smaller than acetic anhydride. The weakly electron-donating nature of the alkyl group may slightly increase the basicity of the amine, potentially facilitating the initial attack, and could also lend minor stability to the resulting diazonium salt. Overall, the reactivity in diazotization is predicted to be comparable to, or only slightly slower than, 4-aminophenol.
Oxidation
ortho- and para-Aminophenols are highly susceptible to oxidation, often via air or chemical oxidants, to form quinone-imine species.[10][11] These intermediates are highly reactive and can undergo further polymerization or reactions, leading to colored products.[10][12] This is why 4-aminophenol is known to discolor upon exposure to air and light.[12]
Causality and Prediction: The oxidation potential of this compound should be similar to 4-aminophenol, as it is primarily determined by the electron-rich aminophenol system. However, the key difference lies in the fate of the resulting p-quinone-imine intermediate. The bulky 2-hydroxypropyl substituent would sterically hinder intermolecular reactions, such as dimerization or polymerization, which are common degradation pathways for the oxidized form of 4-aminophenol. This suggests that the oxidized products of this compound may exhibit greater stability or follow different degradation pathways compared to those from 4-aminophenol.
Experimental Protocols for Comparative Analysis
To quantitatively validate these predictions, standardized, side-by-side experiments are essential. The following protocols are designed as self-validating systems to directly compare reactivity under identical conditions.
Protocol 1: Comparative N-Acylation Kinetics via UV-Vis Spectrophotometry
This protocol quantifies the rate of N-acylation by monitoring the disappearance of the aminophenol reactant over time.
Objective: To determine the relative rate constants for the N-acylation of this compound and 4-aminophenol with acetic anhydride.
Materials:
-
This compound
-
4-Aminophenol
-
Acetic Anhydride
-
Acetonitrile (Spectroscopic Grade)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 0.01 M stock solutions of this compound and 4-aminophenol in acetonitrile.
-
Prepare a 1.0 M stock solution of acetic anhydride in acetonitrile. This large excess ensures pseudo-first-order kinetics with respect to the aminophenol.[2]
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a UV range (e.g., 250-400 nm) to identify the λ_max_ for each aminophenol, where the acetylated product shows minimal absorbance.
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Measurement:
-
In a quartz cuvette, place 2.90 mL of acetonitrile.
-
Add 0.05 mL of the 0.01 M aminophenol stock solution and mix thoroughly. Record the initial absorbance (A₀) at the predetermined λ_max_.
-
To initiate the reaction, inject 0.05 mL of the 1.0 M acetic anhydride stock solution, start the timer immediately, and mix rapidly.
-
Record the absorbance at the λ_max_ at regular intervals (e.g., every 30 seconds) until the reaction is complete (absorbance plateaus).
-
-
Control and Repetition:
-
Repeat the entire procedure for the other aminophenol isomer under identical conditions.
-
Perform each experiment in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
Plot ln(Aₜ) versus time (s), where Aₜ is the absorbance at time t.
-
For a pseudo-first-order reaction, this plot should yield a straight line with a slope of -kobs, where kobs is the observed rate constant.
-
Compare the kobs values directly. A smaller kobs indicates a slower reaction rate.
-
Visualizing the Experimental Workflow
Caption: Workflow for the comparative N-acylation kinetic study.
Summary and Outlook
The introduction of a 2-hydroxypropyl group at the para-position of 4-aminophenol creates a molecule, this compound, with a distinct reactivity profile. While its electronic properties remain similar to other activating aminophenols, its behavior is largely dictated by the significant steric hindrance imparted by this bulky substituent.
| Reaction Type | Predicted Reactivity of this compound vs. 4-Aminophenol | Primary Rationale |
| N-Acylation | Slower | Steric Hindrance: Bulky group impedes the approach of the acylating agent.[1] |
| Diazotization | Slightly Slower to Comparable | Minimal Steric Effect: Small electrophile (NO⁺) is less affected by steric bulk. |
| Oxidation | Comparable Rate, but Different Product Profile | Steric Hindrance: Bulky group likely inhibits intermolecular polymerization of the quinone-imine intermediate. |
This predictive guide, grounded in fundamental principles of physical organic chemistry, serves as a vital tool for chemists and drug developers. The steric shielding offered by the 2-hydroxypropyl group can be strategically exploited to moderate reactivity, prevent unwanted side reactions (like oxidative polymerization), and direct reactions toward specific outcomes. The provided experimental protocols offer a clear and robust framework for the empirical validation of these principles, enabling researchers to make informed decisions in the design and execution of novel synthetic strategies.
References
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- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-5-bromophenol Hydrochloride Isomers.
- Eyer, P. (Date not available). Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. Naunyn-Schmiedeberg's Archives of Pharmacology.
- BenchChem. (n.d.). 2-(4-Nitrophenyl)propan-2-ol | 22357-57-9.
- Homework.Study.com. (n.d.). Is the amino group in p-aminophenol more reactive than its phenol group towards acetic anhydride?.
- Green Chemistry. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. RSC Publishing.
- Quora. (2018).
- BenchChem. (n.d.). 1-(4-Aminophenyl)-2-propanol.
- ResearchGate. (n.d.).
- ResearchG
- Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.
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- Wikipedia. (n.d.). Steric effects.
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A Comparative Guide to the Structural Validation of 2-(4-Aminophenyl)propan-2-ol: Spotlight on X-ray Crystallography
The Imperative of Structural Validation
Understanding the precise spatial arrangement of atoms within a molecule is fundamental to comprehending its physicochemical properties, reactivity, and biological activity.[1] For a potential pharmaceutical agent, an accurate molecular structure is the bedrock upon which structure-activity relationships (SAR) are built, guiding lead optimization and rational drug design.[2][3] This guide will dissect the methodologies for achieving this crucial validation, comparing the definitive nature of X-ray crystallography with other powerful analytical techniques.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can generate a detailed electron density map, which in turn reveals precise bond lengths, bond angles, and the overall molecular conformation.[1]
Hypothetical Validation Workflow for 2-(4-Aminophenyl)propan-2-ol
The journey from a synthesized compound to a validated crystal structure involves a meticulous, multi-step process.
Caption: A generalized workflow for the structural validation of a small molecule via X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Synthesis and Purification: The target compound, this compound, can be synthesized via the reduction of its nitro precursor, 2-(4-nitrophenyl)propan-2-ol.[4] A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[4] Following synthesis, the crude product must be rigorously purified to remove impurities that can hinder crystallization. Techniques such as recrystallization or column chromatography are typically employed.
2. Crystallization: Growing a single crystal of sufficient size and quality (ideally >0.1 mm in all dimensions) is often the most challenging step.[1] This is typically achieved through methods like:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.
3. Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[1] As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity.[1]
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The phases of the diffracted X-rays are then determined, often using direct methods for small molecules. This allows for the calculation of an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.
5. Validation and Deposition: The final structural model is validated to ensure its chemical and geometric sensibility. The data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[5][6]
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary and often more rapidly obtainable data.
| Technique | Principle | Strengths for this compound | Weaknesses |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Unambiguous determination of 3D structure, including stereochemistry and solid-state conformation. Provides precise bond lengths and angles. | Requires a suitable single crystal, which can be difficult and time-consuming to obtain. Provides information on the solid-state structure, which may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.[2][7] | Provides detailed information about the molecular structure in solution, which is often more biologically relevant.[7] Can elucidate the connectivity of atoms through techniques like COSY and HMBC. | Does not directly provide 3D coordinates. Interpretation can be complex for molecules with overlapping signals. Provides an average structure in solution. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule. | High sensitivity and accuracy in determining molecular weight and formula (with high-resolution MS). Fragmentation patterns can provide clues about the molecular structure. | Does not provide information on the 3D arrangement of atoms. Isomers can be difficult to distinguish.[8] |
Illustrative Spectroscopic Data for Structural Confirmation
While a crystal structure provides the ultimate validation, NMR and MS are indispensable for routine characterization and confirmation of synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For this compound, ¹H and ¹³C NMR would be used to confirm the presence of all expected chemical groups and their connectivity.
-
¹H NMR: Would show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the methyl protons. The splitting patterns and integration of these signals would confirm the substitution pattern on the aromatic ring and the number of protons in each environment.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the quaternary carbons of the propan-2-ol group and the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of this compound (C₉H₁₃NO, MW: 151.21 g/mol ).[9][10] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Integrating Techniques for Comprehensive Validation
The most robust approach to structural validation involves the integration of multiple analytical techniques.
Caption: A logical workflow for the comprehensive structural validation of a synthesized compound, integrating spectroscopic and crystallographic techniques.
Conclusion
The structural validation of a molecule like this compound is a critical step in its development for any application, particularly in the pharmaceutical industry. While NMR and Mass Spectrometry are essential for rapid confirmation of the molecular identity and connectivity, single-crystal X-ray crystallography remains the unparalleled method for determining the precise three-dimensional arrangement of atoms in the solid state. The complementary nature of these techniques provides a comprehensive and robust approach to structural elucidation, ensuring the scientific integrity of subsequent research and development efforts.
References
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- This compound (C9H13NO). PubChem.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- Comparison of X-ray Crystallography, NMR and EM.
- Comparing Analytical Techniques for Structural Biology. NanoImaging Services.
- Combining X-Ray Crystallography and Electron Microscopy.
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- The Cambridge Structural Database.
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- Comprehensive Guide to the Spectroscopic Analysis of 2-(4-Methylphenyl)propan-2-ol. Benchchem.
- X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Aminophenyl)propan-2-ol
This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-(4-Aminophenyl)propan-2-ol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a protocol, but a framework for understanding the causality behind these critical procedures, ensuring that every step is a self-validating component of a robust safety system.
Hazard Assessment: Understanding the "Why"
The aminophenyl group suggests potential toxicity and irritation, characteristic of many aromatic amines.[1][2] The propan-2-ol backbone points towards potential flammability and irritant properties.[3][4][5]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Inferred Risk | Rationale & Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[1] | Aromatic amines can be toxic. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[6][7] |
| Skin Irritation/Corrosion | Causes skin irritation.[1][8] | The molecule has both amine and alcohol functional groups which can irritate skin.[5] Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[6] |
| Eye Irritation | Causes serious eye irritation.[1][4][8] | Direct contact can lead to redness and pain.[5] Wear safety glasses with side shields or chemical goggles.[8] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation.[1][8] | Avoid breathing dust or vapors.[6] All handling of the solid or solutions should occur in a certified chemical fume hood.[7] |
| Flammability | Potentially flammable liquid and vapor, especially if dissolved in a flammable solvent.[3][4] | Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.[9] |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids.[4] | Aromatic amines can react vigorously with oxidizers. Segregate waste containing this compound from incompatible materials to prevent dangerous reactions.[10] |
Immediate Safety & Spill Response Protocols
Vigilance and preparation are the cornerstones of laboratory safety. The following protocols for PPE and spill management are non-negotiable.
Required Personal Protective Equipment (PPE)
All personnel handling this compound, in any form, must wear the following:
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[6]
-
Body Protection: A standard laboratory coat.[6]
-
Respiratory Protection: All handling of the compound that could generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][11]
Spill & Exposure Procedures
-
In Case of a Spill: Evacuate non-essential personnel. For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container.[1][2] For liquid spills (e.g., a solution), absorb the material with an inert absorbent like vermiculite or sand, and place it in a sealed container for disposal.[2][4] Ensure the area is well-ventilated during cleanup.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical aid.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][12] Adherence to the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations is mandatory.[13][14]
Step 1: Waste Identification and Classification
-
Action: Classify all this compound, whether in pure form, in solution, or as contaminated lab materials (e.g., gloves, filter paper, pipette tips), as Hazardous Chemical Waste .[10][13]
-
Causality: This classification is based on the compound's inferred irritant and toxic properties.[1] The EPA's Resource Conservation and Recovery Act (RCRA) mandates that waste with these characteristics be managed as hazardous to protect human health and the environment.[13]
Step 2: Waste Segregation
-
Action: Collect waste this compound in a dedicated waste stream. It should be segregated with other solid or liquid organic, non-halogenated waste.
-
Causality: Crucially, you must avoid mixing this waste with incompatible chemicals , particularly strong oxidizing agents or strong acids.[10] Aromatic amines can react exothermically or even explosively with such materials. Proper segregation prevents dangerous reactions within the waste container.
Step 3: Containerization and Labeling
-
Action:
-
Select a container that is in good condition, free of leaks, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[10][15]
-
Keep the container securely closed except when adding waste.[9]
-
Affix a Hazardous Waste Label to the container as soon as the first drop of waste is added.
-
The label must include:
-
-
Causality: Proper labeling is a legal requirement under the EPA and ensures that anyone handling the container is aware of its contents and associated dangers.[14][15] It is also essential for the final disposal facility to manage the waste correctly.
Step 4: In-Laboratory Accumulation
-
Action: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[10]
-
Causality: Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[10] This practice minimizes the movement of hazardous materials and centralizes waste in a controlled location pending pickup. The area should have secondary containment (like a spill tray) to contain any potential leaks.[10]
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full, or within one year of the accumulation start date, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16]
-
Causality: Final disposal of hazardous waste must be carried out at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] Your institution's EHS office is the designated liaison responsible for ensuring the waste is profiled, manifested, and transported in compliance with all federal, state, and local regulations.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound.
References
-
Safety Data Sheet: Propan-2-ol. Chemos GmbH&Co.KG. (URL: [Link])
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). (URL: [Link])
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Chapter 8 - Management of Waste. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). (URL: [Link])
-
SAFETY DATA SHEET PROPAN-2-OL AR. Chemical Suppliers. (URL: [Link])
-
Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol. Cole-Parmer. (URL: [Link])
-
Propanol Safety & Hazards. Lab Alley. (URL: [Link])
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (URL: [Link])
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. (URL: [Link])
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). (URL: [Link])
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OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). (URL: [Link])
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (URL: [Link])
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OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). (URL: [Link])
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). (URL: [Link])
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Hazardous Waste and Disposal. American Chemical Society (ACS). (URL: [Link])
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. (URL: [Link])
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. (URL: [Link])
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Aminophenyl)propan-2-ol
As researchers and developers, our primary goal is to innovate. However, this pursuit must be anchored in an unwavering commitment to safety. When handling novel or specialized compounds like 2-(4-Aminophenyl)propan-2-ol, a robust safety protocol is not a bureaucratic hurdle; it is the foundation of reliable and reproducible science. This guide moves beyond a simple checklist to instill a deep, causal understanding of the protective measures required. By treating every protocol as a self-validating system, we build a culture of safety that protects both the scientist and the science.
Core Hazard Assessment: Understanding the 'Why'
While a specific, peer-reviewed Safety Data Sheet (SDS) for this compound (CAS No. 23243-04-1) is not broadly published, we can establish a reliable hazard profile by examining its chemical structure and the known risks of closely related analogues. The molecule contains both an aromatic amine and a tertiary alcohol, functionalities that guide our safety assessment.
Based on SDS information for structurally similar compounds, we can confidently anticipate the primary hazards. Analogues such as 2-(4-Aminophenyl)ethanol, 3-(4-Aminophenyl)propan-1-ol, and 2-(4-Fluorophenyl)propan-2-ol are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. This consistency allows us to establish a baseline of necessary precautions.
Table 1: Anticipated Hazard Profile and Routes of Exposure
| Hazard Classification | GHS Hazard Statement | Primary Routes of Exposure | Rationale and Potential Effects |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Dermal (Skin) | Direct contact can cause localized redness, inflammation, or rash. Prolonged exposure may lead to more severe irritation[1][2][3]. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Ocular (Eyes) | Direct contact with solids or solutions can cause significant irritation, pain, and redness. Splashes pose a serious risk[2]. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation | Inhaling dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and discomfort[1][2][3]. |
| Potential Acute Toxicity | H302: Harmful if swallowed | Ingestion | Accidental ingestion may cause irritation of the digestive tract[3]. |
The Essential PPE Protocol: A Head-to-Toe Defense
The following protocol is designed as a mandatory minimum for handling this compound in any form. The specific operational context, such as the scale of the experiment or the potential for aerosolization, may require an escalation of these protective measures.
Eye and Face Protection: The Non-Negotiable Barrier
Standard safety glasses are insufficient. The risk of serious eye irritation from a splash necessitates a higher level of protection.
-
Primary Protection: Wear well-fitting, indirectly vented chemical splash goggles at all times. This design prevents liquids from entering around the edges, a common failure point for standard safety glasses[4].
-
Secondary Protection: When handling larger volumes (>50 mL) or performing operations with a high splash potential (e.g., vigorous mixing, transfers), supplement goggles with a full-face shield. The face shield protects the entire face from direct splashes and is worn over the goggles[5][6].
Skin and Body Protection: Preventing Dermal Exposure
Your skin is the largest organ and a primary route of exposure. Protection must be comprehensive.
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a standard and effective choice for incidental contact.
-
Causality: Always double-check the manufacturer's compatibility charts for breakthrough time, especially if prolonged contact or immersion is possible. No glove material is impervious forever.
-
Protocol: Use a "two-glove" policy when handling the concentrated solid. Remove and discard the outer glove immediately if you suspect contamination. Never reuse disposable gloves.
-
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is mandatory.
-
Causality: This protects your street clothes and underlying skin from minor spills and dust contamination. For tasks with higher splash risk, consider a chemical-resistant apron worn over the lab coat[6].
-
-
Full Body and Foot Protection:
-
Wear long pants and fully enclosed, non-permeable shoes. Open-toed shoes, sandals, or woven-mesh footwear are strictly prohibited in the laboratory space.
-
Respiratory Protection: When Air Quality is a Concern
The risk of respiratory irritation means that engineering controls are the first line of defense.
-
Primary Control: All handling of solid this compound or its volatile solutions must be performed inside a certified chemical fume hood. This is the most effective way to prevent inhalation exposure[7].
-
Secondary Control: If a fume hood is not available or if you are cleaning a significant spill, respiratory protection is required.
-
Inadequacy of Surgical Masks: Surgical masks offer no protection against chemical dust or vapors.
-
Required Equipment: Use a NIOSH-approved respirator. For fine dusts, a fit-tested N95 or N100 respirator is the minimum requirement. For potential vapors from solutions, a half-mask or full-face respirator with organic vapor cartridges is necessary[5][8].
-
Table 2: Summary of Recommended PPE Ensemble
| Protection Type | Standard Handling (in Fume Hood) | Large Scale / High Splash Risk | Spill Cleanup (Outside Hood) |
| Eye/Face | Chemical Splash Goggles | Goggles + Full Face Shield | Goggles + Full Face Shield |
| Gloves | Nitrile Gloves | Double-layered Nitrile Gloves | Heavy-duty Nitrile or Butyl Gloves |
| Body | Long-sleeved Lab Coat | Lab Coat + Chemical-Resistant Apron | Chemical-Resistant Coveralls |
| Respiratory | Not required (within fume hood) | Not required (within fume hood) | NIOSH-approved Respirator (N95 for dust; Organic Vapor Cartridge for solutions) |
| Footwear | Closed-toe, non-permeable shoes | Closed-toe, non-permeable shoes | Chemical-resistant boots or shoe covers |
Operational and Disposal Plan: A Step-by-Step Guide
A safe outcome is determined before the first reagent is measured. Follow this procedural workflow to ensure safety at every stage.
Step 1: Pre-Handling & Area Preparation
-
Verify Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble PPE: Don all required PPE before entering the designated work area.
-
Prepare for Spills: Ensure a chemical spill kit compatible with amines and alcohols is immediately accessible.
-
Designate Waste Containers: Prepare clearly labeled, sealed waste containers for solid chemical waste, liquid chemical waste, and contaminated disposable items (gloves, wipes).
Step 2: Handling the Chemical
-
Location: Conduct all weighing of the solid powder and subsequent solution preparation inside the fume hood.
-
Minimize Dust: When weighing the solid, handle the container gently. Use a spatula to carefully transfer the material. Avoid any actions that could create airborne dust.
-
Transfers: When transferring solutions, pour slowly and carefully to minimize splashing. Use a funnel for transfers into containers with narrow openings.
-
Housekeeping: Immediately clean up any minor drips or dust particles using a damp paper towel (for dust) or an appropriate absorbent pad, and dispose of it in the designated solid waste container.
Caption: PPE selection workflow based on procedural risks.
Step 3: Decontamination and Doffing
-
Clean Workspace: After handling is complete, wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination:
-
Remove outer gloves (if used).
-
Remove face shield and/or goggles.
-
Remove lab coat.
-
Remove inner gloves.
-
-
Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.
Step 4: Waste Disposal
-
Segregation: Never mix waste streams. Keep solid, liquid, and contaminated disposable waste separate.
-
Compliance: All chemical waste must be disposed of as hazardous waste. Follow all institutional and local regulations for hazardous waste disposal[9]. Do not pour any solutions containing this chemical down the drain.
-
Containers: Ensure waste containers are sealed, properly labeled, and stored in a designated satellite accumulation area until collection.
Emergency Response Plan
In the event of an accidental exposure, immediate and correct action is critical.
| Exposure Route | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3]. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1][3]. |
| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel[3]. |
This comprehensive approach, grounded in a clear understanding of the material's hazards, empowers you to work safely and effectively. By integrating these practices into your daily workflow, you protect yourself, your colleagues, and the integrity of your research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.
- Fluorochem Ltd. (2024). Safety Data Sheet - 3-(4-Aminophenyl)propan-1-ol.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2009). Safety Data Sheet - 2-Propanol.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
- Sigma-Aldrich. (2025). Safety Data Sheet - 2-Propanol.
- Fisher Scientific. (2018). Safety Data Sheet - 2-(4-Aminophenyl)ethanol.
- MedChemExpress. (2026). Safety Data Sheet - 2-(4-Aminophenyl)ethanol.
- University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.
- GFS Chemicals. (n.d.). 2-(4-Aminophenyl)-2-methylpropan-1-ol, min 95%, 100 mg.
- BLDpharm. (n.d.). This compound.
- ABB. (2015). SAFETY DATA SHEET PROPAN-2-OL.
- SynQuest Laboratories, Inc. (2016). Safety Data Sheet - 2-(4-Fluorophenyl)propan-2-ol.
- CLEAPSS Science. (n.d.). Student safety sheets 66 Higher alcohols.
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- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






